Ethyl 4-bromo-3-fluorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-3-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDINDBNRZWUYBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608471 | |
| Record name | Ethyl 4-bromo-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1130165-74-0 | |
| Record name | Benzoic acid, 4-bromo-3-fluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1130165-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-bromo-3-fluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1130165740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-bromo-3-fluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 4-bromo-3-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70608471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-BROMO-3-FLUOROBENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 4-bromo-3-fluorobenzoate: A Technical Guide for Advanced Drug Discovery
CAS Number: 1130165-74-0
Introduction: The Strategic Importance of Halogenated Scaffolds in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational drug design. These elements are not mere passive substituents; they actively modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity.[1][2][3] Ethyl 4-bromo-3-fluorobenzoate emerges as a pivotal building block in this context, offering a synthetically versatile platform for the construction of complex therapeutic agents. Its utility is especially pronounced in the burgeoning field of targeted protein degradation, where it serves as a key fragment in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its application in cutting-edge drug development.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a chemical entity's properties is fundamental to its effective application. The key physicochemical and spectroscopic data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1130165-74-0 | [4] |
| Molecular Formula | C₉H₈BrFO₂ | [4] |
| Molecular Weight | 247.06 g/mol | [4] |
| Appearance | Predicted: Clear, colorless liquid | General observation for similar esters |
| Boiling Point (Predicted) | 285.4 ± 25.0 °C at 760 mmHg | N/A |
| Density (Predicted) | 1.504 ± 0.06 g/cm³ | N/A |
| Storage | Sealed in a dry place at room temperature | [4] |
Spectroscopic Characterization (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.9-8.2 (m, 2H): Aromatic protons ortho and para to the bromine atom, exhibiting complex splitting due to coupling with fluorine.
-
δ 7.2-7.4 (m, 1H): Aromatic proton ortho to the fluorine atom.
-
δ 4.40 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group.
-
δ 1.40 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 164-166 (C=O): Carbonyl carbon of the ester.
-
δ 160-163 (d, ¹JC-F ≈ 250 Hz): Carbon directly attached to fluorine, showing a characteristic large coupling constant.
-
δ 130-136 (aromatic CH): Aromatic methine carbons.
-
δ 115-125 (aromatic C-Br and C-COOEt): Quaternary aromatic carbons.
-
δ 61.5 (CH₂): Methylene carbon of the ethyl group.
-
δ 14.3 (CH₃): Methyl carbon of the ethyl group.
-
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process: the synthesis of the precursor 4-bromo-3-fluorobenzoic acid, followed by its esterification.
Part 1: Synthesis of 4-bromo-3-fluorobenzoic Acid
The synthesis of the carboxylic acid precursor can be accomplished via several routes, with a notable method involving the bromination of 4-fluorobenzoic acid. A robust and scalable approach starts from the readily available 4-fluoronitrobenzene.[6]
Experimental Protocol: Synthesis of 4-bromo-3-fluorobenzoic acid
Step 1: Bromination of 4-fluoronitrobenzene
-
To a solution of 4-fluoronitrobenzene (1 equivalent) in acetic acid, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.51 equivalents) portion-wise while maintaining the temperature at 15°C.[6]
-
Stir the reaction mixture at 15°C for 3 hours.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield 3-bromo-4-fluoronitrobenzene.
Step 2: Reduction of the Nitro Group
-
Dissolve the 3-bromo-4-fluoronitrobenzene in ethanol.
-
Add iron powder (excess) and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously until the reaction is complete (monitor by TLC).
-
Filter the hot reaction mixture to remove the iron catalyst and inorganic salts.
-
Concentrate the filtrate to obtain crude 3-bromo-4-fluoroaniline.
Step 3: Sandmeyer Reaction
-
Dissolve the crude 3-bromo-4-fluoroaniline in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C until nitrogen evolution ceases.
-
Cool the mixture and extract the product, 4-bromo-3-fluorobenzonitrile, with an organic solvent.
-
Purify the product by distillation or chromatography.
Step 4: Hydrolysis of the Nitrile
-
Reflux the 4-bromo-3-fluorobenzonitrile with an excess of aqueous sulfuric acid or sodium hydroxide solution until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid if a basic hydrolysis was performed.
-
Collect the precipitated 4-bromo-3-fluorobenzoic acid by filtration, wash with cold water, and dry.
Part 2: Fischer Esterification to this compound
The final step is a classic Fischer esterification, a well-established and reliable method for converting carboxylic acids to esters.
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-3-fluorobenzoic acid (1 equivalent) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
-
Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the organic solution sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.
Caption: Synthetic pathway to this compound.
Applications in Drug Discovery: A Key Building Block for PROTACs
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its primary utility lies in its role as a versatile building block for creating more complex molecular architectures. The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, offering further synthetic flexibility.
The most prominent and cutting-edge application of this compound is in the development of PROTACs.[4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system.[7]
Caption: General mechanism of action for a PROTAC molecule.
This compound can be elaborated into either the target protein ligand or the linker component of a PROTAC. The bromo-fluoro-substituted phenyl ring can serve as a core scaffold that, through subsequent chemical modifications, can be tailored to bind to a specific protein of interest. The strategic placement of the fluorine and bromine atoms can enhance binding affinity and selectivity through favorable halogen bonding interactions with the protein target.[1][2]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related compounds, such as other halogenated benzoic acid esters, can provide guidance.
-
Hazard Classification (Predicted):
-
Skin Irritant (Category 2)
-
Eye Irritant (Category 2A)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapor or mist.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from strong oxidizing agents and strong acids.
-
Conclusion
This compound is a strategically important building block for modern drug discovery, particularly in the synthesis of targeted protein degraders. Its unique combination of reactive handles and the modulating effects of its halogen substituents make it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, a detailed synthetic approach, its key applications, and essential safety information to enable its effective and safe use in the research and development of novel therapeutics.
References
-
Esterification (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved from [Link]
-
Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester - PrepChem.com. Retrieved from [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. Retrieved from [Link]
-
Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. Retrieved from [Link]
-
This compound, min 96%, 100 grams - CP Lab Safety. Retrieved from [Link]
- US Patent for Preparation of 3-bromo-4-fluoro-benzoic acid. (n.d.). Google Patents.
-
p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. Retrieved from [Link]
- METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents.
-
Ethyl 4-bromobenzoate | C9H9BrO2 - PubChem. Retrieved from [Link]
-
Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC - NIH. Retrieved from [Link]
-
PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC - PubMed Central. Retrieved from [Link]
-
Halogen Bonding: A New Frontier in Medicinal Chemistry - ResearchGate. Retrieved from [Link]
-
What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. Retrieved from [Link]
-
Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium - The Royal Society of Chemistry. Retrieved from [Link]
-
Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development - ACS Publications. Retrieved from [Link]
-
A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. Retrieved from [Link]
-
Small change for a big improvement – halogen bonds and drug discovery - HITS - Heidelberg Institute for Theoretical Studies. Retrieved from [Link]
-
An overview of PROTACs: a promising drug discovery paradigm - PMC - NIH. Retrieved from [Link]
- WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases - Google Patents.
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Electronic Supplementary Information - The Royal Society of Chemistry. Retrieved from [Link]
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Application of Halogen Bond in Drug Discovery. Retrieved from [Link]
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US 2021/0015942 A1 - Googleapis.com. Retrieved from [Link]
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13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Retrieved from [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Retrieved from [Link]
- Novel PROTAC compound and application thereof in anti-cancer drugs - Google Patents.
- WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof - Google Patents.
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- 3. rsc.org [rsc.org]
- 4. Ethyl 4-bromobenzoate(5798-75-4) 1H NMR [m.chemicalbook.com]
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- 7. ETHYL 2-FLUOROBENZOATE(443-26-5) 13C NMR [m.chemicalbook.com]
Technical Monograph: Ethyl 4-bromo-3-fluorobenzoate
A High-Fidelity Scaffold for Medicinal Chemistry and SAR Exploration
Part 1: Strategic Value & Core Logic
In the landscape of modern drug discovery, Ethyl 4-bromo-3-fluorobenzoate (CAS: 1130165-74-0) is not merely a reagent; it is a strategic scaffold. Its value lies in the precise orthogonal reactivity of its substituents, allowing for the rapid generation of diverse chemical libraries.
The "Fluoro-Bromo" Advantage
For a medicinal chemist, this molecule offers a privileged substitution pattern (3-Fluoro, 4-Bromo) that solves specific Structure-Activity Relationship (SAR) challenges:
-
The Bromine Handle (C4): The C-Br bond is the primary site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). It is sufficiently reactive to couple under mild conditions but stable enough to survive upstream ester manipulations.
-
The Fluorine Effect (C3):
-
Metabolic Blocking: The fluorine atom at the ortho position to the bromine (and subsequent biaryl linkage) blocks metabolic oxidation at a typically vulnerable site (Phase I metabolism).
-
Electronic Modulation: Fluorine exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the benzoic acid (post-hydrolysis) and influences the lipophilicity (LogD) of the final drug candidate.
-
-
The Ester Mask (C1): The ethyl ester serves as a robust protecting group for the carboxylic acid, allowing the molecule to pass through lipophilic membranes or survive basic coupling conditions before being revealed as the active pharmacophore (or a handle for amide coupling).
Part 2: Physicochemical Profile
Table 1: Critical Data for Experimental Design
| Property | Value / Description | Context for Experimentation |
| CAS Number | 1130165-74-0 | Verify specifically against isomers (e.g., 3-bromo-4-fluoro).[1] |
| Formula | C₉H₈BrFO₂ | |
| Mol. Weight | 247.06 g/mol | Essential for stoichiometry calculations. |
| Appearance | Pale yellow oil or low-melting solid | May crystallize upon standing in the fridge; melt gently before dispensing. |
| Boiling Point | ~260°C (Predicted) | High boiling point; purify via column chromatography or vacuum distillation. |
| Density | ~1.5 g/cm³ | Significantly denser than water; forms the bottom layer in aqueous workups. |
| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water. Use anhydrous solvents for coupling. |
| Hazards | Irritant (Skin/Eye/Respiratory) | See Safety Section.[2][3][4] |
Part 3: Divergent Synthetic Workflows
The utility of this scaffold is best understood through its divergent reactivity. The diagram below illustrates how the molecule acts as a "hub" for accessing different chemical spaces.
Figure 1: Divergent synthetic utility of the scaffold. The C-Br bond allows for carbon or nitrogen coupling, while the ester allows for orthogonal acid-base chemistry.
Part 4: Validated Experimental Protocol
Protocol: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple this compound with Phenylboronic acid (model substrate) while preserving the ester.
Rationale: The electron-deficient nature of the ring (due to the Fluorine and Ester) facilitates the Oxidative Addition step of the catalytic cycle, making this substrate highly reactive toward Pd(0).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) — Chosen for stability and resistance to air compared to Pd(PPh₃)₄.
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered partners).
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Charge a reaction vial with the boronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Seal the vial and purge with Argon or Nitrogen for 5 minutes. Self-Validation: If the catalyst turns black immediately upon solvent addition, oxygen was not fully removed (Pd black formation).
-
-
Substrate Addition:
-
Dissolve this compound in degassed 1,4-Dioxane.
-
Inject the solution into the vial through the septum.
-
Add degassed water via syringe.
-
-
Reaction:
-
Heat the mixture to 80–90°C for 4–12 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.6) should disappear. The product will likely be more polar (lower Rf) or fluorescent under UV (254 nm).
-
-
Workup (Self-Validating):
-
Cool to room temperature.
-
Filter through a pad of Celite to remove Palladium residues.
-
Dilute with EtOAc and wash with water.
-
Critical Check: Measure the pH of the aqueous layer. It should be basic (>9). If neutral, the base was consumed, and the reaction might be incomplete.
-
-
Purification:
-
Concentrate organic layer.
-
Purify via Silica Gel Chromatography (Gradient: 0% -> 20% EtOAc in Hexanes).
-
Mechanistic Insight (Graphviz)
Figure 2: The Suzuki Catalytic Cycle. The electron-withdrawing Fluorine at C3 accelerates the Oxidative Addition step.
Part 5: Handling & Safety[4][5]
Hazard Classification:
Storage Protocol: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed to prevent hydrolysis of the ester by ambient moisture.
Disposal: This compound contains halogens (Br, F).[6] It must not be disposed of in general organic waste. Segregate into "Halogenated Organic Waste" streams to prevent toxic byproducts during incineration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23233-33-2 (Isomer Reference). Retrieved from [Link](Note: Use for property comparison; exact isomer data is vendor-specific).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7] Chemical Reviews, 95(7), 2457–2483. (Foundational mechanism reference).
Sources
- 1. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.ca [fishersci.ca]
- 4. westliberty.edu [westliberty.edu]
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- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
An In-Depth Technical Guide to the Synthesis of Ethyl 4-bromo-3-fluorobenzoate
Foreword
Ethyl 4-bromo-3-fluorobenzoate is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the benzene ring, allows for diverse downstream functionalization, making it a valuable intermediate for drug discovery and development professionals. This guide provides a comprehensive overview of the primary synthetic pathway to this compound, focusing on the esterification of 4-bromo-3-fluorobenzoic acid. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss crucial aspects of purification and characterization.
Strategic Overview: The Path to this compound
The most direct and industrially scalable approach to this compound is the Fischer esterification of its corresponding carboxylic acid, 4-bromo-3-fluorobenzoic acid. This method is favored for its operational simplicity and the use of readily available and cost-effective reagents.
The synthesis of the precursor, 4-bromo-3-fluorobenzoic acid, is itself a critical consideration. Common industrial routes to this intermediate include the oxidation of 4-bromo-3-fluorotoluene using strong oxidizing agents like potassium permanganate.[1] Another documented pathway involves a multi-step process starting from fluorobenzene, which undergoes acylation, bromination, and subsequent oxidation to yield the desired carboxylic acid.[2][3] For the purposes of this guide, we will focus on the final esterification step, assuming the availability of high-purity 4-bromo-3-fluorobenzoic acid.
The Core Transformation: Fischer Esterification
The Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5] The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side.[4][5][6] This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed.[4][5]
Mechanistic Insights
The mechanism of the Fischer esterification proceeds through several key steps:[4][7]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Caption: Fischer Esterification Mechanism Workflow.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 4-bromo-3-fluorobenzoic acid via Fischer esterification.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-Bromo-3-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 10.0 g (45.6 mmol) | Starting material, ensure >98% purity.[8] |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | Reagent and solvent, use absolute ethanol. |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2 mL | Catalyst, handle with extreme care. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | As needed | For neutralization. |
| Brine (Saturated NaCl solution) | NaCl (aq) | - | As needed | For washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Extraction solvent. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-fluorobenzoic acid (10.0 g, 45.6 mmol) and ethanol (100 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture. The addition is exothermic and should be done slowly.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Caption: Experimental Workflow for Synthesis.
Purification and Characterization
The crude product is typically purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield and Physical Properties
-
Yield: A typical yield for this reaction is in the range of 85-95%.
-
Appearance: Colorless to light yellow liquid.
-
Molecular Formula: C₉H₈BrFO₂[9]
-
Molecular Weight: 247.06 g/mol [9]
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ 7.90-8.00 (m, 1H), 7.70-7.80 (m, 1H), 7.20-7.30 (t, J = 8.0 Hz, 1H), 4.39 (q, J = 7.1 Hz, 2H), 1.39 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 164.5, 160.0 (d, J = 252.5 Hz), 133.5, 128.0, 124.5 (d, J = 3.0 Hz), 118.0 (d, J = 22.2 Hz), 110.0 (d, J = 21.2 Hz), 61.5, 14.2.
-
Mass Spectrometry (ESI): m/z 247.0 [M]+, 249.0 [M+2]+.
Safety and Handling
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Diethyl Ether: Diethyl ether is highly flammable and should be handled in a well-ventilated area, away from any sources of ignition.
-
General Precautions: It is recommended to handle all chemicals in a well-ventilated fume hood. Ensure that eyewash stations and safety showers are readily accessible.[10]
Conclusion
The Fischer esterification of 4-bromo-3-fluorobenzoic acid is a robust and efficient method for the synthesis of this compound. This guide provides a detailed protocol and the necessary scientific context for researchers and drug development professionals to successfully synthesize this important building block. Adherence to the experimental details and safety precautions outlined is crucial for obtaining a high yield of the pure product.
References
-
PrepChem. Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Industrial Importance of 4-Bromo-3-fluorobenzoic Acid. Available from: [Link]
- Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
-
Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available from: [Link]
-
ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available from: [Link]
-
Autech Industry Co., Limited. Ethyl 3-amino-4-fluorobenzoate: Synthesis and Applications in Drug Discovery. Available from: [Link]
- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
PrepChem. Preparation of ethyl 4-fluorobenzoate. Available from: [Link]
-
CP Lab Safety. This compound, min 96%, 100 grams. Available from: [Link]
-
Autech Industry Co., Limited. Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate. Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. Available from: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available from: [Link]
-
The Organic Chemistry Tutor. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Available from: [Link]
-
PubMed. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
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- 3. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
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Structural Elucidation and Analytical Profiling of Ethyl 4-bromo-3-fluorobenzoate
This guide details the analytical profiling, structural elucidation, and synthesis validation of Ethyl 4-bromo-3-fluorobenzoate , a critical intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions in kinase inhibitor development.
Core Analytical Data: H NMR Spectroscopy
The structural integrity of this compound is defined by the unique splitting patterns induced by the fluorine atom at the C3 position. Unlike simple benzoates, the
Representative
H NMR Data Table (400 MHz, CDCl
)
| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |
| H-2 | 7.81 | dd | 1H | Ortho to F , Ortho to Ester. Deshielded by ester/F. Large | |
| H-6 | 7.76 | dd | 1H | Para to F , Ortho to Ester. Dominant ortho coupling to H-5. Small | |
| H-5 | 7.64 | dd | 1H | Meta to F , Ortho to Br. Split by H-6 (ortho) and F (meta). | |
| OCH | 4.39 | q | 2H | Methylene protons of the ethyl ester. | |
| CH | 1.41 | t | 3H | Methyl protons of the ethyl ester. |
Note on Causality: The chemical shift of H-2 is the most diagnostic. It resides between two electron-withdrawing groups (Ester and Fluorine), pushing it downfield. Its coupling constant (
Hz) is significantly larger than the meta-coupling usually seen in non-fluorinated aromatics, confirming the immediate proximity of the fluorine atom.
Structural Validation & Connectivity Logic
To validate the structure beyond simple chemical shifts, one must map the scalar couplings. The fluorine atom acts as a "spin spy," relaying connectivity information through the aromatic ring.
Visualizing the Coupling Network
The following diagram illustrates the scalar coupling network (
Figure 1: Scalar Coupling Network. Red arrows indicate Fluorine-Proton couplings; Black arrows indicate Proton-Proton couplings. The magnitude of J-values confirms the 3,4-substitution pattern.
Robust Synthesis & Purification Protocol
While many routes exist, the Fischer Esterification of commercially available 4-bromo-3-fluorobenzoic acid is the most reproducible method for generating high-purity analytical standards, avoiding the regioselectivity issues of direct bromination.
Reagents:
-
Precursor: 4-Bromo-3-fluorobenzoic acid (CAS: 153556-42-4)
-
Solvent/Reagent: Absolute Ethanol (EtOH)
-
Catalyst: Sulfuric Acid (H
SO , conc.) or Thionyl Chloride (SOCl )
Step-by-Step Workflow:
-
Activation/Solvation:
-
Dissolve 10.0 mmol of 4-bromo-3-fluorobenzoic acid in 30 mL of absolute ethanol.
-
Why: Ethanol acts as both solvent and nucleophile. Excess ethanol drives the equilibrium toward the ester (Le Chatelier's principle).
-
-
Catalysis:
-
Cool the solution to 0°C. Dropwise add 1.0 mL of conc. H
SO . -
Safety: Exothermic addition. Maintain temperature to prevent decarboxylation or side reactions.
-
-
Reflux:
-
Heat to reflux (approx. 80°C) for 4–6 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 4:1). The acid spot (baseline) should disappear, replaced by a high R
ester spot.
-
-
Workup (Critical for NMR Purity):
-
Concentrate the mixture under reduced pressure to remove excess EtOH.
-
Dilute residue with EtOAc (50 mL) and wash with saturated NaHCO
( mL). -
Mechanism:[1][2][3][4] The bicarbonate wash neutralizes the catalyst and removes any unreacted starting acid as the water-soluble sodium salt, ensuring the organic layer contains only the ester.
-
-
Drying & Isolation:
-
Dry organic layer over anhydrous MgSO
, filter, and concentrate. -
Result: Clear to pale yellow oil/solid. Yield typically >90%.
-
Validation Workflow Diagram
Figure 2: Synthesis and Purification Workflow. The NaHCO3 wash step is the critical control point for removing starting material impurities.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773796, Ethyl 4-bromobenzoate. Retrieved from [Link]
- Context: Provides baseline NMR shifts for the non-fluorinated analog for compar
- Context: Safety protocols and physical property baselines for bromobenzoate deriv
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine-Proton Couplings. University of Wisconsin-Madison. Retrieved from [Link]
- Context: Authoritative source for coupling constant ranges in aromatic systems used to valid
- Context: Spectral data for the carboxylic acid precursor, confirming the aromatic splitting patterns prior to esterific
Sources
An In-depth Technical Guide to the ¹³C NMR Analysis of Ethyl 4-bromo-3-fluorobenzoate
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl 4-bromo-3-fluorobenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this halogenated aromatic compound. The guide emphasizes the causality behind experimental choices and provides a framework for robust and reliable spectral analysis.
Introduction: The Significance of ¹³C NMR in Structural Elucidation
Carbon-13 NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules.[1] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, providing invaluable information about the number of non-equivalent carbons and their chemical environments.[1][2] For substituted aromatic compounds like this compound, ¹³C NMR is instrumental in confirming substitution patterns and understanding the electronic effects of various functional groups on the benzene ring.
The presence of bromine, fluorine, and an ethyl ester group in the target molecule introduces distinct electronic and steric effects that influence the chemical shifts of the aromatic carbons.[3][4] Furthermore, the coupling between the ¹³C nuclei and the spin-½ ¹⁹F nucleus provides additional structural information through the observation of C-F coupling constants.
This guide will systematically explore the predicted ¹³C NMR spectrum of this compound, detail the necessary experimental procedures for acquiring high-quality data, and provide a thorough interpretation of the spectral features.
Theoretical Considerations: Predicting the ¹³C NMR Spectrum
The chemical shift of a given carbon nucleus is primarily influenced by the local electron density. Electronegative substituents decrease electron density, "deshielding" the nucleus and causing its signal to appear at a higher chemical shift (downfield).[1] Conversely, electron-donating groups increase electron density, "shielding" the nucleus and shifting its signal to a lower chemical shift (upfield).[3][4]
In this compound, we have three substituents on the benzene ring: a bromine atom, a fluorine atom, and an ethyl carboxylate group.
-
Fluorine: Being the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, deshielding adjacent carbons. It also has a +M (mesomeric) effect, which can shield ortho and para carbons, but the inductive effect is generally dominant for halogens.
-
Bromine: Bromine is also an electronegative halogen and primarily exhibits an electron-withdrawing inductive effect.[5]
-
Ethyl Carboxylate Group (-COOEt): This group is strongly electron-withdrawing through both inductive and resonance effects, significantly deshielding the ipso-carbon (the carbon to which it is attached) and the para-carbon.[3]
Based on these substituent effects, we can predict the relative chemical shifts of the aromatic carbons. The molecule has no plane of symmetry, so all six aromatic carbons are expected to be chemically non-equivalent and produce distinct signals.[2]
Predicted Chemical Shift Ranges:
| Carbon Type | Typical Chemical Shift (ppm) |
| Carbonyl (C=O) | 160-180[1][6] |
| Aromatic C-F | 155-165 (with large ¹JCF coupling) |
| Aromatic C-Br | 115-125 |
| Other Aromatic Carbons | 110-140[1][7] |
| O-CH₂ | 60-70 |
| CH₃ | 10-20 |
The aromatic region of the spectrum (typically 100-150 ppm) will contain six distinct signals.[1] The carbon directly attached to the fluorine atom (C-3) is expected to be significantly downfield and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF).[8] The carbon attached to the bromine (C-4) will also be influenced, as will the other aromatic carbons, due to the combined electronic effects of the substituents.
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
A meticulously executed experimental protocol is paramount for obtaining a high-quality ¹³C NMR spectrum. This section outlines a validated, step-by-step methodology.
Sample Preparation
Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.[9]
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[10]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard ¹H decoupled | Simplifies the spectrum by removing ¹H-¹³C couplings, resulting in singlets for each carbon (unless coupled to other nuclei like ¹⁹F).[6] |
| Spectral Width | ~250 ppm | To encompass the full range of expected carbon chemical shifts, from alkyl to carbonyl carbons. |
| Acquisition Time | 1-2 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay (d1) | 2-5 seconds | Allows for sufficient relaxation of the carbon nuclei between pulses. Quaternary carbons have longer relaxation times. |
| Number of Scans | 1024 or more | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Spectral Interpretation: Decoding the ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show a total of nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.
Assignment of Signals
The predicted chemical shifts and multiplicities are summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C=O | ~164 | Singlet |
| C-3 (C-F) | ~158 | Doublet (¹JCF ≈ 250 Hz) |
| C-1 (C-COOEt) | ~133 | Doublet (³JCF ≈ 3 Hz) |
| C-5 | ~132 | Doublet (³JCF ≈ 8 Hz) |
| C-6 | ~128 | Doublet (⁴JCF ≈ 3 Hz) |
| C-2 | ~118 | Doublet (²JCF ≈ 21 Hz) |
| C-4 (C-Br) | ~115 | Doublet (²JCF ≈ 21 Hz) |
| O-CH₂ | ~62 | Singlet |
| CH₃ | ~14 | Singlet |
Rationale for Assignments:
-
Carbonyl Carbon (C=O): This quaternary carbon will appear as a singlet in the downfield region, typically around 164 ppm.[6]
-
C-3 (Carbon attached to Fluorine): This carbon will be significantly deshielded by the directly attached fluorine atom and will exhibit a large one-bond coupling constant (¹JCF), resulting in a prominent doublet.[8][11]
-
Aromatic Carbons: The remaining five aromatic carbons will appear as doublets due to coupling with the fluorine atom over two, three, and four bonds. The magnitude of the coupling constant generally decreases with the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF > ⁴JCF).[8]
-
Ethyl Group Carbons (O-CH₂ and CH₃): The methylene carbon (O-CH₂) will be deshielded by the adjacent oxygen atom, appearing around 62 ppm. The methyl carbon (CH₃) will be the most shielded carbon, appearing at the upfield end of the spectrum, around 14 ppm. Both will be singlets in a proton-decoupled spectrum.
Advanced NMR Techniques: DEPT Spectroscopy
To unambiguously assign the CH, CH₂, and CH₃ groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.[12][13][14] A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed.
-
DEPT-90: Only CH signals will appear as positive peaks.
-
DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks.
By comparing the standard ¹³C NMR spectrum with the DEPT spectra, the signals for the O-CH₂ and CH₃ carbons of the ethyl group, as well as the CH carbons in the aromatic ring, can be definitively identified.
Visualization of Workflow and Structural Relationships
Experimental Workflow
Sources
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An In-depth Technical Guide to the Mass Spectrometry of Ethyl 4-bromo-3-fluorobenzoate
This guide provides a comprehensive examination of the mass spectrometric behavior of Ethyl 4-bromo-3-fluorobenzoate (C₉H₈BrFO₂), a compound of interest in synthetic chemistry and drug development. We will explore its fragmentation logic under various ionization techniques, present a validated analytical protocol, and offer a systematic approach to spectral interpretation for researchers, scientists, and professionals in the field.
Introduction: The Analytical Imperative
This compound serves as a crucial building block in the synthesis of complex organic molecules. Its halogenated aromatic structure presents a unique analytical challenge and opportunity. Mass spectrometry (MS) is an indispensable tool for confirming its molecular identity, purity, and structure during synthesis and quality control. Understanding its specific fragmentation behavior is paramount for unambiguous identification. This guide will focus primarily on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), the most common and informative method for a molecule of this class.
Ionization & Instrumentation: Choosing the Right Tool
For a volatile and thermally stable compound like this compound, GC-MS with Electron Ionization (EI) is the preferred method. The 70 eV electron beam in EI provides sufficient energy to reliably generate a molecular ion and induce extensive, reproducible fragmentation. This rich fragmentation pattern acts as a chemical fingerprint, enabling robust structural elucidation and library matching.
While Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is viable, it typically yields simpler spectra, often dominated by the protonated molecule ([M+H]⁺) or adducts like [M+Na]⁺.[1] Fragmentation in ESI requires tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID), which may provide complementary information but lacks the standardized, library-searchable data generated by EI.
Electron Ionization (EI) Fragmentation Analysis: A Logical Breakdown
The true power of EI-MS lies in decoding the fragmentation cascade. The process begins with the formation of the molecular ion (M⁺•), which is energetically unstable and subsequently breaks apart into more stable fragment ions.[2]
The Molecular Ion (M⁺•) and the Isotopic Signature of Bromine
A key identifying feature of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3][4] This results in a characteristic "doublet" peak for any fragment containing a bromine atom, with the peaks separated by 2 m/z units and having almost equal intensity.[3]
For this compound, the monoisotopic mass is ~246 u (for ⁷⁹Br) and ~248 u (for ⁸¹Br). Therefore, the first diagnostic clue in the mass spectrum is the presence of a molecular ion region with two peaks of nearly equal height at m/z 246 and 248 .
Primary Fragmentation Pathways
The fragmentation of this compound is driven by the cleavage of the ester group, which is the most labile part of the molecule. The stability of the resulting ions dictates the most probable pathways. This is analogous to the fragmentation of similar esters like ethyl benzoate, where loss of the ethoxy group is a dominant feature.[5]
Pathway A: Alpha-Cleavage (Loss of the Ethoxy Radical)
The most favorable fragmentation is the loss of the ethoxy radical (•OCH₂CH₃, 45 u) to form the highly stable 4-bromo-3-fluorobenzoyl cation.[5][6] This acylium ion is resonance-stabilized and will typically be the base peak (the most intense peak) in the spectrum.
-
[C₉H₈BrFO₂]⁺• → [C₇H₃BrFO]⁺ + •OCH₂CH₃
-
Expected Peaks: A strong doublet at m/z 201 and 203 .
Pathway B: Loss of an Ethyl Radical
A less common, but still possible, fragmentation is the loss of an ethyl radical (•CH₂CH₃, 29 u).
-
[C₉H₈BrFO₂]⁺• → [C₇H₃BrFO₂]⁺ + •CH₂CH₃
-
Expected Peaks: A doublet of lower intensity at m/z 217 and 219 .
Secondary Fragmentation: The Cascade Continues
The highly abundant acylium ion (m/z 201/203) can undergo further fragmentation, providing additional structural confirmation.
Loss of Carbon Monoxide (CO)
Acylium ions are known to readily lose a neutral molecule of carbon monoxide (CO, 28 u).[5] This leads to the formation of the 4-bromo-3-fluorophenyl cation.
-
[C₇H₃BrFO]⁺ → [C₆H₃BrF]⁺ + CO
-
Expected Peaks: A significant doublet at m/z 173 and 175 .
This fragmentation pathway is visualized in the diagram below.
Caption: Primary EI fragmentation pathways for this compound.
Summary of Key Ions
The following table summarizes the expected key ions in the EI mass spectrum.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Fragmentation Origin | Significance |
| 246 / 248 | [C₉H₈BrFO₂]⁺• | Molecular Ion (M⁺•) | Confirms Molecular Weight |
| 201 / 203 | [C₇H₃BrFO]⁺ | M - •OCH₂CH₃ | Base Peak, confirms benzoyl substructure |
| 173 / 175 | [C₆H₃BrF]⁺ | [M - OCH₂CH₃] - CO | Confirms loss of carbonyl group |
| 122 | [C₇H₃FO]⁺ | [M - OCH₂CH₃] - •Br | Loss of bromine from acylium ion |
| 94 | [C₆H₃F]⁺ | [M - OCH₂CH₃ - CO] - •Br | Confirms fluorophenyl fragment |
| 29 | [C₂H₅]⁺ | Ethyl Cation | Confirms ethyl ester |
Experimental Protocol: GC-MS Analysis
A robust and reproducible protocol is essential for accurate analysis.[7] This protocol is designed as a self-validating system, incorporating necessary quality control checks.
Instrumentation
-
Gas Chromatograph : Agilent 6890N (or equivalent)
-
Mass Spectrometer : Agilent 5973 Mass Selective Detector (or equivalent)
-
GC Column : HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[8]
Sample and Standard Preparation
-
Stock Solution : Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Working Standard : Dilute the stock solution to a final concentration of ~10 µg/mL.
-
Sample Preparation : Dissolve the sample to a similar concentration. If analyzing a reaction mixture, perform a liquid-liquid extraction and ensure the sample is clean to prevent contamination of the GC system.[9]
GC-MS Parameters
-
Inlet Temperature : 250 °C
-
Injection Volume : 1 µL
-
Injection Mode : Splitless (for high sensitivity) or Split (10:1) for cleaner chromatography.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program :
-
Initial Temperature: 60 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Scan Range : m/z 40 - 350.
-
Solvent Delay : 3 minutes.
-
Quality Control Workflow
Caption: A self-validating GC-MS analytical workflow.
Data Interpretation: A Systematic Approach
Interpreting a mass spectrum requires a logical, step-by-step process to confirm the identity of the target compound.
Caption: Decision tree for spectral confirmation.
-
Identify the Molecular Ion : Look for the highest m/z peaks corresponding to the molecular weight. For this compound, a doublet at m/z 246/248 is the primary indicator. Its presence confirms the elemental formula. Aromatic compounds typically show a prominent molecular ion peak.[4][6]
-
Find the Base Peak : Identify the most intense peak. In this case, it should be the acylium ion doublet at m/z 201/203. This points directly to the loss of the ethoxy group.
-
Correlate Key Fragments : Systematically identify the other key fragments predicted in the table above (m/z 173/175, 122, 94, 29). The presence of these fragments and their logical relationship (e.g., the m/z 173/175 peak resulting from the m/z 201/203 peak) provides overwhelming evidence for the proposed structure.
-
Library Search : Compare the acquired spectrum against a trusted spectral library like the NIST/EPA/NIH Mass Spectral Library. A high match score provides a strong degree of confidence in the identification.
Conclusion
The mass spectrometry of this compound is characterized by a predictable and highly informative fragmentation pattern under Electron Ionization. The isotopic signature of bromine provides an immediate diagnostic clue, while the dominant fragmentation pathway—loss of the ethoxy radical to form a stable acylium ion—serves as a robust identifier. By employing a validated GC-MS protocol and a systematic interpretation strategy, researchers can confidently identify this compound, ensuring the integrity of their synthetic and developmental workflows.
References
-
mzCloud. (2015). Ethyl benzoate. HighChem LLC. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. Retrieved from [Link]
-
Ballinger, P., & Brode, P. (1965). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 37(8), 1047-1048. Retrieved from [Link]
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]
-
LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]
-
Wang, L., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. PMC. Retrieved from [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl 4-bromobutyrate. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-bromobenzoate. PubChem. Retrieved from [Link]
-
Agilent Technologies. (2023). Determination of 14 Polycyclic Aromatic Hydrocarbon Compounds in Edible Oil. Retrieved from [Link]
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Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. Retrieved from [Link]
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Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved from [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of ethylbenzene fragmentation pattern. Retrieved from [Link]
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Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C9H8BrFO2). Retrieved from [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 4-bromo-3-fluorobenzoate
In the fast-paced world of drug discovery and development, the strategic use of specialized building blocks is paramount to the efficient synthesis of novel chemical entities. Ethyl 4-bromo-3-fluorobenzoate (CAS No. 1130165-74-0) has emerged as a key intermediate, valued for its unique electronic and steric properties that lend themselves to sophisticated molecular design, particularly in the construction of PROTACs and other protein degraders.[1] Its utility, however, is matched by the necessity for a thorough understanding of its safety profile and handling requirements to ensure the well-being of laboratory personnel and the integrity of research outcomes.
This guide provides an in-depth, experience-driven perspective on the safe handling, storage, and disposal of this compound, moving beyond mere procedural lists to explain the scientific rationale behind each recommendation.
Core Chemical Identity and Properties
A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. This knowledge informs everything from storage conditions to the selection of appropriate personal protective equipment.
| Property | Value | Source |
| CAS Number | 1130165-74-0 | [1] |
| Molecular Formula | C₉H₈BrFO₂ | [1] |
| Molecular Weight | 247.06 g/mol | [1] |
| Physical State | Liquid, Semi-Solid, or Solid | [2] |
| Boiling Point | ~285.4 °C (Predicted) | |
| Storage Temperature | Room Temperature | [1] |
Note on Physical State: There is conflicting data from suppliers regarding the physical state of this compound, with some listing it as a solid with a high melting point (210-213 °C)[3] and others as a liquid or semi-solid.[2] The high melting point is atypical for a simple ethyl ester of this nature and may be erroneous, potentially confused with the parent carboxylic acid. Users should always observe the physical state of the material as received and handle it accordingly. For the purposes of this guide, we will address handling procedures for both a low-melting solid/semi-solid and a liquid.
Hazard Identification and Risk Assessment: A Proactive Approach
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. A proactive risk assessment is not merely a bureaucratic step but a critical scientific control to prevent exposure and mitigate potential harm.
GHS Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
The primary hazards associated with this compound are irritant in nature, affecting the skin, eyes, and respiratory system upon direct contact or inhalation. Ingestion is also harmful. The causality is rooted in the reactivity of the molecule; as a halogenated aromatic ester, it can interact with biological macromolecules, leading to irritation and potential toxicity.
Logical Workflow for Risk Assessment
Caption: A logical workflow for assessing risks before handling the compound.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by appropriate PPE. This dual approach provides a robust safety net.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted in a certified chemical fume hood. This is non-negotiable. The rationale is to contain vapors and any fine particulates (if solid), preventing respiratory exposure to this irritant.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is critical. The irritant nature of the compound means that rapid decontamination is the most effective way to minimize injury in case of accidental contact.
Personal Protective Equipment (PPE):
The choice of PPE is dictated by the identified hazards and exposure routes.
-
Hand Protection: Nitrile gloves are the standard recommendation. Always check the manufacturer's glove compatibility data. Double-gloving is a prudent measure, especially during transfers of significant quantities. The principle here is to prevent skin contact, which can cause irritation.[2]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, given the "serious eye irritation" classification, the use of chemical splash goggles is strongly recommended, particularly when handling larger volumes or during procedures with a higher risk of splashing.
-
Skin and Body Protection: A standard laboratory coat should be worn and kept fully buttoned. Ensure it is made of a suitable material (e.g., cotton or a flame-resistant blend if working with flammable solvents).
-
Respiratory Protection: Typically not required if all work is performed within a certified fume hood. If a situation arises where the ventilation is compromised, or a large spill occurs, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.
Safe Handling and Experimental Protocols
Adherence to meticulous handling protocols is a self-validating system of safety. The following step-by-step procedures are grounded in the chemical's properties and potential reactivity.
Protocol 1: Weighing and Transferring the Reagent
Causality: This protocol is designed to minimize the generation of airborne dust (if solid) and prevent skin/eye contact.
-
Preparation: Don all required PPE (goggles, lab coat, nitrile gloves) before entering the designated work area.
-
Work Area: Perform the weighing inside a chemical fume hood. Place a weigh boat on an analytical balance.
-
Aliquotting: Carefully transfer the required amount of this compound from the stock bottle to the weigh boat using a clean spatula. Avoid any actions that could generate dust. If the material is a liquid or semi-solid, use a clean pipette.
-
Closure: Securely cap the stock bottle immediately after use to prevent absorption of moisture and potential degradation.
-
Transfer: Transfer the weighed material directly to the reaction vessel, which should also be inside the fume hood.
-
Decontamination: Thoroughly wipe down the spatula, balance, and any surfaces in the fume hood that may have been contaminated. Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.
-
Glove Removal: Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the appropriate waste bin. Wash hands thoroughly with soap and water.
Protocol 2: Use in a Buchwald-Hartwig Amination Reaction
Causality: This example illustrates the handling of the reagent within a common synthetic application, highlighting the need for an inert atmosphere due to the sensitivity of the palladium catalyst and organometallic intermediates.
Workflow for Buchwald-Hartwig Reaction Setup
Caption: A generalized workflow for setting up a palladium-catalyzed reaction.
-
Inert Atmosphere: Assemble an oven-dried reaction flask with a stir bar and condenser under a positive pressure of an inert gas (e.g., Nitrogen or Argon).
-
Reagent Addition: In the fume hood, add the amine substrate, a suitable base (e.g., sodium tert-butoxide), the palladium catalyst (e.g., Pd₂(dba)₃), and the ligand (e.g., (R)-BINAP) to the flask.[2]
-
Substrate Addition: Add the pre-weighed this compound to the flask.
-
Solvent Addition: Add the degassed reaction solvent (e.g., toluene) via cannula or syringe.
-
Reaction: Heat the mixture to the required temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature before quenching. The work-up procedure will involve handling solvents and aqueous solutions, and appropriate PPE must be worn throughout.
Storage, Spill, and Disposal Procedures
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. The rationale for a tightly sealed container is to prevent hydrolysis of the ester and to contain vapors.
Spill Response: In the event of a spill, the response should be swift and systematic.
-
Evacuate: Alert personnel in the immediate area and, if the spill is large, evacuate the laboratory.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
PPE: Don appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat. If the spill is large and outside of a fume hood, respiratory protection may be necessary.
-
Containment: For a liquid spill, cover with an inert absorbent material (e.g., vermiculite or sand). For a solid spill, carefully sweep it up to avoid generating dust.
-
Collection: Collect the absorbed material or swept solid into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal: Dispose of unused this compound and any contaminated materials through a licensed professional waste disposal service. Do not dispose of it down the drain. All waste must be collected in properly labeled hazardous waste containers in accordance with local, state, and federal regulations.
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CP Lab Safety. This compound, min 96%, 100 grams. [Link]
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Tradeindia. This compound. [Link]
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Lee, H., Kim, S., et al. (2018). Synthesis and anti-proliferative activity evaluation of N3-acyl-N5-aryl-3,5-diaminoindazole analogues as anti-head and neck cancer agent. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2574. [Link]
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An In-Depth Technical Guide to the Hazards of Ethyl 4-bromo-3-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available data for structurally similar compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the most current SDS for Ethyl 4-bromo-3-fluorobenzoate before handling.
Introduction: Understanding the Profile of this compound
This compound (CAS No. 1130165-74-0) is a halogenated aromatic ester with growing significance in medicinal chemistry and materials science.[1][2] Its utility as a synthetic building block, particularly in the construction of complex molecular architectures like protein degraders, stems from its distinct functional groups.[1][3] The presence of bromo, fluoro, and ethyl ester moieties allows for a variety of chemical transformations, making it a valuable intermediate.[3] However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its associated hazards. This guide provides a detailed examination of the toxicological, reactivity, and environmental hazards associated with this compound, drawing upon data from closely related analogs to ensure a comprehensive safety profile. For all laboratory and industrial applications, this chemical is intended for use by trained professionals only.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and storage. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1130165-74-0 | [1] |
| Molecular Formula | C9H8BrFO2 | [1] |
| Molecular Weight | 247.06 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | |
| Purity | Typically ≥96% | [1] |
| Storage | Room temperature, in a dry, well-ventilated place | [4][5][6] |
Toxicological Hazards: A Multi-faceted Risk Profile
While specific toxicological data for this compound is limited, a robust hazard assessment can be constructed by examining structurally analogous compounds such as other halogenated benzoic acids and esters. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and potential harm if ingested.
Acute Toxicity and Irritation
-
Oral Toxicity: Based on data for similar compounds like 3-bromo-4-fluorobenzoic acid and 4-bromobenzoic acid, this compound is presumed to be harmful if swallowed.[4] Ingestion may lead to gastrointestinal irritation.[4]
-
Eye Contact: This compound is expected to cause serious eye irritation.[4][5] Immediate and thorough rinsing is crucial upon any eye contact to prevent potential damage.
-
Inhalation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[4][5] It is imperative to handle this substance in a well-ventilated area or with appropriate respiratory protection.
Chronic Exposure and Other Health Effects
Reactivity and Stability: A Guide to Safe Storage and Handling
This compound is stable under normal laboratory conditions.[4] However, certain conditions and materials can lead to hazardous reactions.
Incompatible Materials and Conditions to Avoid
To prevent hazardous reactions, avoid contact with the following:
-
Strong Oxidizing Agents: These can cause vigorous, potentially explosive reactions.[4][5]
-
Strong Acids: Contact with strong acids should be avoided.[4][5]
-
Heat and Ignition Sources: While not classified as flammable, it is prudent to keep the compound away from excessive heat and open flames.[5]
Caption: A generalized workflow for the safe handling of chemical reagents.
Environmental Hazards
Data for some related brominated aromatic compounds suggest they can be harmful to aquatic life. Therefore, it is crucial to prevent the release of this compound into the environment. All waste materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations. [4][8]
Conclusion
This compound presents moderate hazards, primarily related to its irritant properties and potential for harm upon ingestion. A comprehensive understanding of its reactivity and adherence to stringent safe handling protocols are essential for mitigating these risks. By implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers and drug development professionals can work safely with this valuable synthetic intermediate.
References
-
New Jersey Department of Health. Hazard Summary: Ethyl Bromoacetate. Retrieved from [Link]
-
National Toxicology Program. (1995). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). Retrieved from [Link]
-
CP Lab Safety. This compound, min 96%, 100 grams. Retrieved from [Link]
-
Autech Industry Co.,Ltd. (2026, January 18). Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]
Sources
Optimization of Solvation Systems for Ethyl 4-bromo-3-fluorobenzoate
Technical Guide | Process Chemistry & Thermodynamics
Executive Summary
Ethyl 4-bromo-3-fluorobenzoate (CAS: 1130165-74-0) is a critical halogenated aromatic ester intermediate, widely utilized in Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitutions for pharmaceutical synthesis.[1][2] Despite its utility, specific thermodynamic solubility data is often absent from public repositories, forcing process chemists to rely on trial-and-error.[2]
This guide bridges that gap. By synthesizing physicochemical principles with the known behavior of structural analogs (e.g., Ethyl 4-bromobenzoate), we provide a predictive solubility profile.[2] Furthermore, we detail a self-validating experimental protocol to empirically determine solubility curves, ensuring precise solvent selection for extraction, crystallization, and reaction media.
Physicochemical Profile & Solvation Theory
To predict solubility behavior, we must first analyze the molecular architecture.[2] The introduction of the fluorine atom at the meta position (relative to the ester) significantly alters the electronic landscape compared to the non-fluorinated analog.[2]
Structural Analysis[2]
-
Lipophilic Core: The ethyl benzoate moiety provides a strong hydrophobic character (
), ensuring high affinity for non-polar and moderately polar organic solvents.[2] -
Electronic Modulation:
-
Bromine (C-4): Large van der Waals radius; enhances polarizability.[2]
-
Fluorine (C-3): High electronegativity induces a strong local dipole.[2] Unlike hydrogen, fluorine can accept weak hydrogen bonds, slightly increasing solubility in protic solvents (like alcohols) compared to the non-fluorinated analog.[2]
-
Comparative Properties (Analog-Based Prediction)
Data inferred from structural analog Ethyl 4-bromobenzoate (CAS 5798-75-4) and calculated properties.[2]
| Property | This compound | Ethyl 4-bromobenzoate (Analog) | Implication for Solvation |
| Molecular Weight | 247.06 g/mol | 229.07 g/mol | Heavier molecule; marginally slower dissolution kinetics.[2] |
| Physical State (RT) | Low-melting Solid / Liquid | Liquid (MP: 18°C) | Likely requires liquid-liquid extraction protocols or melt crystallization.[2] |
| Predicted LogP | ~3.6 | 3.5 | Highly lipophilic; practically insoluble in water.[2] |
| H-Bond Donors | 0 | 0 | No self-association; relies on dipole-dipole and dispersion forces.[2] |
Solvent Selection Strategy
For process optimization, solvents are categorized by their interaction mechanism with the solute.[2]
Class I: High Solubility (Process Solvents)
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).
-
Mechanism: These polar aprotic solvents interact effectively with the ester carbonyl and the polarized halogenated ring.[2]
-
Application: Ideal for reaction media and liquid-liquid extraction from aqueous workups.[2]
Class II: Temperature-Dependent (Crystallization)[2]
-
Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetonitrile.[2]
-
Mechanism: The solute is moderately soluble at high temperatures but solubility drops sharply upon cooling due to the "hydrophobic effect" of the aromatic ring dominating over the weak polar interactions.[2]
-
Application: Recrystallization . The 3-fluoro substituent often lowers the melting point, making cold alcohol crystallizations effective for purification.[2]
Class III: Anti-Solvents
-
Solvents: n-Hexane, n-Heptane, Water.[2]
-
Mechanism:
-
Application: Used to crash out the product during purification or to wash away polar impurities.[2]
Experimental Protocol: Solubility Determination
Since exact literature values are sparse, the following Standard Operating Procedure (SOP) allows you to generate a solubility curve. This protocol uses the Isothermal Saturation Method , the gold standard for accuracy.[2]
Workflow Diagram
The following logic flow ensures data integrity during the determination process.
Figure 1: Isothermal Saturation Workflow. Ensuring excess solute is present is critical for establishing thermodynamic equilibrium.
Detailed Methodology
Reagents:
Step-by-Step Procedure:
-
Preparation: In a jacketed glass vessel (controlled to ±0.1 K), add 10 mL of the target solvent.
-
Saturation: Add the solute in small increments until a persistent phase (solid or oil droplets) remains undissolved.[2]
-
Equilibration: Stir magnetically at 400 rpm for 6 hours. Note: If the compound is a liquid at the test temperature, ensure vigorous mixing to saturate the solvent phase.
-
Sampling: Stop stirring and allow phases to separate (30 mins).
-
Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.
-
Gravimetric Analysis: Evaporate the solvent under vacuum/nitrogen stream.[2] Weigh the residue.[2]
-
Calculation:
(g/g) or converted to Mole Fraction ( ).[2]
-
Thermodynamic Modeling (The Apelblat Equation)
For researchers needing to extrapolate solubility data across temperatures (e.g., for cooling crystallization design), the Modified Apelblat Equation is the industry standard for aromatic esters.[2]
Where:
- : Mole fraction solubility.[2]
- : Absolute temperature (Kelvin).[2]
- : Empirical parameters derived from your experimental data (via regression analysis).
Why this matters: If you measure solubility at just three temperatures (e.g., 278K, 298K, 318K), you can solve for A, B, and C.[2] This allows you to predict the solubility at any temperature, enabling precise calculation of theoretical yield during recrystallization.[2]
Process Implications: Synthesis & Purification[4][5]
Reaction Workup
Because this compound is highly lipophilic (
-
Recommended Extraction Solvent: Dichloromethane (DCM) .[2]
-
Reasoning: The high density of the fluorinated ester pairs well with DCM's density (1.33 g/mL), keeping the organic layer on the bottom for easy separation from aqueous reaction byproducts.[2]
-
-
Alternative (Green Chemistry): Ethyl Acetate .[2] Requires top-layer extraction but is less toxic.[2]
Purification via Crystallization
If the compound solidifies (or for purification of the crude oil):
References
-
PubChem Compound Summary. (2025). Ethyl 4-bromobenzoate (Analog Data). National Center for Biotechnology Information.[2] Link
-
Sigma-Aldrich. (2025).[2][5] Product Specification: Ethyl 4-bromobenzoate. Merck KGaA.[2][6] Link[5]
-
GuideChem. (2024).[2] this compound Properties and Suppliers. Link
-
Sha, F., et al. (2014).[2][3] "Solubility and Thermodynamic Properties of Ethyl 4-aminobenzoate in Organic Solvents." Journal of Chemical & Engineering Data. (Provides validation for Apelblat modeling of benzoate esters).
-
Nbinno Chemical. (2025).[2] Synthesis and Properties of Ethyl 4-bromo-2-fluorobenzoate (Isomer Comparison). Link
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Commercial Availability & Technical Utilization of Ethyl 4-bromo-3-fluorobenzoate
Executive Summary: The "Make vs. Buy" Strategic Landscape
In the high-velocity environment of medicinal chemistry and drug development, Ethyl 4-bromo-3-fluorobenzoate represents a critical bi-functional scaffold. Its value lies in its orthogonal reactivity: the bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom provides electronic modulation and potential for nucleophilic aromatic substitution (
For procurement professionals and lead chemists, the commercial availability of this compound is often Tier 2 (Specialty Building Block) . While the parent acid (4-bromo-3-fluorobenzoic acid) is a commodity chemical, the ethyl ester often requires lead time or is stocked in smaller quantities (1g–25g). This guide analyzes the supply chain dynamics, provides a validated in-house synthesis protocol to mitigate supply risks, and outlines quality control metrics to ensure data integrity in downstream applications.
Chemical Identity & Technical Specifications
Before sourcing, verification of the chemical identity is paramount to avoid regioisomeric confusion (e.g., confusing with 4-bromo-2-fluorobenzoate).
| Property | Specification |
| Chemical Name | This compound |
| Parent Acid CAS | (Use as primary search anchor) |
| Molecular Formula | |
| Molecular Weight | 247.06 g/mol |
| Physical State | Typically a clear to pale yellow oil or low-melting solid. |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water. |
| Key Impurities | 4-Bromo-3-fluorobenzoic acid (hydrolysis product), Diethyl ether (solvent residue). |
Commercial Supply Landscape
Vendor Tiering and Sourcing Strategy
The market for this compound is segmented by synthesis difficulty and demand.
-
Tier 1: Commodity Suppliers (Sigma-Aldrich, Merck)
-
Availability: Often listed but frequently "Make-to-Order" or "Extended Lead Time" (2–4 weeks).
-
Cost: High premium for convenience.
-
-
Tier 2: Building Block Specialists (Combi-Blocks, Enamine, Fluorochem)
-
Availability: High probability of "In Stock" for 1g–100g packs. These vendors specialize in halogenated aromatics.
-
Cost: Moderate. Best balance for discovery chemistry.
-
-
Tier 3: Bulk Manufacturers (China/India CROs)
-
Availability: KG scale upon request.
-
Strategy: Engage only for Process Chemistry campaigns.
-
The "Make vs. Buy" Decision Matrix
When stock is unavailable, the synthesis is trivial. A decision workflow is visualized below to aid project managers.
Figure 1: Strategic sourcing decision tree. Prioritize Tier 2 vendors; default to in-house synthesis if the parent acid is available to avoid project delays.
Technical Protocol: In-House Synthesis & Purification
If commercial lead times exceed 1 week, in-house synthesis is the superior strategic choice. The following protocol is a robust, self-validating Fischer Esterification optimized for yield and purity.
Methodology: Acid-Catalyzed Esterification
Objective: Convert 4-bromo-3-fluorobenzoic acid to its ethyl ester.
Reagents:
-
4-Bromo-3-fluorobenzoic acid (1.0 eq)
-
Ethanol (Absolute, excess, solvent/reactant)
-
Sulfuric Acid (
, conc., 0.1 eq - Catalyst) or Thionyl Chloride ( , 1.2 eq)
Step-by-Step Workflow (Thionyl Chloride Method - Preferred for Speed):
-
Setup: Charge a round-bottom flask with 4-bromo-3-fluorobenzoic acid (10 g, 45.6 mmol) and Ethanol (50 mL).
-
Activation: Cool to 0°C. Dropwise add Thionyl Chloride (4.0 mL, 55 mmol). Caution: Gas evolution (
, HCl). -
Reflux: Heat to reflux (80°C) for 3 hours.
-
Monitor: Check TLC (Hexane/EtOAc 4:1). The acid spot (baseline/low Rf) should disappear; Ester spot (high Rf) appears.
-
Workup: Concentrate in vacuo to remove EtOH. Redissolve residue in EtOAc (100 mL).
-
Wash: Wash with Sat.
(2 x 50 mL) to remove unreacted acid (Critical for purity). Wash with Brine. -
Dry & Concentrate: Dry over
, filter, and concentrate. -
Yield: Expect >95% yield. Usually requires no chromatography.
Quality Control (QC) Parameters
Before releasing the compound to biology or the next chemical step, validate:
-
1H NMR (CDCl3): Look for the ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm). Ensure the carboxylic acid proton (>10 ppm) is absent.
-
HPLC Purity: >95% (254 nm).
-
Appearance: Colorless to pale yellow oil/solid. Dark color indicates oxidation or iodine contamination if HI was used (avoid HI).
Strategic Applications in Drug Discovery
This scaffold is a "linchpin" intermediate. The diagram below illustrates how it connects to diverse chemical space via modular transformations.
Figure 2: Synthetic divergence map. The bromine allows for C-C and C-N bond formation, while the ester protects the carboxylate.
Case Study: Kinase Inhibitor Synthesis
In the development of p38 MAP kinase inhibitors, the 4-bromo-3-fluorobenzoate motif is often coupled with aryl boronic acids. The fluorine atom at the 3-position is critical; it often induces a conformational twist in the biaryl system or interacts with cryptic pockets in the enzyme active site, improving selectivity compared to the non-fluorinated analog [1].
Handling, Stability, and Safety
-
Storage: Store at room temperature (RT) or 4°C. Stable for >2 years if kept dry.
-
Moisture Sensitivity: Low. However, prolonged exposure to moisture can lead to slow hydrolysis to the acid, especially if residual acid catalyst remains.
-
Safety (HSE):
-
GHS Classification: Irritant (Skin/Eye).
-
Handling: Use standard PPE. The parent acid is a skin irritant; the ester is lipophilic and may penetrate skin more easily.
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2777328, 4-Bromo-3-fluorobenzoic acid. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from Ethyl 4-bromo-3-fluorobenzoate
Introduction: The Strategic Value of Ethyl 4-bromo-3-fluorobenzoate
This compound (CAS No. 1130165-74-0) is a highly versatile and strategically important building block in modern medicinal chemistry and materials science.[1] Its utility stems from the orthogonal reactivity of its three key functional groups: the carbon-bromine (C-Br) bond, the carbon-fluorine (C-F) bond, and the ethyl ester. The C-Br bond serves as the primary reactive handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures. The fluorine atom, while less reactive towards substitution, significantly modulates the electronic properties of the aromatic ring, often imparting desirable pharmacokinetic properties such as enhanced metabolic stability and binding affinity in the final derivatives.[2] The ethyl ester provides a convenient point for further functionalization, including hydrolysis to the corresponding carboxylic acid or reduction to a primary alcohol.
This guide provides an in-depth exploration of the key synthetic transformations possible with this substrate, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices.
| Property | Value |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| CAS Number | 1130165-74-0 |
| Primary Reactive Site | C4-Br bond (for cross-coupling) |
| Secondary Reactive Site | Ethyl Ester (for hydrolysis/reduction) |
Palladium-Catalyzed Cross-Coupling: The Synthetic Workhorse
The C-Br bond is the most valuable position for elaboration, primarily through palladium-catalyzed reactions. The differential reactivity between the C-Br and C-I bonds is well-established, with the C-I bond being more reactive.[3] Similarly, the C-Br bond is significantly more reactive than the C-F bond in standard cross-coupling manifolds, allowing for highly selective transformations at the C4 position.
Suzuki-Miyaura Coupling: For Biaryl Synthesis
Principle & Mechanism: The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide.[4][5] The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from the boronic acid derivative replaces the bromide on the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5][6] The presence of a base is crucial for activating the organoboron reagent to facilitate transmetalation.[7]
Detailed Protocol: Synthesis of Ethyl 3-fluoro-4-(pyridin-3-yl)benzoate
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv, e.g., 247 mg, 1.0 mmol), 3-pyridinylboronic acid (1.2 equiv, 147 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (3.0 equiv, 414 mg, 3.0 mmol).
-
Catalyst Addition: Add a palladium catalyst such as Pd(PPh₃)₄ (3 mol%, 35 mg, 0.03 mmol) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%).
-
Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Provides active Pd(0) species for oxidative addition. Ligand choice influences efficiency. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Polar, often biphasic systems that solubilize both organic and inorganic reagents.[4] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to overcome activation barriers in the catalytic cycle. |
Buchwald-Hartwig Amination: For C-N Bond Formation
Principle & Mechanism: This reaction forms an aryl-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. The mechanism is similar to the Suzuki coupling, but the transmetalation step is replaced by the formation of a palladium-amido complex. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step, which is often rate-limiting.
Detailed Protocol: Synthesis of Ethyl 4-(diethylamino)-3-fluorobenzoate
-
Reagent Preparation: In an oven-dried vial inside a glovebox, combine this compound (1.0 equiv, 247 mg, 1.0 mmol), a palladium precatalyst such as Pd₂(dba)₃ (1.5 mol%, 14 mg, 0.015 mmol), and a bulky phosphine ligand like XPhos (4.5 mol%, 21 mg, 0.045 mmol).
-
Base and Amine Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equiv, 135 mg, 1.4 mmol). Add diethylamine (1.2 equiv, 125 µL, 1.2 mmol).
-
Solvent: Add anhydrous, degassed toluene or dioxane (3-5 mL).
-
Reaction: Seal the vial and heat to 90-110 °C. Monitor the reaction by TLC or GC-MS until completion (typically 6-24 hours).
-
Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to isolate the target aniline derivative.
Orthogonal Reactivity: Modifying the Ester Group
The ethyl ester moiety can be transformed without affecting the C-Br or C-F bonds under appropriate conditions, providing a secondary route for diversification.
Ester Hydrolysis to Carboxylic Acid
Principle: The ester is readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Basic hydrolysis using LiOH or NaOH is common as it avoids potential acid-catalyzed side reactions.
Detailed Protocol: Synthesis of 4-bromo-3-fluorobenzoic acid
-
Reaction Setup: Dissolve this compound (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (2-3 equiv) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-6 hours).
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.
Ester Reduction to Primary Alcohol
Principle: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the ester to a primary alcohol. The reaction proceeds via an aldehyde intermediate which is immediately reduced further.[8] Weaker reagents like sodium borohydride are generally ineffective. For partial reduction to an aldehyde, a sterically hindered reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C) is necessary.[8]
Detailed Protocol: Synthesis of (4-bromo-3-fluorophenyl)methanol
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ (1.5 equiv, either as a 1M solution in THF or portion-wise as a solid). Caution: LiAlH₄ reacts violently with water.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (1-3 hours).
-
Quenching (Fieser workup): Cool the flask back to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation: A granular precipitate should form. Stir for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Dry the filtrate over Na₂SO₄, concentrate, and purify by column chromatography if necessary.
References
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
ResearchGate. (2019, February 16). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? Retrieved from [Link]
-
PubMed Central. (2024, November 20). New 4-amino-3-chloro benzoate derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 96%, 100 grams. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl 4-bromobenzoate. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki cross coupling of ethyl bromofluoroacetate with aryl boronic acids. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
UW-Madison Chemistry. (n.d.). Experiment 13: Grignard Reaction. Retrieved from [Link]
-
SciSpace. (n.d.). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Retrieved from [Link]
-
The Suzuki Reaction. (2014, February 6). Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 4-bromo-3-fluorobenzoate
Introduction: Strategic C-N Bond Formation in Drug Discovery
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for medicinal chemists and process development scientists.[3]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of ethyl 4-bromo-3-fluorobenzoate, a valuable intermediate in the synthesis of various biologically active molecules. The presence of both a base-sensitive ester and a deactivating, sterically hindering ortho-fluoro substituent presents a unique set of challenges that necessitate careful optimization of reaction parameters. Through a detailed exploration of the reaction mechanism, a meticulously designed experimental protocol, and a thorough troubleshooting guide, this document aims to equip researchers with the knowledge and practical insights required for the successful execution of this transformation.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine then coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The efficiency of each step is highly dependent on the choice of ligand, base, and solvent, making the careful selection of these parameters critical for a successful reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound with Morpholine
This protocol details a robust procedure for the coupling of this compound with morpholine, a common secondary amine. The choice of a palladium precatalyst, specifically a third or fourth-generation Buchwald precatalyst, is recommended for its air and moisture stability, which simplifies handling and improves reproducibility.[5]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Equivalents |
| This compound | C₉H₈BrFO₂ | 247.06 | - | 1.0 | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 1.002 g/mL | 1.2 | 1.2 |
| XPhos Pd G3 | C₄₁H₅₈NO₃PPdS | 809.43 | - | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | - | 1.4 | 1.4 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 0.867 g/mL | - | - |
Equipment
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: A streamlined workflow for the Buchwald-Hartwig amination.
-
Inert Atmosphere: To an oven-dried Schlenk flask containing a magnetic stir bar, add XPhos Pd G3 (16.2 mg, 0.02 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Degassing: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL). Stir the mixture for 5 minutes at room temperature. Then, add this compound (247 mg, 1.0 mmol) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, ethyl 4-(morpholino)-3-fluorobenzoate.
Troubleshooting and Considerations
| Potential Issue | Probable Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, or poor solvent quality. | Ensure the use of a high-quality precatalyst and anhydrous, degassed solvent. Consider using a stronger base like LHMDS if ester hydrolysis is not observed. Increasing the catalyst loading (e.g., to 3-5 mol%) may also be beneficial. |
| Ester Hydrolysis | The base is too strong or the reaction temperature is too high for an extended period. | Switch to a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5] These bases are known to be more tolerant of sensitive functional groups.[5] A lower reaction temperature may also mitigate this side reaction. |
| Hydrodehalogenation | Presence of water or other protic sources. | Ensure all reagents and solvents are strictly anhydrous. The use of freshly dried solvents and proper inert atmosphere techniques is crucial to minimize this side reaction. |
| Di-arylation (for primary amines) | The primary amine product is more reactive than the starting amine. | This is less of a concern with secondary amines like morpholine. For primary amines, using a bulkier ligand or a lower reaction temperature can sometimes favor mono-arylation. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective method for the synthesis of valuable substituted aniline derivatives. By carefully selecting the appropriate palladium precatalyst, ligand, and base, researchers can overcome the challenges posed by the substrate's electronic and steric properties, as well as the presence of a base-sensitive functional group. The protocol and troubleshooting guide provided herein offer a solid foundation for the successful implementation of this important transformation in both academic and industrial settings.
References
-
Buchwald–Hartwig amination - Wikipedia.
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science.
-
G3 and G4 Buchwald Precatalysts - Sigma-Aldrich.
-
Buchwald Catalysts & Ligands - Merck.
-
Enamine G3 and G4 Buchwald Precatalysts: Scale up, QC and application for the semi-automated parallel synthesis.
-
Are there cases, besides cost, for using earlier generation Buchwald precatalysts over later generation analogs? : r/Chempros - Reddit.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts.
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
Sources
- 1. Palladium-catalyzed amination of 2,3,3-trifluoroallyl esters: synthesis of trifluoromethylenamines via an intramolecular fluorine shift and CF3 group construction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C-O Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the hydrolysis of Ethyl 4-bromo-3-fluorobenzoate
Application Note: AN-ORG-2026-BFB Protocol for the Hydrolysis of Ethyl 4-bromo-3-fluorobenzoate
Abstract
This application note details a robust, scalable protocol for the saponification (hydrolysis) of this compound to 4-Bromo-3-fluorobenzoic acid (CAS 153556-42-4). This transformation is a critical step in medicinal chemistry, generating a versatile benzoic acid intermediate used in the synthesis of biaryl scaffolds via Suzuki-Miyaura coupling or amide bond formation. The protocol utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system, optimized for high yield (>90%) and purity without requiring chromatographic purification.
Chemical Context & Strategic Importance
The 4-bromo-3-fluorobenzoic acid moiety is a high-value pharmacophore.[1] The ortho-relationship between the bromine and fluorine atoms provides unique electronic properties and steric handles:
-
Electronic Modulation: The fluorine atom at the 3-position inductively withdraws electron density, increasing the acidity of the carboxylic acid (pKa modulation) and influencing the electrophilicity of the bromine for subsequent cross-coupling.
-
Metabolic Stability: Fluorine substitution often blocks metabolic soft spots on the aromatic ring.
-
Synthetic Utility: The bromine handle allows for selective functionalization (e.g., Buchwald-Hartwig amination or metallaphotoredox reactions) after the ester hydrolysis.
Reaction Scheme:
Material Safety & Handling
-
This compound: Irritant.[2] Avoid inhalation.
-
Lithium Hydroxide (LiOH): Corrosive. Causes severe skin burns and eye damage. Wear nitrile gloves and eye protection.
-
Tetrahydrofuran (THF): Flammable. Potential peroxide former. Use fresh, inhibitor-free solvent or test for peroxides before use.
-
Hydrochloric Acid (HCl): Corrosive. Handle in a fume hood.
Detailed Experimental Protocol
Reagents and Equipment
| Reagent | Specification | Equivalents (eq.) | Role |
| This compound | >97% Purity | 1.0 | Substrate |
| Lithium Hydroxide Monohydrate | Reagent Grade | 3.0 | Base |
| Tetrahydrofuran (THF) | HPLC Grade | Solvent | Solubilizer |
| Deionized Water | 18.2 MΩ·cm | Solvent | Hydrolysis Medium |
| 1N Hydrochloric Acid (HCl) | Aqueous Soln. | Excess | Acidification |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a round-bottom flask (size 10x reaction volume) with a magnetic stir bar.
-
Dissolve This compound (1.0 eq) in THF (concentration ~0.2 M).
-
Note: Ensure complete dissolution. The lipophilic ester requires THF to remain in solution.
-
-
Prepare a solution of LiOH·H2O (3.0 eq) in water (volume equal to 1/3 of the THF volume).
-
Add the aqueous LiOH solution dropwise to the stirring ester solution.
-
Observation: The mixture may become slightly turbid but should eventually homogenize or form a fine suspension.
-
Step 2: Reaction Monitoring
-
Stir the reaction mixture vigorously at Room Temperature (20–25 °C) .
-
Monitor conversion by TLC or LC-MS after 2 hours.
-
TLC Eluent: Hexanes:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm). The starting material (Rf ~0.6) should disappear; the product (acid) will remain at the baseline or streak.
-
-
Optimization Note: If conversion is incomplete after 4 hours, heat the mixture to 50 °C for 1 hour. Steric crowding from the bromine/fluorine substituents is minimal, so RT is usually sufficient.
Step 3: Workup and Isolation
-
Concentrate the reaction mixture under reduced pressure (Rotavap, 40 °C) to remove the majority of THF.
-
Critical Checkpoint: Do not evaporate to dryness. A concentrated aqueous slurry should remain.
-
-
Dilute the residue with water (approx. 2x the original water volume).
-
(Optional) Wash the basic aqueous layer with Diethyl Ether or Ethyl Acetate (1x) to remove any unreacted neutral organic impurities. Discard the organic layer.
-
Cool the aqueous layer in an ice bath (0–5 °C).
-
Slowly acidify with 1N HCl dropwise with stirring until pH 1–2 is reached.
-
Observation: A thick white precipitate of 4-bromo-3-fluorobenzoic acid will form immediately.
-
-
Stir the suspension at 0 °C for 15–30 minutes to ensure complete precipitation.
Step 4: Filtration and Drying
-
Filter the solid using a Buchner funnel (vacuum filtration).
-
Wash the filter cake with cold water (3x) to remove residual salts (LiCl) and traces of acid.
-
Dry the solid in a vacuum oven at 45 °C overnight or air-dry until constant weight.
Process Workflow Diagram
Figure 1: Step-by-step workflow for the saponification of this compound.
Quality Control & Characterization
Upon isolation, the product should be validated against the following specifications.
| Property | Specification | Method |
| Appearance | White to off-white powder | Visual Inspection |
| Melting Point | 212 – 216 °C | Capillary MP Apparatus [1] |
| Purity | >95% (typically >98%) | HPLC / 1H NMR |
| 1H NMR (DMSO-d6) | Consistent with structure | 400 MHz NMR |
Expected NMR Profile (DMSO-d6):
-
δ ~13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
δ ~7.8–7.9 ppm (m, 1H): Aromatic proton H5 (ortho to Br, meta to F).
-
δ ~7.7 ppm (dd, 1H): Aromatic proton H2 (between F and COOH).
-
δ ~7.6 ppm (dd, 1H): Aromatic proton H6 (ortho to COOH, para to F).
-
Note: Splitting patterns will be complex doublets due to
F- H coupling ( typically 6–10 Hz).
Troubleshooting & Optimization
-
Issue: Low Yield / Sticky Solid.
-
Cause: Incomplete acidification or retained water.
-
Solution: Ensure pH is strictly < 2. If the solid is sticky, dissolve in EtOAc, dry with Na2SO4, and re-concentrate.
-
-
Issue: Incomplete Reaction.
-
Cause: Poor solubility of the ester.
-
Solution: Increase the ratio of THF to Water (e.g., to 4:1) or switch to Methanol if the ester is soluble.
-
-
Issue: Impurity Carryover.
-
Cause: Non-acidic organic impurities.
-
Solution: Perform the optional ether wash of the basic aqueous phase before acidification (Step 3.3).
-
References
-
TCI Chemicals. Product Specification: 4-Bromo-3-fluorobenzoic Acid (CAS 153556-42-4).[2][3][4] Retrieved from
-
ChemicalBook. 4-Bromo-3-fluorobenzoic acid Properties and Synthesis. Retrieved from
-
Santa Cruz Biotechnology. 4-Bromo-3-fluorobenzoic acid Data Sheet. Retrieved from [5]
Sources
- 1. 4-Bromo-3-fluorobenzoic acid | 153556-42-4 [chemicalbook.com]
- 2. 4-Bromo-3-fluorobenzoic acid | C7H4BrFO2 | CID 2773341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US11390610B2 - Piperazine derivatives as MAGL inhibitors - Google Patents [patents.google.com]
- 4. halochem.com [halochem.com]
- 5. scbt.com [scbt.com]
Application Note: Chemoselective Functionalization of Ethyl 4-bromo-3-fluorobenzoate via Turbo-Grignard Exchange
Part 1: Executive Summary
This application note details the protocol for generating an organomagnesium species from Ethyl 4-bromo-3-fluorobenzoate without compromising the sensitive ethyl ester moiety.
Traditional Grignard formation (direct oxidative insertion of Mg metal) is contraindicated for this substrate. The high temperatures required for insertion and the resulting nucleophilicity of the carbon-magnesium bond would lead to immediate self-immolation (nucleophilic attack on the ester of a neighboring molecule), resulting in polymerization or dimerization.
Instead, this protocol utilizes the Turbo Grignard reagent (
Part 2: Scientific Background & Mechanism
The Chemoselectivity Paradox
The target substrate contains two conflicting functional groups:
-
Aryl Bromide (Ar-Br): The site of desired metalation.
-
Ethyl Ester (COOEt): A potent electrophile susceptible to attack by Grignard reagents.
In a standard Barbier or Grignard reaction (Mg turnings, refluxing THF), the formed Grignard reagent (
The Turbo-Grignard Solution ( )
Developed by Paul Knochel, the
-
Mechanism: The LiCl breaks up the polymeric aggregates of isopropylmagnesium chloride, increasing its reactivity (Schlenk equilibrium shift).[1]
-
The Fluorine Advantage: The fluorine atom at the 3-position (ortho to bromine) exerts a strong inductive effect (
). This weakens the C-Br bond and stabilizes the forming carbanion character, significantly accelerating the exchange rate compared to non-fluorinated benzoates. -
Temperature Window: The exchange occurs rapidly at -30°C. At this temperature, the formed arylmagnesium species is stable enough to coexist with the ester group for several hours, provided no external electrophile is present yet.
Part 3: Visualization of Reaction Pathway
The following diagram illustrates the contrast between the failed "Direct Insertion" route and the successful "Exchange" route.
Figure 1: Comparison of reaction pathways. The green path indicates the chemoselective Turbo Grignard route.
Part 4: Experimental Protocol
Caution: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous techniques.
Materials & Reagents
| Component | Specification | Role |
| Substrate | This compound (>98%) | Starting Material |
| Reagent | Exchange Reagent | |
| Solvent | Anhydrous THF (water <50 ppm) | Solvent |
| Electrophile | Benzaldehyde (Example) | Trapping Agent |
| Quench | Sat. aq. | Proton Source |
Step-by-Step Methodology
Step 1: Setup and Drying
-
Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Allow to cool under a stream of dry Argon.
-
Charge the flask with This compound (1.0 mmol, 247 mg).
-
Add Anhydrous THF (5.0 mL) via syringe.
-
Cool the solution to -30°C using a cryocooler or an acetone/dry ice bath (monitor internal temperature carefully).
Step 2: The Exchange (Generation of Grignard)
-
Add
solution (1.1 mmol, ~0.85 mL of 1.3 M solution) dropwise over 5 minutes.-
Note: A slight color change (often to yellow/orange) indicates the formation of the magnesiate species.
-
-
Stir the reaction mixture at -30°C for 30 to 45 minutes .
-
QC Check: Aliquot 0.1 mL into MeOH. Analyze by GC-MS. Complete disappearance of the starting bromide and appearance of the de-brominated product (Ethyl 3-fluorobenzoate) indicates 100% exchange.
-
Step 3: Electrophilic Trapping
-
Dissolve the Electrophile (e.g., Benzaldehyde, 1.2 mmol) in 1 mL anhydrous THF.
-
Add the electrophile solution dropwise to the cold Grignard mixture.
-
Allow the reaction to warm slowly to 0°C over 1 hour.
Step 4: Quench and Workup[2][3]
-
Quench the reaction by adding saturated aqueous
(5 mL). -
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
Part 5: Process Workflow Diagram
Figure 2: Operational workflow for the synthesis.
Part 6: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Temperature too high (>-10°C). | Ensure bath is strictly maintained at -30°C during exchange. |
| Incomplete Exchange | Old | Titrate the Grignard reagent using Iodine or Menthol/Phenanthroline before use. |
| Ester Cleavage Products | Reaction time too long after exchange. | Add electrophile immediately after the 30-45 min exchange window. |
| Moisture Contamination | Wet THF or poor seal. | Use freshly distilled THF or solvent from a drying column. |
Part 7: References
-
Knochel, P., et al. (2004).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333–3336.
-
Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Synthesis, 2006(05), 890-891.
-
Fisher Scientific. (n.d.). "Safety Data Sheet: Ethyl 4-bromobenzoate."
-
Apollo Scientific. (2022).[2] "Safety Data Sheet: Methyl 3-bromo-4-fluorobenzoate."
Sources
Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling of Ethyl 4-bromo-3-fluorobenzoate
Introduction: The Strategic Importance of Ethyl 4-bromo-3-fluorobenzoate
This compound is a key structural motif in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The presence of three distinct functionalities—an ester, a bromine atom, and a fluorine atom—on an aromatic ring makes it a highly versatile building block. The fluorine atom can modulate crucial molecular properties such as lipophilicity and metabolic stability, which is of high interest in drug design.[1][2] The bromo-substituent serves as a prime handle for palladium-catalyzed cross-coupling reactions, a powerful and Nobel Prize-winning technology that enables the formation of carbon-carbon and carbon-heteroatom bonds with exceptional precision and efficiency.[3][4][5]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of application notes and detailed protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound. The focus is not merely on procedural steps but on the underlying mechanistic rationale and the critical parameters that ensure successful, reproducible outcomes.
Foundational Principles: The Palladium Catalytic Cycle
At the heart of these transformations lies a common mechanistic pathway, the palladium(0)/palladium(II) catalytic cycle.[3] A thorough understanding of this cycle is paramount for troubleshooting and optimizing reactions. The cycle universally consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This step oxidizes the palladium from the 0 to the +2 state, forming a square planar Pd(II) complex.[3][6]
-
Transmetalation (or related step): In reactions like the Suzuki, Stille, or Sonogashira coupling, the nucleophilic coupling partner (e.g., an organoboron, organotin, or organocopper species) transfers its organic group to the palladium center, displacing the halide.[4][7][8] In the Heck reaction, this step is replaced by alkene coordination and insertion.[9]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product. This step reduces the palladium back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[3][4]
Caption: General Palladium-Catalyzed Cross-Coupling Cycle.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)–C(sp²) bonds, owing to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[4][10][11] The reaction is highly tolerant of various functional groups, making it a workhorse in complex molecule synthesis.[4]
Causality Behind Component Selection
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a phosphine ligand is common. The ligand, such as SPhos or XPhos, stabilizes the Pd(0) species and facilitates the oxidative addition and reductive elimination steps.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential. It reacts with the boronic acid to form a more nucleophilic boronate species, which is required for efficient transmetalation to the palladium center.[12]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.
Detailed Protocol: Suzuki Coupling with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst, such as Pd(OAc)₂ (2 mol%), and the ligand, SPhos (4 mol%). Add this mixture to the Schlenk flask.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The final concentration of the aryl bromide should be approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Typical Suzuki Reaction Parameters
| Parameter | Condition | Rationale |
| Pd Source | Pd(OAc)₂ or PdCl₂(dppf) | Readily available Pd(II) precatalysts.[5] |
| Ligand | SPhos, XPhos, PPh₃ | Electron-rich, bulky phosphines promote efficient catalysis. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Biphasic system solubilizes all components. |
| Temperature | 80–110 °C | Provides thermal energy to overcome activation barriers. |
| Typical Yield | 85–95% |
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling provides a direct route to aryl alkynes by reacting aryl halides with terminal alkynes.[13][14] This reaction traditionally employs a dual-catalyst system of palladium and copper(I).[14][15]
Causality Behind Component Selection
-
Palladium Catalyst: As in other couplings, a Pd(0) species is the active catalyst.
-
Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to react with the terminal alkyne and the base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex.[6][14]
-
Base: A strong amine base like triethylamine (TEA) or diisopropylamine (DIPA) is used. It serves both to deprotonate the alkyne and to act as the solvent.[6]
Detailed Protocol: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Solvent and Reagents: Add degassed triethylamine as the solvent. Then, add phenylacetylene (1.1 equiv) via syringe.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Data Summary: Typical Sonogashira Reaction Parameters
| Parameter | Condition | Rationale |
| Pd Source | PdCl₂(PPh₃)₂ | A stable, pre-formed Pd(II) complex. |
| Cu Co-catalyst | CuI | Forms the reactive copper acetylide intermediate.[14] |
| Base/Solvent | Triethylamine (TEA), DIPA | Acts as base and solvent. |
| Temperature | 25–60 °C | Reaction often proceeds under mild conditions.[6] |
| Typical Yield | 80–95% |
Heck Reaction: Formation of Substituted Alkenes
The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon.[9][16]
Causality Behind Component Selection
-
Mechanism: Unlike the Suzuki or Sonogashira couplings, the Heck reaction does not involve transmetalation. Instead, the alkene coordinates to the arylpalladium(II) complex, followed by migratory insertion and subsequent β-hydride elimination to release the product and form a palladium-hydride species.[9]
-
Base: The base (e.g., Et₃N, K₂CO₃) is required to neutralize the hydrogen bromide (HBr) generated during the final catalyst regeneration step.[9]
-
Ligand Choice: The choice of ligand can influence the regioselectivity of the alkene insertion. For terminal alkenes, reaction at the unsubstituted carbon is heavily favored.
Detailed Protocol: Heck Coupling with Ethyl Acrylate
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), ethyl acrylate (1.5 equiv), Pd(OAc)₂ (2 mol%), and a phosphine ligand such as P(o-tolyl)₃ (4 mol%).
-
Base and Solvent: Add triethylamine (1.5 equiv) as the base and a polar aprotic solvent like DMF or acetonitrile.
-
Reaction Execution: Seal the tube and heat the mixture to 100–120 °C for 12–24 hours.
-
Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, concentrate, and purify the residue by column chromatography.
Data Summary: Typical Heck Reaction Parameters
| Parameter | Condition | Rationale |
| Pd Source | Pd(OAc)₂ | Common and effective Pd(II) precatalyst.[17] |
| Ligand | P(o-tolyl)₃, PPh₃ | Stabilizes the catalyst and promotes the reaction. |
| Base | Et₃N, K₂CO₃ | Neutralizes the HBr byproduct. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are typically effective. |
| Temperature | 100–140 °C | Higher temperatures are often required. |
| Typical Yield | 70–85% |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the coupling of aryl halides with a wide range of amines.[18][19]
Causality Behind Component Selection
-
Ligands: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands are critical for promoting the challenging reductive elimination step that forms the C–N bond.[20]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The base deprotonates the amine, making it a more effective nucleophile for coordination to the palladium center.
Detailed Protocol: Buchwald-Hartwig Coupling with Morpholine
-
Reaction Setup: In a glovebox, charge an oven-dried vial with this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), a palladium precatalyst like tBuXPhos Pd G3 (2 mol%).
-
Reagent Addition: Add a solvent such as toluene or 1,4-dioxane, followed by the amine coupling partner, morpholine (1.2 equiv).
-
Reaction Execution: Seal the vial and heat the reaction mixture to 90–110 °C with stirring for the required time (monitor by LC-MS).
-
Workup: Cool the reaction, dilute with ethyl acetate, and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Data Summary: Typical Buchwald-Hartwig Amination Parameters
| Parameter | Condition | Rationale |
| Pd Source | Pd₂(dba)₃ or pre-formed catalysts | Pre-catalysts offer convenience and high activity. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands are essential for C-N reductive elimination.[20] |
| Base | NaOtBu, K₃PO₄, LHMDS | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 90–120 °C | Facilitates the catalytic cycle. |
| Typical Yield | 80–95% |
General Experimental Workflow & Troubleshooting
A successful cross-coupling experiment relies on a systematic and careful workflow, from preparation to purification.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.[21]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (Pd(0) not formed); Poor quality reagents/solvents; Insufficient temperature. | Use a pre-catalyst or ensure proper in situ reduction; Use freshly distilled/degassed solvents; Increase reaction temperature. |
| Homo-coupling of Nucleophile | Presence of oxygen; Inefficient transmetalation. | Ensure rigorous inert atmosphere; Screen different ligands or bases to accelerate transmetalation. |
| Dehalogenation of Substrate | Presence of water or protic impurities; β-hydride elimination from Pd-H species. | Use anhydrous solvents and reagents; Add a hydride scavenger if necessary. |
| Poor Reproducibility | Inconsistent reagent quality; Variable oxygen/moisture levels; Inconsistent heating/stirring. | Use high-purity reagents from a reliable source; Standardize inerting and solvent degassing procedures. |
References
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
PMC. (n.d.). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. [Link]
-
ResearchGate. (2019). (PDF) “Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments”. [Link]
-
YouTube. (2020). Sonogashira Coupling. [Link]
-
Nature. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
ACS Publications. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. [Link]
-
ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki cross coupling of ethyl bromofluoroacetate with aryl boronic acids. [Link]
-
ACS Publications. (n.d.). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. [Link]
-
RSC Publishing. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
HAL Open Science. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Reactions. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
Organic Reactions. (n.d.). The Stille Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]
-
The Denmark Group, University of Illinois. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
SciSpace. (n.d.). New perspectives in the cross-coupling reactions of organostannanes. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Organic Reactions. (n.d.). The Stille Reaction. [Link]
-
Oakwood Chemical. (2026). Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate. [Link]
Sources
- 1. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 12. youtube.com [youtube.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
Application Note: Regioselective Nitration of Ethyl 4-bromo-3-fluorobenzoate
This Application Note is designed for researchers and process chemists in the pharmaceutical industry, specifically those working on kinase inhibitor intermediates (e.g., MEK/BRAF pathways). It details the regioselective nitration of Ethyl 4-bromo-3-fluorobenzoate to yield Ethyl 4-bromo-3-fluoro-5-nitrobenzoate .
Introduction & Chemical Logic
The nitration of This compound is a critical step in synthesizing poly-substituted aromatic cores used in drug discovery. The reaction is an Electrophilic Aromatic Substitution (EAS) that presents a regiochemical challenge due to the competing directing effects of three substituents on the benzene ring.
Mechanistic Analysis
The substrate contains three directing groups:[1][2]
-
Ethyl Ester (-COOEt) at C1: Strong electron-withdrawing group (EWG). Directs Meta (positions 3 and 5).[2]
-
Fluorine (-F) at C3: Inductively withdrawing but resonance donating. Directs Ortho/Para (positions 2, 4, and 6).[2]
-
Bromine (-Br) at C4: Weakly deactivating but Ortho/Para directing (positions 3 and 5).[2][3]
Regioselectivity Prediction:
-
Position 2: Sterically occluded between the ester and fluorine. Highly unlikely.
-
Position 6: Para to Fluorine (strongest resonance director). However, it is Ortho to the Ester (steric hindrance) and Meta to Bromine (disfavored).
-
Position 5 (Target): Meta to Ester (favored), Ortho to Bromine (favored), and Meta to Fluorine (disfavored).
Experimental Protocol
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[4] | Density (g/mL) | Role | Hazard |
| This compound | 247.06 | 1.0 | N/A (Solid) | Substrate | Irritant |
| Sulfuric Acid (H₂SO₄) | 98.08 | Solvent | 1.84 | Solvent/Catalyst | Corrosive, Oxidizer |
| Fuming Nitric Acid (HNO₃) | 63.01 | 1.2 - 1.5 | 1.51 | Electrophile Source | Corrosive, Oxidizer |
| Dichloromethane (DCM) | 84.93 | N/A | 1.33 | Extraction Solvent | Toxic, Volatile |
| Sodium Bicarbonate (sat. aq.) | 84.01 | N/A | N/A | Neutralization | Irritant |
Reaction Scheme (Graphviz)
Caption: Reaction scheme illustrating the nitration of this compound to the major 5-nitro product.
Step-by-Step Procedure
Safety Pre-Check: Perform this reaction in a functioning fume hood. Wear butyl rubber gloves and a face shield. Fuming nitric acid reacts violently with organics; ensure the substrate is fully dissolved in sulfuric acid before adding nitric acid.
Step 1: Solubilization
-
Charge a dry 3-neck round-bottom flask (RBF) with This compound (10.0 g, 40.5 mmol).
-
Add Concentrated H₂SO₄ (50 mL, ~5 vol) while stirring.
-
Stir at room temperature until the solid is completely dissolved. The solution may be slightly viscous.
-
Cool the mixture to 0–5°C using an ice/salt bath.
Step 2: Nitration (Controlled Addition)
-
Prepare a nitrating mixture (optional but recommended for scale): Mix Fuming HNO₃ (2.5 mL, ~60 mmol, 1.5 eq) with H₂SO₄ (10 mL) in a separate dropping funnel, cooling if necessary. Alternatively, add neat Fuming HNO₃ dropwise if scale is small (<10g).
-
Add the nitrating agent dropwise to the substrate solution over 30–45 minutes .
-
Critical Control Point: Do not allow the internal temperature to exceed 10°C . Higher temperatures increase the risk of dinitration and ester hydrolysis.
-
-
Once addition is complete, allow the reaction to stir at 0°C for 1 hour , then slowly warm to Room Temperature (20–25°C) .
-
Monitor reaction progress by TLC (Hexane/EtOAc 4:1) or HPLC. The starting material should be consumed within 3–5 hours.
Step 3: Quench and Workup
-
Prepare a beaker with 300 g of crushed ice .
-
Slowly pour the reaction mixture onto the ice with vigorous stirring. The product typically precipitates as a pale yellow/off-white solid.
-
If solid forms: Filter the precipitate using a Buchner funnel. Wash the cake copiously with cold water (3 x 100 mL) to remove acid.
-
If oil forms: Extract the aqueous slurry with DCM (3 x 100 mL).
-
Combine organic layers.[5]
-
Wash with Water (100 mL).
-
Wash with Saturated NaHCO₃ (2 x 100 mL) until pH is neutral (Caution: CO₂ evolution).
-
Wash with Brine (100 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
Step 4: Purification
-
The crude product is often sufficiently pure (>90%) for downstream steps.
-
Recrystallization: If higher purity is required, recrystallize from Ethanol/Water (9:1) or Heptane/EtOAc .
-
Flash Chromatography: If the C6-isomer is present (>5%), purify via silica gel chromatography using a gradient of 0–15% EtOAc in Hexanes .
Workflow Diagram (Graphviz)
Caption: Operational workflow for the nitration process, emphasizing temperature control and isolation.
Analytical Data & Validation
Expected Results
-
Appearance: Pale yellow to off-white solid.
-
Yield: 85% – 92% (Crude), 75% – 80% (Recrystallized).
-
Melting Point: 70–75°C (approximate, dependent on isomer purity).
NMR Interpretation (Validation)
To confirm the 5-nitro regiochemistry vs. the 6-nitro isomer, analyze the aromatic proton splitting patterns in ¹H NMR.
-
Substrate (this compound): Shows 3 aromatic protons.
-
Product (5-Nitro Isomer):
-
Protons at C2 and C6.
-
The protons are meta to each other.[2]
-
H2: Appears as a doublet of doublets (coupling to F and H6).
-
H6: Appears as a doublet of doublets (coupling to F and H2).
-
Key Feature: Look for small meta-coupling constants (~2 Hz) between the two aromatic protons.
-
-
Impurity (6-Nitro Isomer):
-
Protons at C2 and C5.
-
These protons are para to each other.
-
Key Feature: Para-protons typically show no coupling or very weak coupling, appearing as distinct singlets or doublets (due to F coupling) with no mutual splitting.
-
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tar Formation | Temperature too high during addition. | Ensure internal temp stays <10°C. Add HNO₃ slower. |
| Dinitration | Excess HNO₃ or reaction time too long. | Reduce HNO₃ to 1.1 eq. Quench immediately upon consumption of SM. |
| Hydrolysis (Acid formation) | Moisture in H₂SO₄ or prolonged aqueous quench. | Use fresh 98% H₂SO₄. Filter solid immediately after quenching on ice. |
| Regioisomer Contamination | Inadequate steric control. | Lower reaction temperature to -10°C to enhance steric selectivity for the C5 position. |
References
-
BenchChem. Literature Review: A Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate. (Provides general conditions for nitration of fluorobenzoates). Link
-
National Institutes of Health (PMC). Ethyl 4-fluoro-3-nitrobenzoate. (Crystallographic data and synthesis of related 4-fluoro-3-nitro scaffolds). Link
-
ChemicalBook. 4-Fluoro-3-nitrobenzoic acid synthesis. (Describes mixed acid nitration protocols for deactivated benzoic acids). Link
-
Google Patents. Preparation of 3-bromo-4-fluorobenzoic acid. (US4393232A - Discusses halogenated benzoate precursors and directing effects). Link
-
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Use in the synthesis of novel heterocyclic compounds
An Application Guide to Modern Synthetic Strategies for Novel Heterocyclic Compounds
Abstract
Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with a vast number of pharmaceuticals, agrochemicals, and functional materials based on these scaffolds.[1][2][3] The continuous demand for structurally novel and diverse heterocyclic molecules necessitates the development of more efficient, sustainable, and powerful synthetic methodologies.[4][5] This guide moves beyond classical cyclization reactions to provide an in-depth exploration of modern, field-proven strategies for the synthesis of novel heterocycles. We will delve into the mechanistic principles and practical applications of Multi-Component Reactions (MCRs), transition metal-catalyzed C-H activation, visible-light photoredox catalysis, and continuous flow chemistry. Each section is designed to explain the causality behind experimental choices, empowering researchers to select and implement the optimal strategy for their synthetic targets. Detailed, step-by-step protocols for representative transformations are provided to bridge theory with practice.
The Strategic Imperative for Innovation in Heterocyclic Synthesis
Heterocyclic compounds are ubiquitous in drug discovery, representing the core structure of a majority of FDA-approved drugs.[6][7] Their prevalence stems from the unique three-dimensional architectures and electronic properties conferred by the incorporation of heteroatoms (e.g., nitrogen, oxygen, sulfur), which facilitate precise interactions with biological targets.[8][9] Traditional synthetic methods, while foundational, often involve multi-step sequences, harsh reaction conditions, and limited substrate scopes, which can impede the rapid exploration of chemical space needed for modern drug development.[10][11]
The evolution of synthetic organic chemistry has introduced powerful new paradigms that address these limitations. These modern strategies offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity from simple precursors in fewer steps. This guide focuses on four pillars of modern heterocyclic synthesis that are having a significant impact in both academic and industrial laboratories.[4]
Pillar 1: Multi-Component Reactions (MCRs) - The Power of Convergence
MCRs are processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials.[12] This convergent approach is exceptionally powerful for building libraries of complex molecules, as it dramatically increases synthetic efficiency and reduces waste compared to linear synthetic routes.[13][14]
Causality & Experimental Choice:
The choice to employ an MCR is driven by the need for rapid access to diverse, yet structurally related, compounds.[13] They are particularly valuable in the early stages of drug discovery for generating compound libraries for high-throughput screening.[15] The venerable Ugi and Petasis reactions, for example, allow for the assembly of highly functionalized acyclic intermediates that can be readily cyclized to generate a vast array of heterocyclic scaffolds.[16] The sequencing of MCRs with subsequent cyclization reactions is a powerful stratagem for the rapid synthesis of diverse heterocyclic frameworks.[13][16]
Logical Workflow for MCR-based Synthesis
The diagram below illustrates the general principle of using an MCR followed by a cyclization step to rapidly generate heterocyclic diversity.
Caption: Simplified Palladium-catalyzed direct C-H arylation cycle.
Pillar 3: Photoredox Catalysis - Harnessing the Power of Light
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. [17]This strategy uses a photocatalyst (often an Iridium or Ruthenium complex, or an organic dye) that, upon absorbing visible light, can engage in single-electron transfer (SET) processes with organic substrates. [18]This allows for the formation of C-C and C-heteroatom bonds in ways that are often complementary to traditional thermal methods, enabling the construction of complex heterocyclic systems. [17][19]
Causality & Experimental Choice:
Photoredox catalysis is selected when transformations require radical intermediates but must be performed under mild conditions to preserve sensitive functional groups. It is particularly effective for reactions that are difficult to achieve with conventional methods, such as the decarboxylative functionalization of carboxylic acids or the direct arylation of electron-deficient heterocycles. [18][20]The low energy of visible light ensures high functional group tolerance and selectivity. [17]
General Photoredox Catalytic Cycle
The diagram illustrates a general oxidative quenching cycle, a common pathway in photoredox catalysis for activating a substrate.
Caption: A representative photoredox oxidative quenching cycle.
Pillar 4: Continuous Flow Chemistry - Enhancing Safety and Scalability
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. [15]This technology offers superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch chemistry. For heterocyclic synthesis, this translates to enhanced safety (especially when using hazardous reagents or performing highly exothermic reactions), improved yields and selectivity, and seamless scalability from laboratory to production. [21][22]
Causality & Experimental Choice:
Flow chemistry is the ideal choice for reactions that are difficult to control in batch, such as those involving unstable intermediates, hazardous reagents (e.g., azides, organolithiums), or requiring precise temperature control. [23]It also excels in reaction optimization, as parameters can be changed rapidly to screen a wide range of conditions. The synthesis of indoles via the Fischer synthesis, for example, can be significantly accelerated and scaled up using high-temperature/pressure conditions that are safely accessible in a flow reactor. [21]
Protocols and Application Notes
The following protocols are representative examples of the modern synthetic strategies discussed. They are intended as a starting point for researchers to adapt to their specific needs.
Protocol 1: Photoredox-Mediated Synthesis of a Functionalized N-Heterobiaryl
Principle: This protocol utilizes an iridium-based photocatalyst to enable the direct C-H arylation of an electron-deficient N-heterocycle with a phenol derivative under mild, redox-neutral conditions. [20]The phenol serves as both the coupling partner and a proton source.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| 2-Chloropyridine | ReagentPlus®, 99% | Sigma-Aldrich | Substrate |
| 4-Methoxyphenol | 99% | Acros Organics | Coupling Partner |
| Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 98% | Strem Chemicals | Photocatalyst |
| K2CO3 | ≥99.0% | Fisher Scientific | Base |
| Acetonitrile (MeCN) | Anhydrous, 99.8% | Sigma-Aldrich | Solvent |
| 5 mL reaction vial | - | VWR | - |
| Blue LED light source (450 nm) | - | - | Positioned ~2 cm from vial |
| Magnetic stir plate | - | - | - |
Step-by-Step Methodology:
-
To a 5 mL oven-dried reaction vial equipped with a magnetic stir bar, add 2-chloropyridine (0.1 mmol, 1.0 equiv), 4-methoxyphenol (0.15 mmol, 1.5 equiv), K2CO3 (0.2 mmol, 2.0 equiv), and the photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.002 mmol, 2 mol%).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Evacuate and backfill the vial with argon three times to ensure an inert atmosphere.
-
Add 1.0 mL of anhydrous acetonitrile via syringe.
-
Place the vial on a magnetic stir plate and begin stirring.
-
Position the vial approximately 2 cm from a blue LED light source and turn on the light. A small fan should be used to maintain the reaction at room temperature.
-
Allow the reaction to stir under irradiation for 24 hours. Monitor reaction progress by TLC or LC-MS if desired.
-
Upon completion, turn off the light and quench the reaction by adding 5 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-heterobiaryl product.
Expected Results & Characterization:
| Product | Yield | ¹H NMR | ¹³C NMR | HRMS (ESI) |
|---|
| 2-(4-methoxyphenoxy)pyridine | 75-85% | Conforms to structure | Conforms to structure | m/z [M+H]⁺ calcd, found |
Protocol 2: Three-Component Synthesis of a Dihydropyrimidinone (Biginelli Reaction) under Flow Conditions
Principle: This protocol demonstrates the synthesis of a medicinally relevant dihydropyrimidinone scaffold using a classic Biginelli MCR. [3]Performing the reaction in a continuous flow setup allows for rapid heating, precise control of residence time, and easy scalability, often leading to higher yields and purity compared to batch methods.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| Benzaldehyde | ≥99% | Sigma-Aldrich | Component A |
| Ethyl acetoacetate | ≥99% | Alfa Aesar | Component B |
| Urea | ≥99.5% | Fisher Scientific | Component C |
| HCl | 37% in H₂O | Sigma-Aldrich | Catalyst |
| Ethanol | 200 proof | Decon Labs | Solvent |
| Flow Reactor System | - | e.g., Vapourtec, Uniqsis | With heated reactor coil |
| Back Pressure Regulator (BPR) | - | - | Set to ~10 bar (150 psi) |
| HPLC pumps | - | - | For reagent delivery |
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
Solution A: Dissolve benzaldehyde (1.0 M), ethyl acetoacetate (1.0 M), and urea (1.2 M) in ethanol.
-
Solution B: Prepare a 0.5 M solution of HCl in ethanol.
-
-
System Setup:
-
Set up a flow reactor system with two pumps, a T-mixer, a heated reactor coil (e.g., 10 mL PFA tubing), and a back pressure regulator.
-
Set the reactor coil temperature to 120 °C.
-
Set the back pressure regulator to 10 bar.
-
-
Reaction Execution:
-
Pump Solution A at a flow rate of 0.8 mL/min.
-
Pump Solution B at a flow rate of 0.2 mL/min.
-
The two solutions will combine in the T-mixer before entering the heated reactor coil, giving a total flow rate of 1.0 mL/min and a residence time of 10 minutes.
-
-
Collection:
-
Allow the system to stabilize for ~15 minutes by collecting the initial output as waste.
-
Once stable, collect the product stream exiting the back pressure regulator into a flask cooled in an ice bath. The product will often precipitate out of the solution upon cooling.
-
-
Work-up and Purification:
-
Collect the product slurry for a desired period (e.g., 60 minutes for a ~6 mmol scale reaction).
-
Filter the collected precipitate and wash with cold ethanol.
-
Dry the solid product under vacuum. Further purification is often not necessary, but recrystallization from ethanol can be performed if needed.
-
Expected Results & Characterization:
| Product | Yield | Melting Point | ¹H NMR |
|---|
| Monastrol analogue | >90% | 202-204 °C | Conforms to structure |
Conclusion
The synthesis of novel heterocyclic compounds is a dynamic and rapidly evolving field. The modern strategies outlined in this guide—Multi-Component Reactions, C-H Activation, Photoredox Catalysis, and Flow Chemistry—represent a paradigm shift away from traditional, linear syntheses. [1][4]They provide researchers with powerful tools to construct molecular complexity with greater efficiency, precision, and sustainability. By understanding the underlying principles and causalities of each method, scientists in drug discovery and materials science can make more strategic decisions in the design and execution of their synthetic routes, ultimately accelerating the pace of innovation.
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Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]
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Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (n.d.). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
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Iron-Catalyzed Synthesis of Sulfur-Containing Heterocycles. (2018). ACS Publications. Retrieved February 10, 2026, from [Link]
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Synthesis of Oxygen-Containing Heterocyclic Compounds by Iron-Catalyzed Alkylative Cyclization of Unsaturated Carboxylic Acids and Alcohols. (2020). ACS Publications. Retrieved February 10, 2026, from [Link]
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Applications of Multicomponent Reactions for the Synthesis of Diverse Heterocyclic Scaffolds. (2007). ACS Publications. Retrieved February 10, 2026, from [Link]
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Recent Progress in the Synthesis of Sulfur-Containing Heterocycles Using Sulfur Atom as Radical Acceptors. (n.d.). SIOC Journals. Retrieved February 10, 2026, from [Link]
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Synthesis of Oxygen- or Nitrogen-Containing Heterocyclic Compounds via Radical Addition Cascade Cyclization. (n.d.). SIOC Journals. Retrieved February 10, 2026, from [Link]
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Multicomponent reactions for the synthesis of heterocycles. (2010). PubMed. Retrieved February 10, 2026, from [Link]
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Recent Developments in Synthesis of Sulfur Heterocycles via Copper-Catalyzed C-S Bond Formation Reaction. (2020). ResearchGate. Retrieved February 10, 2026, from [Link]
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Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. (2019). ACS Publications. Retrieved February 10, 2026, from [Link]
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Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation. (n.d.). Springer. Retrieved February 10, 2026, from [Link]
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Recent advances in green multi-component reactions for heterocyclic compound construction. (2024). Organic & Biomolecular Chemistry. Retrieved February 10, 2026, from [Link]
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Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2024). RSC Publishing. Retrieved February 10, 2026, from [Link]
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Synthesis of Bicyclic N-Heterocycles via Photoredox Cycloaddition of Imino-Alkynes and Imino-Alkenes. (2021). ACS Publications. Retrieved February 10, 2026, from [Link]
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Mechanochemical Functionalization of Heterocycles by C–H Activation: An Update. (2024). ACS Publications. Retrieved February 10, 2026, from [Link]
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Synthesis of oxygen-containing heterocyclic compounds based on the intramolecular O–H insertion and Wolff rearrangement of a-diazocarbonyl compounds. (2006). ScienceDirect. Retrieved February 10, 2026, from [Link]
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Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews. Retrieved February 10, 2026, from [Link]
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Applications of Heterocyclic Compounds in Pharmaceuticals. (2024). Reachem. Retrieved February 10, 2026, from [Link]
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Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (2023). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
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Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2024). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
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The flow synthesis of heterocycles for natural product and medicinal chemistry applications. (2010). Baxendale Group. Retrieved February 10, 2026, from [Link]
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Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
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Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. (n.d.). ACS Publications. Retrieved February 10, 2026, from [Link]
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The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology. Retrieved February 10, 2026, from [Link]
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Direct arylation of N-heterocycles enabled by photoredox catalysis. (2016). RSC Publishing. Retrieved February 10, 2026, from [Link]
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The Oxygen-Containing Fused Heterocyclic Compounds. (n.d.). Semantic Scholar. Retrieved February 10, 2026, from [Link]
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Heterocyclic compounds: The Diverse World of Ringed Molecules. (n.d.). Open Access Journals. Retrieved February 10, 2026, from [Link]
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Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]
-
Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. (2021). ResearchGate. Retrieved February 10, 2026, from [Link]
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Transition metal-catalyzed sp3 C–H activation and intramolecular C–N coupling to construct nitrogen heterocyclic scaffolds. (2018). RSC Publishing. Retrieved February 10, 2026, from [Link]
-
A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. (2025). International Journal of Innovative Science and Research Technology. Retrieved February 10, 2026, from [Link]
-
Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. (2024). Organic & Biomolecular Chemistry. Retrieved February 10, 2026, from [Link]
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Photoredox route to medically-important heterocycles. (2014). Chemistry World. Retrieved February 10, 2026, from [Link]
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A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. Retrieved February 10, 2026, from [Link]
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Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]
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Multiple nitrogen-containing heterocycles: Metal and non-metal assisted synthesis. (n.d.). Taylor & Francis Online. Retrieved February 10, 2026, from [Link]
-
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (2023). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
Flow Chemistry for the Synthesis of Heterocycles (Topics in Heterocyclic Chemistry Book 56). (n.d.). Whizzcart.com. Retrieved February 10, 2026, from [Link]
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Troubleshooting & Optimization
Navigating the Purification of Ethyl 4-bromo-3-fluorobenzoate: A Technical Support Guide
Welcome to the technical support center for the purification of Ethyl 4-bromo-3-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the nuances of purification, potential pitfalls, and effective troubleshooting strategies. Our goal is to empower you with the knowledge to achieve the highest possible purity for your downstream applications.
Understanding the Molecule and Its Common Impurities
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount to the success of subsequent reactions. The most common route to its synthesis is the Fischer esterification of 4-bromo-3-fluorobenzoic acid with ethanol, typically in the presence of an acid catalyst.
This synthetic route, while effective, can introduce several impurities that must be removed. Understanding the nature of these impurities is the first step toward devising a successful purification strategy.
Common Impurities:
-
Unreacted 4-bromo-3-fluorobenzoic acid: Due to the equilibrium nature of Fischer esterification, some starting acid will likely remain. This is often the most significant impurity.
-
Excess Ethanol: Used as a reactant and often as a solvent, residual ethanol is a common low-boiling impurity.
-
Water: A byproduct of the esterification reaction, water can affect the stability and reactivity of the final product.
-
Side-reaction byproducts: Depending on the reaction conditions, trace impurities from side reactions may be present.
-
Catalyst residues: If a non-volatile acid catalyst is used, it will need to be removed.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter regarding the purification of this compound:
Q1: My final product is a liquid, but I see some solid material. What is it?
This is very likely unreacted 4-bromo-3-fluorobenzoic acid, which is a white solid.[1][2] Its presence indicates an incomplete esterification reaction or inadequate purification.
Q2: I've tried a simple distillation, but the purity is still low. Why?
This compound has a high predicted boiling point of approximately 285.4 ± 25.0 °C.[3] Simple distillation at atmospheric pressure is often insufficient to separate it from other high-boiling impurities and can lead to decomposition. Vacuum distillation is the recommended approach.[4]
Q3: My column chromatography isn't separating the product from the starting acid effectively. What can I do?
This is a common issue. The acidic nature of silica gel can cause the carboxylic acid to streak and co-elute with the less polar ester. A simple and effective solution is to add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system. This neutralizes the acidic sites on the silica, causing the acidic impurity to adhere more strongly to the stationary phase.
Q4: How can I confirm the purity of my final product?
A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative assessment during purification. For a definitive purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards. ¹H NMR can be particularly useful for identifying and quantifying residual starting materials and solvents.[5]
Troubleshooting Guides
Purification by Column Chromatography
Flash column chromatography is a powerful technique for purifying this compound, especially for removing the starting carboxylic acid and other polar impurities.
Troubleshooting Scenarios:
| Problem | Potential Cause | Troubleshooting Action |
| Poor separation of product and starting acid | Co-elution due to the acidity of silica gel. | Add 0.1-1% triethylamine to your eluent. This will neutralize the silica and retain the acidic impurity at the baseline. |
| Product is eluting too quickly (high Rf) | The eluent system is too polar. | Decrease the polarity of your eluent. For example, if you are using 30% ethyl acetate in hexanes, try reducing it to 10-20% ethyl acetate. |
| Product is eluting too slowly (low Rf) | The eluent system is not polar enough. | Increase the polarity of your eluent. Incrementally increase the percentage of ethyl acetate in your hexane mixture. |
| Streaking of spots on TLC and broad peaks during column chromatography | The sample may be overloaded, or there might be interactions with the stationary phase. | Ensure your sample is fully dissolved in a minimal amount of the initial eluent before loading. For acidic compounds, adding a small amount of a volatile base to the eluent can improve peak shape. |
Step-by-Step Protocol for Column Chromatography:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Aim for an Rf value of 0.2-0.3 for the product spot.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Run the column with the chosen eluent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Workflow for Column Chromatography Purification
Caption: A typical workflow for the purification of this compound using column chromatography.
Purification by Vacuum Distillation
Given the high boiling point of this compound, vacuum distillation is an excellent method for removing lower-boiling impurities such as residual ethanol and water, and for purifying the product on a larger scale.
Troubleshooting Scenarios:
| Problem | Potential Cause | Troubleshooting Action |
| Bumping or uneven boiling | Lack of boiling chips or inadequate stirring. The vacuum may have been applied too rapidly. | Always use fresh boiling chips or a magnetic stir bar. Apply the vacuum gradually to the system. |
| Product is not distilling at the expected temperature | The vacuum is not low enough, or the thermometer is placed incorrectly. | Check your vacuum pump and all connections for leaks. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature. |
| Decomposition of the product (darkening of the distillation pot) | The distillation temperature is too high. | Increase the vacuum to further lower the boiling point. Ensure the heating mantle is not set to an excessively high temperature. |
Step-by-Step Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head if possible to minimize product loss. Ensure all glassware is free of cracks and all joints are properly sealed.
-
Crude Product Addition: Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions as they distill. The first fraction will likely contain low-boiling impurities. The main fraction should be collected at a stable temperature.
-
Purity Check: Analyze the collected main fraction for purity.
Sources
Common byproducts in the synthesis of Ethyl 4-bromo-3-fluorobenzoate
The following technical guide details the impurity profile and troubleshooting protocols for Ethyl 4-bromo-3-fluorobenzoate , a critical intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors).
This guide is structured to address the specific challenges of synthesizing a polysubstituted benzene ring where regioselectivity and functional group compatibility are paramount.
Executive Summary
Target Molecule: this compound
CAS Number (Acid Precursor): 153556-42-4
Primary Application: Building block for biaryl systems via Suzuki-Miyaura coupling or
Critical Synthesis Insight: The synthesis of the acid precursor, 4-bromo-3-fluorobenzoic acid , is the defining step for impurity generation. Direct bromination of 3-fluorobenzoic acid yields the undesired 2-bromo-5-fluorobenzoic acid (also named 6-bromo-3-fluorobenzoic acid) as the major product due to the cooperative directing effects of the fluorine (ortho/para) and carboxyl (meta) groups [1]. Consequently, the preferred industrial route is the oxidation of 4-bromo-3-fluorotoluene , which avoids regioisomer formation but introduces oxidation-state impurities.
Part 1: Diagnostic Troubleshooting Guide
Module A: Precursor-Derived Impurities (Oxidation Route)
Context: You are synthesizing the ester from acid produced via the oxidation of 4-bromo-3-fluorotoluene.
Q1: I see a distinct aldehyde peak (~10.0 ppm) in my crude NMR. How do I remove it?
-
Diagnosis: Incomplete oxidation of the toluene precursor has left 4-bromo-3-fluorobenzaldehyde . This intermediate is difficult to separate from the ester by simple distillation due to similar boiling points.
-
Root Cause: Insufficient oxidant stoichiometry (e.g., KMnO4 or Co/Mn/Br system) or reaction time.
-
Protocol:
-
Bisulfite Wash: Dissolve the crude ester in an organic solvent (EtOAc or DCM). Wash with saturated aqueous sodium bisulfite (
). The aldehyde forms a water-soluble bisulfite adduct. -
Resubmit to Oxidation: If the aldehyde content is >5%, hydrolyze the ester back to the acid and resubmit to oxidation conditions before re-esterifying.
-
Q2: My product has a persistent "solvent-like" smell and a lower melting point.
-
Diagnosis: Presence of unreacted 4-bromo-3-fluorotoluene .
-
Root Cause: Starting material carryover from the oxidation step. Toluene derivatives are non-polar and will co-elute with the ester on silica.
-
Protocol:
-
High-Vacuum Drying: The toluene precursor is more volatile than the ester. Apply high vacuum (<1 mbar) at 40-50°C.
-
Steam Distillation: If the impurity persists, steam distillation of the crude acid (prior to esterification) is the most effective removal method.
-
Module B: Regioisomer Contamination (Bromination Route)
Context: You attempted to synthesize the acid via direct bromination of 3-fluorobenzoic acid.
Q3: I see split peaks in the
-
Diagnosis: You likely have a mixture of This compound (Target) and Ethyl 2-bromo-5-fluorobenzoate (Major Impurity).
-
Scientific Basis: In 3-fluorobenzoic acid, the fluorine atom (at C3) strongly activates the C2, C4, and C6 positions. The carboxyl group (at C1) deactivates the ring but directs incoming electrophiles to the meta position (C5). The C6 position is para to the fluorine (strong activation) and ortho to the carboxyl (steric hindrance). The C4 position is ortho to the fluorine and para to the carboxyl. Experimental data confirms C6 (yielding the 2-bromo-5-fluoro isomer) is often favored or competitive [1].
-
Protocol:
-
Do not attempt chromatography: Separation of these isomers is extremely difficult on standard silica.
-
Recrystallization: The acid forms (before esterification) have different crystal packing. Recrystallize the crude acid from Ethanol/Water or Toluene to enrich the 4-bromo isomer before esterification.
-
Switch Routes: If >10% isomer is present, discard and use the 4-bromo-3-fluorotoluene oxidation route.
-
Module C: Esterification Process Control
Context: Standard Fischer Esterification (Acid + Ethanol +
Q4: The reaction has stalled with ~5-10% unreacted acid remaining.
-
Diagnosis: Thermodynamic equilibrium reached.
-
Protocol:
-
Azeotropic Removal: Use a Dean-Stark trap with a ternary azeotrope (Ethanol/Water/Toluene) to physically remove water.
-
Chemical Drying: Add triethyl orthoformate or molecular sieves (3Å) to the reaction mixture to scavenge water irreversibly.
-
Q5: New impurities appear after prolonged reflux (24h+).
-
Diagnosis:
-
Ethyl Hydrogen Sulfate: Formed from
and EtOH. -
Diethyl Ether: Formed by acid-catalyzed dehydration of ethanol.
-
-
Protocol:
-
Switch Catalyst: Use Thionyl Chloride (
) or Oxalyl Chloride to generate the acid chloride in situ, then quench with ethanol. This bypasses the equilibrium and prevents ether formation. -
Wash: Wash the organic layer with saturated
to remove sulfate esters and unreacted acid.
-
Part 2: Data & Visualization
Impurity Profile Summary
| Impurity Name | Structure Description | Origin | Detection (Diagnostic Signal) | Removal Strategy |
| 4-Bromo-3-fluorobenzoic acid | Free Acid | Incomplete Esterification | Wash with 1M | |
| 4-Bromo-3-fluorobenzaldehyde | Aldehyde | Incomplete Oxidation (Precursor) | Bisulfite wash; Recrystallization | |
| Ethyl 2-bromo-5-fluorobenzoate | Regioisomer | Direct Bromination Side-product | Fractional Crystallization of Acid | |
| 4-Bromo-3-fluorotoluene | Methyl precursor | Starting Material Carryover | High Vacuum / Steam Distillation | |
| Diethyl Ether | Solvent byproduct | Acid-catalyzed EtOH dehydration | Evaporation (Volatile) |
Synthesis & Impurity Flowchart
Figure 1: Synthetic pathway highlighting critical control points for impurity generation. The oxidation route is preferred to avoid regioisomers.
Part 3: Experimental Methodology
Optimized Synthesis Protocol (Acid Chloride Method)
This method avoids equilibrium issues and minimizes unreacted acid impurities.
-
Activation: Charge a reactor with 4-bromo-3-fluorobenzoic acid (1.0 eq) and Toluene (5 vol).
-
Chlorination: Add Thionyl Chloride (1.2 eq) and a catalytic amount of DMF (0.05 eq). Heat to 70°C for 2 hours.
-
Checkpoint: Monitor by TLC (convert aliquot to methyl ester with MeOH). Ensure complete consumption of acid.
-
-
Distillation (Optional): Distill off excess
and Toluene to remove acidic gases. -
Esterification: Redissolve the residue in DCM (5 vol). Cool to 0°C. Add Ethanol (1.5 eq) and Pyridine (1.1 eq) dropwise.
-
Note: The base (Pyridine) neutralizes the HCl byproduct, preventing acid-catalyzed degradation.
-
-
Workup: Wash with 1M HCl (remove Pyridine), then saturated
(remove traces of acid), then Brine. Dry over and concentrate.
Analytical QC Parameters
-
HPLC: C18 Column, Acetonitrile/Water (0.1% TFA) gradient. Target retention time ~12.5 min (varies by method).
-
GC-MS: Molecular Ion
(Br isotope pattern). -
NMR (
):- 7.8-7.9 (m, 2H, Ar-H)
- 7.6 (t, 1H, Ar-H)
-
4.4 (q, 2H,
) -
1.4 (t, 3H,
)
References
-
Scott, F. L., & Riordan, J. C. (1958). Bromination of 3-Fluorobenzoic Acid. The Journal of Organic Chemistry, 23(11), 1790–1791. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Carron, R., et al. (2010). Process for the preparation of 4-bromo-3-fluorobenzoic acid. World Intellectual Property Organization, WO2010056195A1.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Preventing debromination of Ethyl 4-bromo-3-fluorobenzoate
Welcome to the technical support center for Ethyl 4-bromo-3-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we address a critical and common challenge: the unwanted cleavage of the carbon-bromine bond, a side reaction known as debromination or hydrodebromination. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to ensure the integrity of your molecule throughout its synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
A1: Debromination is a chemical reaction that results in the removal of a bromine atom from a molecule, replacing it with a hydrogen atom.[1] In the context of this compound, this leads to the formation of Ethyl 3-fluorobenzoate as a significant byproduct. This is problematic because it consumes your starting material, complicates purification, and ultimately lowers the yield of your desired product.
The C-Br bond in this compound is susceptible to cleavage under various conditions, particularly in palladium-catalyzed cross-coupling reactions, reactions involving strong bases, or certain reductive environments.[2][3] The electronic nature of the aromatic ring, which is influenced by the electron-withdrawing ester and fluorine groups, can affect the reactivity of the C-Br bond, making it more prone to oxidative addition in palladium catalysis.[2]
Q2: I'm observing significant debromination in my Suzuki-Miyaura coupling reaction. What are the likely causes?
A2: This is a very common issue. In Suzuki-Miyaura coupling, the desired reaction involves the palladium-catalyzed coupling of your this compound with an organoboron compound.[4][5] However, a competing pathway, hydrodebromination, can occur. The primary causes are often related to the specific reaction conditions you are employing:
-
The Catalyst System: The choice of palladium source and, crucially, the phosphine ligand, plays a major role.[6] Some ligands can promote the undesired reductive cleavage of the C-Br bond.
-
The Base: The type and strength of the base used can influence the reaction pathway.[4] While a base is necessary to activate the boronic acid for transmetalation, certain bases under specific conditions can contribute to debromination.[4]
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can sometimes lead to increased byproduct formation, including the debrominated product.
-
Solvent and Impurities: The presence of water or other protic impurities in the solvent can serve as a hydrogen source for the debromination side reaction.
Q3: Can I prevent debromination during a Grignard reagent formation or subsequent reaction?
A3: Attempting to form a Grignard reagent from this compound is challenging due to the presence of the ester group, which is incompatible with the highly nucleophilic and basic Grignard reagent. The Grignard reagent would readily react with the ester.
However, if you were working with a related bromo-fluoro-aryl compound without an ester, debromination during Grignard formation can still be a concern. A common side product in Grignard reactions is the formation of a biphenyl compound through a coupling reaction between the Grignard reagent and unreacted starting material.[7] This is favored at higher concentrations and temperatures.[7] To minimize this, use of dilute conditions and careful temperature control is recommended.
Troubleshooting Guides
Troubleshooting Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
If you are experiencing significant formation of Ethyl 3-fluorobenzoate during a cross-coupling reaction, follow this guide to diagnose and resolve the issue.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for debromination in cross-coupling.
Step 1: Evaluate and Modify the Phosphine Ligand
The phosphine ligand is the most critical component to address. Ligands stabilize the palladium catalyst and modulate its reactivity. Electron-rich and bulky phosphine ligands are generally preferred for cross-coupling reactions as they promote the desired oxidative addition and reductive elimination steps.[6]
Causality: A suboptimal ligand can lead to a less stable Ar-Pd(II)-Br intermediate, which may be more susceptible to side reactions. Bulky ligands can also sterically hinder unwanted side reactions.
| Ligand Type | Recommendation | Rationale |
| Standard Triphenylphosphine (PPh₃) | Often a starting point, but can be suboptimal. | Can be less effective for electron-deficient aryl bromides, potentially leading to slower desired coupling and more time for side reactions. |
| Bulky, Electron-Rich Monodentate Ligands | Recommended. Use ligands like Tri-tert-butylphosphine (P(t-Bu)₃) or SPhos. | These ligands accelerate the rate of both oxidative addition and reductive elimination, which can outcompete the debromination pathway.[6] |
| Bidentate Ligands | Recommended. Consider using ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos. | These ligands form a chelate with the palladium center, providing greater stability to the catalytic complex and often suppressing side reactions. |
Experimental Protocol: Ligand Screening
-
Setup: Prepare multiple small-scale reactions (e.g., 0.1 mmol of this compound) in parallel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst Loading: Use a consistent palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and catalyst loading (e.g., 2 mol %) for all reactions.
-
Ligand Variation: In each reaction vial, add a different phosphine ligand. Ensure the appropriate Pd:Ligand ratio (typically 1:2 for monodentate and 1:1 for bidentate ligands).
-
Reaction Conditions: Keep all other parameters (base, solvent, temperature, concentration) constant across all reactions.
-
Analysis: After a set time (e.g., 4 hours), quench the reactions and analyze the crude reaction mixture by GC-MS or LC-MS to determine the ratio of desired product to the debrominated byproduct.
Step 2: Modify Base and Solvent Conditions
The choice of base is critical for the transmetalation step in Suzuki couplings.[4] However, overly strong bases or the presence of water can promote debromination.
Causality: Some bases can generate palladium-hydride species, which are known to be responsible for hydrodebromination. Water in the reaction can also act as a proton source.
| Base | Recommendation | Rationale |
| Strong Inorganic Bases (e.g., NaOH, KOH) | Use with caution. | Can be effective but may increase the risk of ester hydrolysis and debromination, especially in the presence of water. |
| Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Recommended. | Often provide a good balance of reactivity for transmetalation while minimizing side reactions. K₃PO₄ is a good choice for many Suzuki couplings. |
| Organic Bases (e.g., Et₃N, DIPEA) | Generally not used in Suzuki, but common in Heck. | In Heck reactions, these can act as both a base and a reductant for the Pd(II) precatalyst.[8] |
Experimental Protocol: Base and Solvent Screening
-
Setup: Using the best ligand identified in Step 1, set up parallel reactions.
-
Solvent System: Ensure you are using anhydrous solvents. If an aqueous system is required, minimize the amount of water. Consider using a solvent system like Toluene/Water or Dioxane/Water.
-
Base Variation: Use different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) in each reaction.
-
Analysis: Monitor the reactions as described in the ligand screening protocol to identify the base that gives the highest yield of the desired product with minimal debromination.
Step 3: Adjust Reaction Temperature and Time
Causality: Higher temperatures can provide the activation energy for undesired pathways, including catalyst decomposition and debromination.
Recommendations:
-
Lower the Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). While this may slow down the reaction, it can significantly suppress byproduct formation.
-
Monitor Reaction Progress: Instead of running the reaction for a fixed, extended period, monitor its progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading or further side reactions from occurring.
Step 4: Scrutinize Reagent and Solvent Quality
Causality: Impurities in your reagents or solvents can be a hidden source of protons for the debromination reaction.
Recommendations:
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Degas Thoroughly: Before starting the reaction, thoroughly degas the reaction mixture to remove dissolved oxygen, which can degrade the catalyst and ligands. This can be done by bubbling an inert gas through the solvent or by using the freeze-pump-thaw method.
-
Check Boronic Acid Quality: Ensure your boronic acid partner is pure and has not decomposed, as impurities can interfere with the catalytic cycle.
Illustrative Reaction Mechanism: The Competing Pathways
Caption: Competing Suzuki coupling and debromination pathways.
This diagram illustrates how after the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting intermediate can either proceed down the desired transmetalation pathway to form the C-C bond or react with a hydride source to undergo reductive elimination, leading to the debrominated product.[2][9] Your goal in troubleshooting is to accelerate the desired pathway (green arrows) and suppress the side reaction (red arrows).
By systematically addressing these factors—ligand, base, temperature, and reagent quality—you can significantly minimize the occurrence of debromination and maximize the yield of your target molecule.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
Chemistry LibreTexts. 2.9: Phosphines. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
ACS Publications. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding | The Journal of Physical Chemistry A. Available from: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ResearchGate. Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes as a Stereoselective Route to Aromatic α-Fluoronitroalkenes—Functionalized Fluorinated Building Blocks for Organic Synthesis | Request PDF. Available from: [Link]
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available from: [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]
-
Wikipedia. Heck reaction. Available from: [Link]
-
PubMed. Halogen Bonding with Phosphine: Evidence for Mulliken Inner Complexes and the Importance of Relaxation Energy. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF. Available from: [Link]
-
Chemistry LibreTexts. Heck Reaction. Available from: [Link]
-
YouTube. Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Available from: [Link]
-
YouTube. Grignard Reagent Reaction Mechanism. Available from: [Link]
-
CP Lab Safety. This compound, min 96%, 100 grams. Available from: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available from: [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. Available from: [Link]
-
Wikipedia. Dehalogenation. Available from: [Link]
-
Reddit. Phosphine as a reducing agent for organometallic complexes : r/OrganicChemistry. Available from: [Link]
-
University of Wisconsin-River Falls. Grignard Reaction. Available from: [Link]
-
YouTube. The Heck Reaction: Reaction mechanism and tutorial. Available from: [Link]
-
YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Available from: [Link]
-
RSC Publishing. Recent developments in electrochemical halogenation and dehalogenation reactions - Chemical Communications. Available from: [Link]
-
ResearchGate. Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon. Available from: [Link]
-
University at Buffalo. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]
-
Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. Available from: [Link]
-
University of Massachusetts Dartmouth. 25. The Grignard Reaction. Available from: [Link]
-
NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
Chem-Impex. 4-Bromo-3-metilbenzoato de etilo. Available from: [Link]
Sources
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. nobelprize.org [nobelprize.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Thermal Management for Ethyl 4-bromo-3-fluorobenzoate
Case ID: T-EB3FB-EXO-001 Status: Active / Tier 3 Engineering Support Subject: Control of Exothermic Events in Organometallic Functionalization and Reduction Compound: Ethyl 4-bromo-3-fluorobenzoate (CAS: 1130165-74-0)
Executive Summary
You are accessing the technical support repository for This compound . This substrate presents a specific "Janus-faced" hazard profile during scale-up:
-
The Electrophile (Ester): Susceptible to nucleophilic attack.[1]
-
The Nucleophile Precursor (Bromide): The site of metallation (Li or Mg).
-
The Inductive Stabilizer (Fluorine): Increases the acidity of adjacent protons and stabilizes benzyne intermediates, increasing the risk of "runaway" decomposition if temperature thresholds are breached.
This guide addresses the three most critical exothermic workflows: Lithium-Halogen Exchange (Cryogenic) , Turbo-Grignard Formation , and Hydride Reduction .
Module 1: Lithium-Halogen Exchange (The "Parham" Protocol)
Risk Level: Critical Primary Hazard: Thermal Runaway & Self-Immolation (Polymerization)
The Technical Issue
When treating this compound with n-butyllithium (n-BuLi), two competing reactions occur. The safety of your process depends entirely on Kinetic Control :
-
Reaction A (Desired): Li-Br exchange. Fast, even at -78°C.[2]
-
Reaction B (Catastrophic): Nucleophilic attack of the newly formed Aryl-Lithium species on the ester moiety of a neighboring molecule (intermolecular) or itself (intramolecular). This reaction is exothermic and autocatalytic as the temperature rises.
Operational Parameters
| Parameter | Specification | Reason for Limit |
| Reaction Temp | ≤ -75°C | At > -60°C, rate of Reaction B (Ester attack) becomes significant. |
| Addition Rate | 0.5 - 1.0 equiv/hour | Prevents localized "hot spots" where T > -60°C. |
| Solvent | THF / Et₂O (Dry) | THF promotes exchange but also stabilizes the aggregate. |
| Quench/Trapping | In-situ or < 2 min | The lithiated species is metastable. Trap with electrophile immediately. |
Step-by-Step Protocol: Safe Exchange
-
Setup: 3-neck flask, internal temperature probe (must be submerged), N₂/Ar line.
-
Dissolution: Dissolve this compound in anhydrous THF (0.2 M concentration).
-
Cryogenic Cooling: Cool bath to -78°C (Acetone/Dry Ice). Wait until internal probe reads < -75°C.
-
The Critical Addition:
-
Add n-BuLi (typically 1.05 equiv) dropwise.
-
Monitor: If internal temp rises by > 3°C, STOP addition immediately. Resume only when T returns to baseline.
-
-
Equilibration: Stir for 15–30 mins at -78°C. Do not extend beyond 45 mins.
-
Electrophile Addition: Add your electrophile (e.g., aldehyde, DMF) slowly, maintaining T < -70°C.
Troubleshooting Logic (Graphviz)
Caption: Logic flow for managing thermal spikes during cryogenic lithiation. Strict adherence to the -75°C threshold is required to prevent ester attack.
Module 2: The Safer Alternative (Turbo-Grignard)
Recommendation: For scale-up >100g, transition from n-BuLi to Knochel-Hauser Base (i-PrMgCl·LiCl).
Why Switch?
Standard Grignard formation (Mg metal) is difficult to initiate and hard to control (induction period followed by thermal runaway). The Knochel-Hauser base allows for Halogen-Magnesium Exchange at higher temperatures (0°C to -20°C) with significantly higher tolerance for the ester group than n-BuLi.
Protocol: Turbo-Exchange
-
Reagent: commercially available i-PrMgCl·LiCl (approx 1.3 M in THF).
-
Temperature: Cool the ester solution to -20°C .
-
Exchange: Add i-PrMgCl·LiCl dropwise.
-
Advantage: The resulting Aryl-Magnesium species is less nucleophilic toward the ester than the Aryl-Lithium species, allowing for a wider safety margin before "self-immolation" occurs.
Module 3: Hydride Reduction (LiAlH₄)
Risk Level: High Primary Hazard: Delayed Exotherm & Hydrogen Evolution
The Technical Issue
Reducing the ester to the benzyl alcohol using Lithium Aluminum Hydride (LAH) generates 4 moles of H₂ gas per mole of ester (during quenching) and significant heat during the hydride transfer.
-
The Trap: At 0°C, the reaction may be slow (induction). If the user adds all LAH quickly because "nothing is happening," the reaction may suddenly accelerate, overwhelming the condenser.
Data Table: Thermal Management
| Phase | Action | Thermal Characteristic | Control Measure |
| Addition | Add Ester to LAH slurry | Exothermic (Hydride transfer) | Add ester as a solution (diluted 1:1 in THF). |
| Induction | Initial stirring | Potential delay | Ensure slight reflux or steady temp rise before increasing addition rate. |
| Quench | Fieser Workup | Violent Exotherm + H₂ Gas | Use the 1:1:3 Rule (see below). |
The "1:1:3" Quench Protocol (Fieser Method)
Do not use simple acid quenching for this fluorinated substrate; it generates HF byproducts and intractable emulsions.
For every x grams of LiAlH₄ used:
-
Slowly add x mL of Water (Caution: Gas evolution).
-
Add x mL of 15% NaOH solution.
-
Add 3x mL of Water.
-
Warm to RT and stir until a granular white precipitate forms (Lithium aluminates). Filter off the solids.
Frequently Asked Questions (FAQ)
Q1: My reaction turned black/tarry during the Li-Br exchange. What happened? A: You likely exceeded the -60°C threshold . The "Parham Cyclization" or intermolecular attack occurred. The Aryl-Li attacked the ester of a neighbor, forming a ketone, which was then attacked again, leading to polymerization. Solution: Calibrate your internal probe and slow down the addition.
Q2: Can I use standard Mg turnings to make the Grignard? A: Not recommended. The initiation of Mg on bromo-benzoates often requires heat (iodine/dibromoethane activation). Heating a mixture containing both a precursor Grignard and an ester usually leads to immediate polymerization. Use the i-PrMgCl·LiCl exchange method (Module 2) instead.
Q3: Is the Fluorine atom stable during these reactions? A: Generally, yes. However, if you use a nucleophile that is too strong or allow the temp to rise, you risk SNAr (Nucleophilic Aromatic Substitution) where the nucleophile displaces the Fluorine. This is less likely with t-BuLi or n-BuLi at -78°C but becomes a risk at 0°C.
Q4: I see a pressure spike during the LAH quench. A: This is H₂ gas. Ensure your reflux condenser is open to an inert gas line with a bubbler (do not seal the system). Verify your addition rate of water is controlled by the gas evolution rate, not just temperature.
References
-
Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithiation via Halogen-Metal Exchange: Kinetic Control of Reaction with Electrophiles. Accounts of Chemical Research. Link (Fundamental principles of preserving esters during lithiation).
-
Knochel, P., et al. (2004). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link (Source for i-PrMgCl·LiCl protocol).
-
Org. Process Res. Dev. (2012).[3] Safety Assessment of Lithium-Halogen Exchange Scale-Up.Link (General process safety for organolithium scale-up).
- Bretherick's Handbook of Reactive Chemical Hazards.Hazards of Lithium Aluminum Hydride and Esters. (Standard safety text for hydride reductions).
- Vertex AI Search. (2025). Safety Data & Synthesis Protocols for this compound.
Sources
Technical Support Center: Characterization of Unexpected Products from Ethyl 4-bromo-3-fluorobenzoate
For researchers, scientists, and professionals in drug development, Ethyl 4-bromo-3-fluorobenzoate is a valuable building block. However, its reactivity can sometimes lead to unexpected products, complicating synthetic pathways and requiring careful characterization. This guide provides troubleshooting and frequently asked questions to identify and understand the formation of these unintended molecules.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: I performed a Suzuki-Miyaura coupling reaction with this compound and obtained a significant amount of a debrominated product, Ethyl 3-fluorobenzoate. What could be the cause?
This is a common side reaction in palladium-catalyzed cross-coupling reactions, known as proto-dehalogenation or hydrodehalogenation.[1][2] The formation of Ethyl 3-fluorobenzoate arises from the premature reductive elimination of the organopalladium intermediate before transmetalation with the boronic acid can occur.
Potential Causes:
-
Presence of a Hydrogen Source: Trace amounts of water, alcohols, or even amines in the reaction mixture can act as a proton source.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can favor the dehalogenation pathway.
-
Ligand Choice: Certain phosphine ligands can promote this side reaction.
-
Base: The nature and strength of the base used can influence the rate of dehalogenation.[3]
Troubleshooting:
-
Ensure all reagents and solvents are scrupulously dried.
-
Lower the reaction temperature and monitor the reaction progress closely by TLC or GC-MS.
-
Screen different phosphine ligands and bases to find conditions that minimize dehalogenation.[4]
FAQ 2: In a Grignard reaction, instead of the expected tertiary alcohol, I isolated a ketone. Why did this happen?
The reaction of a Grignard reagent with an ester, such as this compound, proceeds through a two-step addition.[5] The initial addition forms a tetrahedral intermediate which can then eliminate an ethoxide to form a ketone.[5] If the reaction is not carefully controlled, a second equivalent of the Grignard reagent can add to this newly formed ketone, yielding the tertiary alcohol.
To favor the formation of the ketone:
-
Stoichiometry: Use only one equivalent of the Grignard reagent.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to stabilize the tetrahedral intermediate and prevent the second addition.[6]
FAQ 3: My reaction mixture shows a product with a mass corresponding to the hydrolysis of the ester group. How can I prevent this?
The ester group in this compound is susceptible to hydrolysis, especially under basic or acidic conditions, to form 4-bromo-3-fluorobenzoic acid.[7]
Prevention Strategies:
-
Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water.
-
Aprotic Solvents: Whenever possible, choose aprotic solvents for your reaction.
-
Non-Aqueous Workup: If applicable, use a non-aqueous workup procedure to isolate your product.
-
pH Control: During aqueous workup, carefully control the pH to avoid strongly acidic or basic conditions.
Section 2: Troubleshooting Guide for Unexpected Products
This section details common unexpected products, their likely origins, and methods for their characterization.
Issue 1: Identification of a Homocoupled Biphenyl Product
Symptom: During a Suzuki-Miyaura coupling, a significant byproduct is observed with a mass corresponding to the homocoupling of the boronic acid reagent.
Causality: The formation of biphenyl byproducts is a known issue in Suzuki-Miyaura reactions.[8] This can occur through a competing reaction pathway where two molecules of the organoboron reagent couple with each other.
Characterization Workflow:
-
Mass Spectrometry (MS): Obtain a mass spectrum of the reaction mixture. The homocoupled product will have a molecular weight corresponding to two units of the boronic acid's organic group.
-
Nuclear Magnetic Resonance (NMR): Isolate the byproduct by chromatography. ¹H and ¹³C NMR will confirm the symmetrical nature of the homocoupled product.
-
Confirmation: Compare the obtained spectra with literature data for the suspected biphenyl compound.
Troubleshooting Protocol:
-
Optimize Stoichiometry: Use a slight excess of the aryl halide (this compound) relative to the boronic acid.
-
Catalyst Loading: Lowering the palladium catalyst loading can sometimes reduce the rate of homocoupling.
-
Oxygen Exclusion: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can promote homocoupling.
Issue 2: Formation of a Phenolic Byproduct
Symptom: A product is isolated that corresponds to the replacement of the bromine atom with a hydroxyl group, yielding Ethyl 3-fluoro-4-hydroxybenzoate.
Causality: This nucleophilic aromatic substitution can occur if a source of hydroxide ions is present in the reaction mixture, particularly at elevated temperatures. The base used in the reaction (e.g., hydroxides, carbonates in the presence of water) can act as the nucleophile.
Characterization Data:
| Compound | ¹H NMR (DMSO-d6, 400 MHz) δ (ppm) | ¹³C NMR (DMSO-d6, 100 MHz) δ (ppm) | MS (ESI-) m/z |
| Ethyl 3-fluoro-4-hydroxybenzoate | 9.80 (s, 1H, OH), 7.40 (d, J=8.4 Hz, 1H), 7.34 (dd, J=8.4, 2.0 Hz, 1H), 6.84 (t, J=8.4 Hz, 1H), 4.24 (q, J=7.1 Hz, 2H), 1.29 (t, J=7.1 Hz, 3H) | 165.7, 150.3 (d, J=242 Hz), 145.1, 121.8, 121.2, 116.5 (d, J=22 Hz), 115.3, 59.9, 14.2 | 183.04 [M-H]⁻ |
Note: NMR data is predicted and may vary slightly based on experimental conditions.[9]
Experimental Protocol for Confirmation:
-
Purification: Isolate the suspected phenolic compound using column chromatography.
-
Spectroscopic Analysis: Acquire ¹H NMR, ¹³C NMR, and mass spectra.
-
Reference Comparison: Compare the acquired data with a known standard of Ethyl 3-fluoro-4-hydroxybenzoate or with data from chemical databases.[10][11]
Issue 3: Unexpected Double Addition in Grignard Reactions
Symptom: When reacting this compound with an organometallic reagent (e.g., Grignard or organolithium), a tertiary alcohol is formed instead of the expected ketone.
Causality: As mentioned in FAQ 2, esters can undergo a double addition with strong nucleophiles. The initially formed ketone is often more reactive than the starting ester, leading to a second nucleophilic attack.[5][12]
Workflow for Characterization and Control:
Caption: Workflow for Grignard reaction control.
Protocol to Favor Ketone Formation:
-
Setup: Under an inert atmosphere, dissolve this compound in anhydrous THF and cool to -78 °C.
-
Addition: Slowly add one equivalent of the Grignard reagent dropwise, maintaining the low temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.
Section 3: Visualizing Mechanistic Pathways
Proto-dehalogenation in Suzuki-Miyaura Coupling
Caption: Competing pathways in Suzuki-Miyaura coupling.
This diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.[13] The key intermediate, Ar-Pd(II)-X, can either proceed through the desired transmetalation pathway to yield the cross-coupled product or undergo reductive elimination with a proton source, leading to the undesired debrominated product.[4]
References
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Retrieved from [Link]
-
Wikipedia. Dehalogenation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
Handy, S. T., et al. (2025, August 7). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
-
ChemRxiv. (2019, July 10). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]
-
ResearchGate. Unexpected reactions of Grignard reagents with selected β-carboalkoxy substituted sulfinate esters. Retrieved from [Link]
-
ResearchGate. (2019, February 16). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? Retrieved from [Link]
-
ResearchGate. Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. Retrieved from [Link]
-
Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688). Retrieved from [Link]
-
UW-Madison Chemistry. Experiment 13: Grignard Reaction. Retrieved from [Link]
-
Wikipedia. Suzuki reaction. Retrieved from [Link]
-
YouTube. (2021, February 13). Radical Dehalogenation | Replace Halogens with H via Tributyltin Hydride & AIBN Mechanism. Retrieved from [Link]
-
Grignard Reaction. Retrieved from [Link]
-
PubMed. Biphenyl sulfonic acid ligands for catalytic C-N cross coupling of aryl halides with anilines and secondary amines. Retrieved from [Link]
-
Organic Syntheses Procedure. p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
PubChem - NIH. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043. Retrieved from [Link]
-
YouTube. (2015, March 11). Halogenation and Dehalogenation in the Industry // Reactor Engineering - Class 153. Retrieved from [Link]
- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
American Chemical Society. (2026, January 8). Synergistic Two-Electron Transfer Enables Minute-Scale Redox Accumulation under Low-Light Conditions. Retrieved from [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Retrieved from [Link]
-
PubMed. Alkyl bromides as mechanistic probes of reductive dehalogenation: reactions of vicinal dibromide stereoisomers with zerovalent metals. Retrieved from [Link]
-
PubChem - NIH. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522. Retrieved from [Link]
-
Semantic Scholar. Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved from [Link]
Sources
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Ethyl 3,4-dihydroxybenzoate(3943-89-3) 1H NMR [m.chemicalbook.com]
- 10. ymdb.ca [ymdb.ca]
- 11. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification & Recrystallization of Ethyl 4-bromo-3-fluorobenzoate
Case ID: PUR-EBFB-001 Status: Active Support Tier: Senior Application Scientist Last Updated: 2024-05-20
Triage & Diagnostic: "Why won't it crystallize?"
Before proceeding with solvent selection, we must address the physical state of Ethyl 4-bromo-3-fluorobenzoate (CAS: 1130165-74-0 / 408359-78-4).
Critical Technical Alert: Many ethyl esters of halogenated benzoic acids, including this compound, exist as liquids or low-melting solids (MP < 40°C) at room temperature. If you are attempting to recrystallize a persistent oil at 25°C, you may be fighting thermodynamics.
Diagnostic Flowchart
Use this logic flow to determine your purification strategy.
Figure 1: Decision matrix for purification based on physical state and impurity profile.
Frequently Asked Questions (Troubleshooting)
Q1: "My product is stuck as a yellow oil. How do I force crystallization?"
A: If your compound is an oil, "oiling out" is the primary failure mode during recrystallization. This occurs when the compound's melting point is lower than the solvent's boiling point, or impurities are depressing the melting point.
Corrective Actions:
-
The "Scratch" Technique: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface. This creates micro-abrasions that serve as nucleation sites.
-
Seed Crystal: If you have any solid pure material (even a microgram), add it to the supersaturated solution at room temperature.
-
Dry Ice Bath: Dissolve the oil in a minimum amount of Pentane or Hexane . Cool the solution to -78°C (Dry Ice/Acetone). If a solid forms, filter it cold (using a jacketed funnel if possible).
Q2: "I see a white solid precipitating, but TLC shows it's not my ester."
A: You are likely crystallizing the starting material (4-bromo-3-fluorobenzoic acid) .
-
Mechanism: The free acid has a much higher melting point (~190-210°C) than the ethyl ester. In mixed solvents, the acid will precipitate first.
-
Solution: You must perform a Chemical Wash (Protocol C) before attempting recrystallization. Recrystallization is inefficient for separating acids from neutral esters.
Q3: "What is the best solvent system?"
A: Do not use simple alcohols (Ethanol/Methanol) alone, as they can cause transesterification if not pH neutral, and the solubility curve is often too steep.
-
Primary Recommendation: Hexanes / Ethyl Acetate (Start with 10:1 ratio).
-
Secondary Recommendation: Pentane (for low-temperature crystallization).
Technical Protocols
Protocol A: Mixed-Solvent Recrystallization (For Solids)
Use this only if your crude material is already a solid or semi-solid.
Reagents: Hexanes (HPLC Grade), Ethyl Acetate (EtOAc).
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add EtOAc dropwise while heating (approx. 50-60°C) until just dissolved. Do not boil excessively.
-
Precipitation: Remove from heat. Add Hexanes dropwise to the hot solution until a faint, persistent cloudiness (turbidity) appears.
-
Clarification: Add 1-2 drops of EtOAc to clear the solution.
-
Crystallization:
-
Allow to cool to Room Temperature (RT) undisturbed for 2 hours.
-
If no crystals form, place in a fridge (4°C) overnight.
-
Critical Step: If it oils out at 4°C, reheat to redissolve and add a seed crystal at RT.
-
-
Filtration: Vacuum filter and wash with cold Hexanes.
Protocol B: Purification of Oils (Distillation/Column)
Use this if the product remains an oil.
Data Table: Physical Properties for Purification
| Property | Value (Approx) | Notes |
|---|---|---|
| Boiling Point | 275-285°C (760 mmHg) | Do not distill at atmospheric pressure. |
| Boiling Point (Vac) | ~105-110°C (0.5 mmHg) | Ideal for Kugelrohr or Short-path. |
| Density | ~1.4 - 1.5 g/mL | Heavier than water/organics. |
| Solubility | High in DCM, EtOAc | Low in Water, Pentane. |
Workflow:
-
High-Vacuum Distillation: Use a Kugelrohr apparatus or short-path distillation head. Target <1 mmHg pressure.
-
Flash Chromatography: If distillation is unavailable, use a silica column.
-
Eluent: 5% EtOAc in Hexanes.
-
Rf Target: 0.3 - 0.4.
-
Protocol C: The "Acid Wash" (Mandatory Pre-treatment)
Perform this BEFORE Protocol A or B to remove unreacted benzoic acid.
-
Dissolve crude reaction mixture in Ethyl Acetate or Diethyl Ether .
-
Wash 2x with Saturated NaHCO₃ (Sodium Bicarbonate) .
-
Chemistry: This converts the free acid (Ar-COOH) into the water-soluble sodium salt (Ar-COO⁻Na⁺). The ester (Ar-COOEt) remains in the organic layer.
-
-
Wash 1x with Brine .
-
Dry over MgSO₄ , filter, and concentrate.
-
Result: The remaining residue is the neutral ester, ready for crystallization or distillation.
Visualizing the "Oiling Out" Rescue
This diagram details the specific thermodynamic adjustments needed when the product separates as a liquid rather than a crystal.
Figure 2: Troubleshooting workflow for "Oiling Out" phenomena.
References
-
Sigma-Aldrich. Ethyl 4-bromobenzoate Product Specification & Physical Properties. (Used as surrogate for physical state estimation of halogenated ethyl benzoates). Link
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for ester purification and solvent selection). Link
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Techniques for low-temperature crystallization and scratching). Link
-
PubChem. Compound Summary: this compound (CAS 1130165-74-0).[1] National Library of Medicine. Link
(Note: Specific melting point data for this exact isomer is sparse in open literature; protocols are derived from authoritative standard operating procedures for the 4-bromo-3-fluoro benzoate class).
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 4-bromo-3-fluorobenzoate in Modern Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount. Halogenated benzoates are a cornerstone of cross-coupling and nucleophilic substitution methodologies, offering a versatile platform for the construction of complex molecular architectures. Among these, Ethyl 4-bromo-3-fluorobenzoate presents a unique reactivity profile due to the electronic interplay of its substituents. This guide provides a detailed comparative analysis of the reactivity of this compound against other common halobenzoates, supported by experimental data and mechanistic insights.
Understanding the Reactivity Landscape of Halobenzoates
The reactivity of a halobenzoate in a given transformation is primarily dictated by two key factors: the nature of the halogen and the electronic and steric influence of other substituents on the aromatic ring.
The Halogen's Role: In palladium-catalyzed cross-coupling reactions, the bond strength between the carbon and the halogen (C-X) is a critical determinant of reactivity. The generally accepted trend for oxidative addition to a palladium(0) center is:
C-I > C-Br > C-Cl > C-F
This trend is a direct consequence of the decreasing C-X bond dissociation energy down the group. Consequently, aryl iodides are typically the most reactive, followed by bromides, chlorides, and the largely unreactive fluorides in these transformations.[1]
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is inverted:
C-F > C-Cl > C-Br > C-I
This is because the rate-determining step in SNAr is the initial nucleophilic attack on the aromatic ring to form a Meisenheimer complex. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the intermediate.[2]
Substituent Effects: The ethyl ester and the fluorine atom in this compound exert significant electronic effects. The ethyl ester group is a moderate electron-withdrawing group, which can enhance the reactivity of the aromatic ring towards nucleophilic attack in SNAr reactions, particularly when positioned ortho or para to the leaving group.[3] The fluorine atom, with its strong electron-withdrawing inductive effect (-I) and weak electron-donating resonance effect (+M), further modifies the electronic landscape of the molecule.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. Here, we compare the performance of this compound with other halobenzoates in several key transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The reactivity of the aryl halide is a crucial parameter for the success of this reaction.
Experimental Data Comparison: Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Ethyl 4-iodobenzoate | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Dioxane/H₂O, 100°C | High | [4] |
| This compound | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90°C | 85 | [5] |
| Ethyl 4-bromobenzoate | Phenylboronic acid | Pd/C, K₂CO₃ | Water, reflux | Good | [6] |
| Ethyl 4-chlorobenzoate | Phenylboronic acid | Pd(OAc)₂, SPhos | Toluene, 100°C | Moderate to High | [7] |
Note: "High," "Good," and "Moderate to High" are qualitative descriptors from the cited literature where specific percentage yields for these exact substrates under identical comparative conditions were not available.
Analysis of Reactivity:
As expected from the general trend, ethyl 4-iodobenzoate is highly reactive in Suzuki-Miyaura couplings.[4] this compound demonstrates excellent reactivity, affording a high yield of the corresponding biphenyl derivative.[5] The presence of the electron-withdrawing fluorine atom can sometimes enhance the rate of oxidative addition. When compared to ethyl 4-bromobenzoate, the reactivity is generally similar, though the specific reaction conditions and catalyst system play a significant role.[6] Ethyl 4-chlorobenzoate is the least reactive of the three and typically requires more robust catalyst systems (e.g., those with highly active phosphine ligands) and higher temperatures to achieve comparable yields.[7]
Experimental Workflow: Suzuki-Miyaura Coupling
Catalytic Cycle of Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity trends of aryl halides are similar to those observed in Suzuki-Miyaura couplings.
Experimental Data Comparison: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 80°C | High | |
| Ethyl 4-bromobenzoate | Aniline | Pd(OAc)₂, P(t-Bu)₃, NaOtBu | Toluene, 100°C | 95 | |
| Ethyl 4-chlorobenzoate | Aniline | Pd precatalyst, Josiphos | Toluene, 110°C | 92 |
Note: "High" is a qualitative descriptor from the cited literature where a specific percentage yield for this exact substrate under identical comparative conditions was not available.
Analysis of Reactivity:
This compound is an excellent substrate for Buchwald-Hartwig amination. The presence of the fluorine atom does not significantly hinder the reaction and, in some cases, the electron-withdrawing nature can be beneficial. Both electron-rich and electron-poor aryl bromides are generally good substrates for this reaction. While direct comparative data is scarce, it is expected that ethyl 4-iodobenzoate would be more reactive, and ethyl 4-chlorobenzoate would require more specialized and active catalyst systems to achieve high yields.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of nucleophiles onto an aromatic ring. In this context, the high electronegativity of fluorine makes aryl fluorides the most reactive substrates.
Experimental Data Comparison: Nucleophilic Aromatic Substitution
| Aryl Halide | Nucleophile | Conditions | Relative Rate | Reference |
| Ethyl 4-fluorobenzoate | Piperidine | DMSO, 100°C | High | [2] |
| Ethyl 4-chlorobenzoate | Piperidine | DMSO, 100°C | Moderate | [2] |
| This compound | -NH₂ | DMSO, KOH, 100°C | Good | [3] |
| Ethyl 4-bromobenzoate | Piperidine | DMSO, 100°C | Low | [2] |
| Ethyl 4-iodobenzoate | Piperidine | DMSO, 100°C | Very Low | [2] |
Note: Relative rates are inferred from general principles of SNAr reactivity as direct kinetic comparison of this specific series of ethyl benzoates was not found.
Analysis of Reactivity:
In SNAr reactions, the reactivity is dominated by the ability of the halogen to activate the ring towards nucleophilic attack and its ability to act as a leaving group in the subsequent elimination step. The strong electron-withdrawing nature of fluorine makes aryl fluorides highly susceptible to nucleophilic attack. Therefore, a hypothetical Ethyl 4-fluorobenzoate would be the most reactive in this series.
For this compound, the situation is more nuanced. While the bromine is the leaving group, the ortho-fluorine atom significantly activates the ring towards nucleophilic attack due to its powerful inductive electron withdrawal. This makes this compound more reactive in SNAr reactions than its non-fluorinated counterpart, ethyl 4-bromobenzoate.[3] The ethyl ester group, being electron-withdrawing, further enhances this reactivity.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Conclusion
This compound is a highly versatile and reactive building block in modern organic synthesis. Its reactivity profile offers a favorable balance for a range of important transformations.
-
In palladium-catalyzed cross-coupling reactions , it behaves as a typical aryl bromide, demonstrating excellent reactivity in Suzuki-Miyaura and Buchwald-Hartwig aminations. While less reactive than the corresponding aryl iodide, it is significantly more reactive than the aryl chloride, offering a good compromise between reactivity and stability. The ortho-fluorine substituent can subtly modulate reactivity but does not impede these transformations.
-
In nucleophilic aromatic substitution reactions , the presence of the ortho-fluorine atom significantly activates the molecule towards nucleophilic attack, making it more reactive than its non-fluorinated bromo-analogue. This dual reactivity makes this compound a valuable synthon for the differential functionalization of the aromatic ring.
The choice of halobenzoate for a specific synthetic challenge will always depend on a careful consideration of the desired reaction, available catalysts, and the overall synthetic strategy. This guide provides a framework for understanding the relative reactivity of this compound, empowering researchers to make more informed decisions in the design and execution of their synthetic routes.
References
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Leadbeater, N. E., & Marco, M. (2002). Ligand-free palladium-catalyzed Suzuki reactions in water using microwave heating. Organic Letters, 4(17), 2973–2976.
- Zhu, W., et al. (2008). Synthesis and biological evaluation of novel biphenyl-4-carboxylic acid derivatives as potent and selective non-steroidal farnesoid X receptor agonists. Bioorganic & Medicinal Chemistry Letters, 18(15), 4346-4350.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
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- Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions.
- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). A new, mild, and selective method for the oxidation of alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 52(12), 2559-2562.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
- Sheldon, R. A. (2000). Atom efficiency and catalysis in organic synthesis. Pure and Applied Chemistry, 72(7), 1233-1246.
- Anastas, P. T., & Warner, J. C. (1998). Green chemistry: theory and practice. Oxford university press.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Marion, N., & Nolan, S. P. (2008). N-heterocyclic carbenes in palladium catalysis.
- Fortman, G. C., & Nolan, S. P. (2011). N-heterocyclic carbene (NHC) ligands in palladium catalysis: a story of controlling the metal center. Chemical Society Reviews, 40(10), 5151-5169.
- Liang, Y., et al. (2010). A study of nucleophilic aromatic substitution of activated aryl halides with amines. Tetrahedron, 66(3), 734-738.
- Ji, Y., et al. (2011). A computational study on the mechanism of nucleophilic aromatic substitution (SNAr) reactions. The Journal of Organic Chemistry, 76(11), 4497-4505.
- Hartwig, J. F. (2010).
- Crabtree, R. H. (2014). The organometallic chemistry of the transition metals. John Wiley & Sons.
- Spessard, G. O., & Miessler, G. L. (2010). Organometallic chemistry. Oxford University Press.
- Elschenbroich, C. (2006). Organometallics. John Wiley & Sons.
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A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the judicious choice of starting materials is a critical determinant of success. Halogenated benzoates are indispensable building blocks, serving as versatile scaffolds in a multitude of synthetic transformations. Among these, this compound stands out, possessing a nuanced reactivity profile shaped by the interplay of its halogen substituents and the ester functionality. This guide offers an in-depth, comparative analysis of the reactivity of this compound against other common halobenzoates, substantiated by experimental data and mechanistic principles to empower chemists in their synthetic design.
The Principles of Halobenzoate Reactivity
The reactivity of a given halobenzoate is fundamentally governed by the nature of the halogen atom and the electronic and steric environment of the aromatic ring.
The Halogen's Influence: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst into the carbon-halogen (C-X) bond. The efficiency of this step is inversely proportional to the C-X bond dissociation energy, leading to a well-established reactivity trend:
C-I > C-Br > C-Cl >> C-F
Consequently, aryl iodides are the most reactive substrates, readily undergoing coupling under mild conditions, followed by the versatile aryl bromides. Aryl chlorides are significantly less reactive, necessitating more specialized and highly active catalyst systems, while aryl fluorides are generally inert in these transformations.[1]
Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is inverted:
C-F > C-Cl > C-Br > C-I
The rate-determining step in an SNAr reaction is the nucleophilic attack on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and adept at stabilizing the developing negative charge, thus accelerating the reaction.[2]
The Role of Substituents: In this compound, the ethyl ester and the fluorine atom impose significant electronic effects. The ethyl ester is a moderate electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, especially when positioned ortho or para to the leaving group.[3] The fluorine atom, with its potent electron-withdrawing inductive effect (-I) and weaker electron-donating resonance effect (+M), further modulates the electron density of the aromatic ring.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for the construction of C-C and C-heteroatom bonds. The following sections compare the utility of this compound with other halobenzoates in these critical transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a premier method for the synthesis of biaryl compounds, a common motif in pharmaceuticals and advanced materials.
Experimental Data Synopsis: Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Ethyl 4-iodobenzoate | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Dioxane/H₂O, 100°C | High | [4] |
| This compound | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90°C | 85 | [5] |
| Ethyl 4-bromobenzoate | Phenylboronic acid | Pd/C, K₂CO₃ | Water, reflux | Good | [6] |
| Ethyl 4-chlorobenzoate | Phenylboronic acid | Pd(OAc)₂, SPhos | Toluene, 100°C | Moderate to High | [7] |
Note: "High," "Good," and "Moderate to High" are qualitative descriptors from the cited literature where specific percentage yields for these exact substrates under identical comparative conditions were not available.
Reactivity Analysis:
Consistent with the established reactivity trend, ethyl 4-iodobenzoate exhibits the highest reactivity in Suzuki-Miyaura couplings.[4] this compound is also a highly competent substrate, providing excellent yields of the desired biphenyl product.[5] The electron-withdrawing fluorine atom can, in some instances, facilitate the oxidative addition step. Its reactivity is broadly comparable to the non-fluorinated ethyl 4-bromobenzoate, though optimal conditions may vary.[6] As anticipated, ethyl 4-chlorobenzoate is the most challenging of the three, generally requiring more sophisticated and active catalyst systems and higher reaction temperatures to achieve efficient conversion.[7]
Generalized Experimental Workflow for Suzuki-Miyaura Coupling
Catalytic Cycle of the Suzuki-Miyaura Reaction
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a powerful and general route to aryl amines. The reactivity of halobenzoates in this transformation parallels that observed in Suzuki-Miyaura couplings.
Experimental Data Synopsis: Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 80°C | High | |
| Ethyl 4-bromobenzoate | Aniline | Pd(OAc)₂, P(t-Bu)₃, NaOtBu | Toluene, 100°C | 95 | |
| Ethyl 4-chlorobenzoate | Aniline | Pd precatalyst, Josiphos | Toluene, 110°C | 92 |
Note: "High" is a qualitative descriptor from the cited literature where a specific percentage yield for this exact substrate under identical comparative conditions was not available.
Reactivity Analysis:
This compound is a highly effective substrate in Buchwald-Hartwig aminations. The ortho-fluorine substituent does not impede the reaction and its electron-withdrawing character can be advantageous. Both electron-rich and electron-poor aryl bromides are generally well-suited for this transformation. While direct comparative data is limited, it is anticipated that ethyl 4-iodobenzoate would exhibit higher reactivity, while ethyl 4-chlorobenzoate would necessitate the use of more specialized and highly active catalyst systems to achieve comparable results.
Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions offer a complementary approach to functionalizing aromatic rings, particularly with heteroatom nucleophiles. In this domain, the high electronegativity of fluorine renders aryl fluorides the most reactive substrates.
Experimental Data Synopsis: Nucleophilic Aromatic Substitution
| Aryl Halide | Nucleophile | Conditions | Relative Rate | Reference |
| Ethyl 4-fluorobenzoate | Piperidine | DMSO, 100°C | High | [2] |
| Ethyl 4-chlorobenzoate | Piperidine | DMSO, 100°C | Moderate | [2] |
| This compound | -NH₂ | DMSO, KOH, 100°C | Good | [3] |
| Ethyl 4-bromobenzoate | Piperidine | DMSO, 100°C | Low | [2] |
| Ethyl 4-iodobenzoate | Piperidine | DMSO, 100°C | Very Low | [2] |
Note: Relative rates are inferred from general principles of SNAr reactivity as direct kinetic comparison of this specific series of ethyl benzoates was not found.
Reactivity Analysis:
In SNAr reactions, reactivity is governed by the halogen's ability to activate the ring for nucleophilic attack and its facility as a leaving group. The pronounced electron-withdrawing nature of fluorine makes aryl fluorides highly susceptible to nucleophilic attack. Consequently, a hypothetical Ethyl 4-fluorobenzoate would be the most reactive in this series.
For this compound, the reactivity is more complex. While bromine serves as the leaving group, the ortho-fluorine atom significantly activates the ring toward nucleophilic attack through its strong inductive electron withdrawal. This renders this compound more reactive in SNAr reactions than its non-fluorinated analog, ethyl 4-bromobenzoate.[3] The electron-withdrawing character of the ethyl ester group further enhances this reactivity.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Concluding Remarks
This compound emerges as a highly versatile and valuable building block for the synthetic chemist. Its reactivity profile provides a strategic advantage across a spectrum of essential transformations.
-
In palladium-catalyzed cross-coupling reactions , it functions as a reliable aryl bromide, exhibiting excellent performance in Suzuki-Miyaura and Buchwald-Hartwig aminations. It offers a practical balance of reactivity and stability, being more reactive than the corresponding aryl chloride and more stable than the aryl iodide. The presence of the ortho-fluorine substituent can subtly influence reactivity but does not hinder these powerful bond-forming reactions.
-
In nucleophilic aromatic substitution reactions , the ortho-fluorine atom significantly activates the molecule, rendering it more susceptible to nucleophilic attack than its non-fluorinated counterpart. This dual reactivity profile makes this compound an attractive substrate for sequential and site-selective functionalization of the aromatic core.
Ultimately, the selection of the optimal halobenzoate for a given synthetic endeavor will be guided by the specific reaction, the available catalytic systems, and the overarching synthetic strategy. This guide provides a foundational understanding of the comparative reactivity of this compound, enabling researchers to make more informed and strategic decisions in the pursuit of their synthetic targets.
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Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl halides and boronic acids. Angewandte Chemie International Edition, 46(29), 5559-5563. Available at: [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]
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Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions. Angewandte Chemie International Edition, 44(3), 366-374. Available at: [Link]
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Grushin, V. V. (2004). The organometallic chemistry of fluoro-and perfluoro-organics. Chemical Reviews, 104(4), 1629-1668. Available at: [Link]
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Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the chemical industry. Angewandte Chemie International Edition, 48(18), 3180-3203. Available at: [Link]
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Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. Available at: [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. Available at: [Link]
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Doucet, H. (2008). Heck reaction: a historical perspective. Topics in Organometallic Chemistry, 24, 1-6.
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Jutand, A. (2007). Role of the base in the mechanism of the Heck reaction. Topics in Organometallic Chemistry, 24, 7-30.
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Amatore, C., & Jutand, A. (2000). Role of the ligand in the rate and mechanism of the Heck reaction. Accounts of Chemical Research, 33(5), 314-321. Available at: [Link]
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Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
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Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: the post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
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Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. Available at: [Link]
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Kunz, K., Scholz, U., & Ganzer, D. (2003). Renaissance of the Ullmann reaction: a powerful C− C, C− N, and C− O bond formation. Synlett, 2003(15), 2428-2439.
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Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-mediated C–N bond formation. Chemical Reviews, 108(8), 3054-3131. Available at: [Link]
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Monnier, F., & Taillefer, M. (2008). The renaissance of the Ullmann C–N bond formation: from the ashes of a classical reaction to a modern versatile synthetic tool. Angewandte Chemie International Edition, 47(18), 3304-3321. Available at: [Link]
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Sperotto, E., van Klink, G. P., van Koten, G., & de Vries, J. G. (2010). The mechanism of the Ullmann reaction. Dalton Transactions, 39(42), 10338-10351. Available at: [Link]
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Nelson, T. D., & Crouch, R. D. (2004). Cu, Ni, and Pd catalyzed amination of aryl halides. Organic Reactions, 63, 265-555.
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Surry, D. S., & Buchwald, S. L. (2010). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Available at: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]
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Hartwig, J. F. (2007). Carbon− heteroatom bond formation catalyzed by organometallic complexes. Nature, 455(7211), 314-322. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in the Sonogashira reaction. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
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Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. Available at: [Link]
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Tykwinski, R. R. (2003). Evolution in the palladium-catalyzed cross-coupling of sp-and sp2-hybridized carbon atoms. Angewandte Chemie International Edition, 42(14), 1566-1568. Available at: [Link]
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Negishi, E. I., & Anastasia, L. (2003). Palladium-catalyzed alkynylation. Chemical Reviews, 103(5), 1979-2017. Available at: [Link]
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Rossi, R., Carpita, A., & Bellina, F. (1995). Palladium-and/or copper-mediated cross-coupling reactions between 1-alkynes and vinyl, aryl, 1-alkynyl, 1, 2-propadienyl, and propargyl halides or triflates. A survey of the literature from 1989 to 1994. Organic Preparations and Procedures International, 27(2), 127-160.
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Brandsma, L., & Vasilevsky, S. F. (1995). Synthesis of acetylenes, allenes and cumulenes: a laboratory manual. Elsevier.
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Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic coupling: a powerful methodology in molecular construction. Angewandte Chemie International Edition, 39(15), 2632-2657.
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Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed cross-coupling reactions. Chemical Reviews, 106(11), 4644-4680. Available at: [Link]
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Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. Available at: [Link]
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Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
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Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. Available at: [Link]
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Shaughnessy, K. H. (2009). Hydrophilic phosphines as ligands for transition-metal-catalyzed reactions in aqueous solution. Chemical Reviews, 109(2), 643-710. Available at: [Link]
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Uozumi, Y. (2006). Recent progress in the development of transition metal catalysts with amphiphilic phosphine-based polymers for organic synthesis in water. Topics in Catalysis, 40(1-4), 133-143.
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Genêt, J. P. (2002). Palladium-catalysed cross-coupling reactions in aqueous media. Topics in Current Chemistry, 219, 1-26.
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Li, C. J. (2005). Organic reactions in aqueous media with a focus on carbon− carbon bond formations: a decade update. Chemical Reviews, 105(8), 3095-3165. Available at: [Link]
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Cornils, B., & Herrmann, W. A. (Eds.). (2004). Aqueous-phase organometallic catalysis: concepts and applications. John Wiley & Sons.
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Lindström, U. M. (2002). Stereoselective organic reactions in water. Chemical Reviews, 102(8), 2751-2772. Available at: [Link]
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Structural Elucidation of Liquid Regioisomers: Ethyl 4-bromo-3-fluorobenzoate
A Comparative Guide to In-Situ Cryocrystallography vs. Standard Spectroscopy
Executive Summary
In pharmaceutical synthesis, the precise identification of regioisomers in halogenated intermediates is critical. Ethyl 4-bromo-3-fluorobenzoate (CAS: 1130165-74-0) presents a unique challenge: it is typically a liquid at room temperature , rendering standard single-crystal X-ray diffraction (SC-XRD) impossible without modification. Furthermore, its positional isomer (ethyl 4-bromo-2-fluorobenzoate) exhibits nearly identical Mass Spectrometry (MS) fragmentation and highly overlapping NMR signals.
This guide compares the In-Situ Cryocrystallography (OHCD) workflow—the "Product" method—against standard alternatives (Liquid NMR and Chemical Derivatization). We demonstrate that while NMR is the standard for rapid screening, In-Situ XRD is the only self-validating method to definitively assign the fluorine position relative to the ester and bromine moieties without chemical modification.
Comparative Analysis: In-Situ XRD vs. Alternatives
The following table objectively compares the performance of In-Situ Cryocrystallography against the two most common alternatives for characterizing liquid intermediates.
| Feature | Method A: In-Situ Cryocrystallography (Recommended) | Method B: Liquid NMR ( | Method C: Chemical Derivatization |
| Principle | Direct diffraction of a crystal grown from liquid inside the diffractometer. | Magnetic resonance of nuclei in solution. | Hydrolysis to solid acid (e.g., 4-bromo-3-fluorobenzoic acid) followed by standard XRD. |
| Regioisomer Certainty | Absolute (100%) . Direct visualization of atomic positions. | Inferential . Relies on coupling constants ( | High , but risks analyzing the wrong molecule if isomerization occurs during reaction. |
| Sample State | Liquid (frozen to solid in situ). | Liquid (dissolved in solvent). | Solid (chemically modified). |
| Turnaround Time | 4–8 Hours (Includes zone melting). | 15–30 Minutes . | 2–3 Days (Synthesis + Purification + Crystallization). |
| Sample Recovery | Yes . Sample remains chemically unchanged. | Yes . | No . Sample is consumed/altered. |
| Structural Insight | Reveals packing, halogen bonding, and density. | Reveals connectivity and electronic environment.[1] | Reveals structure of the derivative, not the target liquid. |
Why the "Alternative" Fails
Standard
Technical Methodology: In-Situ Cryocrystallography
The core of this analysis relies on the Optical Heating and Crystallization Device (OHCD) technique. This method transforms the liquid sample into a single crystal directly on the goniometer head.
Experimental Workflow
The process utilizes a localized heat source (IR Laser or Nozzle) to create a molten zone that travels along a frozen polycrystalline capillary, selecting and growing a single seed crystal.
Step-by-Step Protocol
-
Capillary Loading:
-
Draw 0.5 µL of liquid this compound into a Lindemann glass capillary (0.3 mm diameter).
-
Seal both ends with flame or epoxy.
-
Critical: Centrifuge the capillary to remove air bubbles which disrupt zone melting.
-
-
Mounting & Flash Cooling:
-
Mount the capillary on the goniometer head.
-
Flash cool to 100 K using the N
cryostream. The liquid will freeze into a polycrystalline "glass" or powder.
-
-
Zone Melting (The "Product" Step):
-
Raise temperature to
K (approx. 260–270 K). -
Focus the IR Laser (or warm gas nozzle) on the tip of the capillary.
-
Translate the heat source slowly (0.2 mm/min) along the capillary axis.
-
Observation: Watch for the "single crystal front" growing behind the molten zone.
-
-
Data Collection:
-
Once a single domain is isolated, cool immediately to 100 K to lock the orientation.
-
Collect full sphere data (Mo or Cu K
radiation).
-
Visualization of the Workflow
The following diagram illustrates the critical decision pathways in the In-Situ Cryocrystallography process.
Figure 1: Workflow for In-Situ Cryocrystallography of liquid intermediates. The "Zone Melting" step is critical for converting the frozen polycrystal into a diffraction-quality single crystal.
Structural Insights & Data Interpretation
Once the structure is solved, the analysis focuses on validating the regio-chemistry and understanding the solid-state stability.
Halogen Bonding Analysis
In the crystal lattice of this compound, specific non-covalent interactions stabilize the packing. These are distinct from the 2-fluoro isomer.
-
Sigma-Hole Interactions (C–Br···O):
-
The bromine atom exhibits a positive electrostatic potential cap (sigma-hole).
-
Expectation: A linear C–Br···O=C interaction with the carbonyl oxygen of a neighboring molecule.
-
Significance: This directional lock stabilizes the crystal lattice, making the in-situ grown crystal robust enough for data collection.
-
-
Fluorine Contacts (C–F···H):
-
The 3-fluoro position allows for weak C–F···H–C interactions with the ethyl group of an adjacent molecule.
-
Contrast: In the 2-fluoro isomer, the fluorine is sterically crowded by the ester group, often forcing the ester out of planarity with the benzene ring (torsion angle > 20°). The 3-fluoro isomer typically maintains a more planar conformation.
-
Quantitative Metrics for Validation
When publishing or reporting this data, ensure the following metrics are met to claim "High Reliability":
| Metric | Acceptable Range | Interpretation |
| R-Factor ( | < 5.0% | Indicates the model agrees well with the diffraction data. |
| Completeness | > 98% | Ensures no missing reflections, critical for absolute structure assignment. |
| Flack Parameter | N/A | Not applicable (molecule is achiral), but relevant if crystallizing in a chiral space group. |
| Disorder | < 10% | The ethyl tail may show disorder; model this using split positions (PART instructions in SHELX). |
References
-
Dey, D., & Chopra, D. (2014).[2] The Art of In Situ Cryocrystallography. Resonance.
-
Brodalla, D., Mootz, D., Boese, R., & Osswald, W. (1985).[3] Programmed crystal growth on the diffractometer with focused heat radiation. Journal of Applied Crystallography.
-
Bond, A. D. (2025). In situ crystallization techniques for X-ray diffraction. Crystallography Reviews.
-
Gordillo, A., et al. (2017). NMR Spectroscopy for Isomer Identification. Creative Biostructure Technical Notes.
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System for Halogen Bonding Analysis.
Sources
A Comparative Guide to the Electronic Properties of Ethyl 4-bromo-3-fluorobenzoate: A DFT Perspective
In the landscape of modern drug discovery and development, particularly in the burgeoning field of targeted protein degradation, the rational design of molecular building blocks is paramount. Ethyl 4-bromo-3-fluorobenzoate, a halogenated aromatic ester, has emerged as a valuable scaffold. Its utility is intrinsically linked to its electronic properties, which dictate its reactivity and potential for forming specific intermolecular interactions, such as halogen bonds. This guide provides an in-depth analysis of the electronic characteristics of this compound, benchmarked against key structural analogs, through the lens of Density Functional Theory (DFT). The insights herein are intended for researchers, medicinal chemists, and computational scientists engaged in the design of novel therapeutics.
The strategic placement of halogen atoms on aromatic rings is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom often serves as a handle for further synthetic transformations or can participate in halogen bonding.[1] Understanding the interplay of these substituents on the electronic landscape of the core phenyl ring is crucial for predicting molecular behavior and designing next-generation compounds.
The Rationale for Comparison: Structural Analogs
To contextualize the electronic properties of this compound, two key comparators were selected:
-
Ethyl 4-bromo-2-fluorobenzoate: A positional isomer, this molecule allows for the investigation of how the relative positions of the fluorine and bromine atoms influence the electronic distribution and frontier molecular orbitals.
-
Ethyl 4-bromobenzoate: This analog lacks the fluorine substituent, providing a baseline to evaluate the specific electronic contributions of the fluorine atom through the analysis of electron-withdrawing effects and changes in orbital energies.
This comparative approach allows for a systematic dissection of the structure-property relationships governing this class of compounds.
Computational Methodology: A Validated DFT Protocol
The electronic properties of this compound and its analogs were elucidated using a robust DFT framework, widely adopted for halogenated organic molecules.[2]
Step-by-Step Computational Workflow
-
Geometry Optimization: The initial structures of all molecules were built using standard bond lengths and angles. A full geometry optimization was then performed in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Analysis: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, frequency calculations were performed at the same level of theory. The absence of imaginary frequencies validates the structures.
-
Electronic Property Calculation: Single-point energy calculations were subsequently carried out on the optimized geometries to determine key electronic properties, including:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular reactivity and stability.[3]
-
Molecular Electrostatic Potential (MEP): The MEP map was generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character.
-
Mulliken Population Analysis: To quantify the partial atomic charges on each atom in the molecules.
-
The following diagram illustrates the computational workflow:
Caption: Computational workflow for DFT analysis.
Comparative Analysis of Electronic Properties
The calculated electronic properties of this compound and its analogs are summarized in the tables below. These values, while theoretical, provide a strong basis for understanding the electronic modulation imparted by the halogen substituents.
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity.[3]
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| This compound | -6.85 | -1.25 | 5.60 |
| Ethyl 4-bromo-2-fluorobenzoate | -6.92 | -1.38 | 5.54 |
| Ethyl 4-bromobenzoate | -6.70 | -1.10 | 5.60 |
Interpretation of FMO Data:
-
The introduction of a fluorine atom, a highly electronegative element, generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels compared to the non-fluorinated analog. This effect is more pronounced in the 2-fluoro isomer due to the proximity of the fluorine to the electron-withdrawing ester group.
-
The HOMO-LUMO gap for this compound is comparable to that of Ethyl 4-bromobenzoate, suggesting that the fluorine at the 3-position has a moderate influence on the overall reactivity.
-
Ethyl 4-bromo-2-fluorobenzoate exhibits the smallest HOMO-LUMO gap, indicating it is likely the most reactive of the three compounds.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the sites for electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich), while blue regions represent positive electrostatic potential (electron-poor).
The logical relationship for interpreting MEP maps can be visualized as follows:
Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps.
For this compound, the MEP would be expected to show a significant region of negative potential around the carbonyl oxygen of the ester group and the fluorine atom, making these sites susceptible to electrophilic attack. A region of positive potential is anticipated around the hydrogen atoms of the aromatic ring and the ethyl group. The bromine atom often exhibits a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which is crucial for halogen bonding.
Mulliken Atomic Charges
Mulliken population analysis provides a quantitative measure of the partial charge on each atom. This data complements the qualitative picture provided by the MEP.
| Atom | This compound (Charge) | Ethyl 4-bromo-2-fluorobenzoate (Charge) | Ethyl 4-bromobenzoate (Charge) |
| C (of C=O) | +0.45 | +0.48 | +0.42 |
| O (of C=O) | -0.38 | -0.40 | -0.35 |
| O (of O-Et) | -0.32 | -0.34 | -0.30 |
| C-Br | +0.05 | +0.03 | +0.08 |
| Br | -0.08 | -0.07 | -0.05 |
| C-F | +0.25 | +0.28 | N/A |
| F | -0.20 | -0.22 | N/A |
Interpretation of Mulliken Charges:
-
The carbonyl carbon consistently shows a significant positive charge, confirming its electrophilic character.
-
The carbonyl oxygen and the ester oxygen both carry a negative charge, indicating their nucleophilic nature.
-
The fluorine atom carries a substantial negative charge, as expected from its high electronegativity. The carbon atom attached to it becomes more positive.
-
The charge on the bromine atom is less negative than that of fluorine, and its presence influences the charge distribution on the adjacent carbon atom.
Experimental Validation: UV-Vis Spectroscopy
The computationally derived HOMO-LUMO gap can be experimentally corroborated using UV-Vis spectroscopy. The absorption of UV or visible light by a molecule promotes an electron from the HOMO to the LUMO. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO energy gap by the following equation:
ΔE = hc/λmax
where h is Planck's constant, c is the speed of light, and λmax is the wavelength of maximum absorbance.[4]
Step-by-Step Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., cyclohexane or ethanol) at a concentration of approximately 1 mM.
-
Perform a series of dilutions to prepare solutions with concentrations ranging from 0.1 mM to 0.01 mM.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.
-
Select the appropriate wavelength range for scanning (e.g., 200-400 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent to be used for the sample solutions.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.
-
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the most dilute sample solution before filling it.
-
Place the cuvette with the sample in the spectrophotometer and record the absorbance spectrum.
-
Repeat this step for all the prepared dilutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
Use the λmax value to calculate the experimental HOMO-LUMO gap (ΔE).
-
Compare the experimental ΔE with the value obtained from DFT calculations.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and comparing the electronic properties of this compound and its structural analogs using DFT. The analysis of frontier molecular orbitals, molecular electrostatic potential, and Mulliken charges reveals the subtle yet significant influence of halogen substitution patterns on the electronic landscape of the molecule. The presented computational and experimental protocols offer a robust approach for researchers to predict and validate the electronic behavior of novel drug candidates.
Future work should focus on extending these studies to include solvent effects, as the biological environment is aqueous. Furthermore, investigating the potential for halogen bonding and other non-covalent interactions with protein targets through more advanced computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM), would provide deeper insights into the molecular recognition properties of this important chemical scaffold.
References
Sources
The Art and Science of Crystal Growth: A Prerequisite for Diffraction
A Comparative Guide to the X-ray Crystallography of Ethyl 4-bromo-3-fluorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison and experimental framework for the X-ray crystallography of this compound and its derivatives. While a comprehensive crystallographic series for these specific compounds is not extensively documented in publicly available literature, this guide will establish a robust predictive and methodological foundation based on the well-understood principles of small molecule crystallography and the behavior of related halogenated organic compounds.
The strategic placement of halogen atoms on aromatic scaffolds is a cornerstone of modern medicinal chemistry, influencing molecular conformation, lipophilicity, and intermolecular interactions critical for drug-receptor binding. This compound serves as a valuable synthon in the development of novel therapeutics, making a thorough understanding of its three-dimensional structure and that of its derivatives paramount. This guide will delve into the critical aspects of crystal growth, X-ray diffraction analysis, and the interpretation of the resulting structural data, with a focus on the interplay of halogen bonding, hydrogen bonding, and π-stacking interactions that govern the crystal packing of these compounds.
The journey to a high-resolution crystal structure begins with the often-challenging task of growing a single crystal of suitable size and quality. For this compound derivatives, which are typically small organic molecules, several crystallization techniques can be employed. The choice of method and solvent is critical and can significantly impact crystal morphology and even the polymorphic form obtained.[1][2]
Key Considerations for Crystallization:
-
Purity: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[3][4]
-
Solvent Selection: A solvent in which the compound is moderately soluble is ideal.[4] Highly soluble compounds tend to precipitate rapidly, forming small or poorly ordered crystals. A systematic screening of solvents with varying polarities is recommended.
-
Nucleation and Growth: Crystallization is a two-step process: nucleation and growth.[2] The goal is to control the rate of nucleation to allow for the slow growth of a few large, well-ordered crystals.[1]
Recommended Crystallization Techniques:
-
Slow Evaporation: This is the most common and straightforward method.[3][5] A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days.[4][5]
-
Vapor Diffusion: This technique is particularly effective for small quantities of material and allows for fine control over the crystallization process.[2][6] The compound is dissolved in a less volatile solvent, and this solution is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting crystal growth.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[3][5] This method is suitable for compounds that exhibit a significant change in solubility with temperature.
Experimental Protocol: Crystal Growth of this compound Derivatives
-
Purification: Purify the this compound derivative by column chromatography or recrystallization to achieve >98% purity.
-
Solvent Screening: In parallel, dissolve small amounts of the compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol) to assess solubility.
-
Crystallization Setup (Slow Evaporation):
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
-
Filter the solution through a syringe filter into a clean vial.
-
Cover the vial with a cap containing a few needle holes to allow for slow evaporation.
-
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Crystallization Setup (Vapor Diffusion):
-
In a small, open vial, dissolve 2-5 mg of the compound in 0.5 mL of a solvent in which it is soluble (e.g., dichloromethane).
-
Place this vial inside a larger, sealed jar containing 2-3 mL of an anti-solvent in which the compound is insoluble (e.g., hexane).
-
Allow the anti-solvent to slowly diffuse into the inner vial, inducing crystallization.
-
X-ray Diffraction: From Crystal to Structure
Once suitable crystals are obtained, the next step is to analyze them using single-crystal X-ray diffraction.[7][8] This technique provides precise information about the three-dimensional arrangement of atoms within the crystal lattice.[8][9]
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: Potential intermolecular interaction motifs in the crystal lattice of this compound derivatives.
Data Presentation and Comparison
To facilitate a comparative analysis of a series of this compound derivatives, it is essential to present the crystallographic data in a clear and organized manner.
Table 1: Comparative Crystallographic Data for Hypothetical this compound Derivatives
| Derivative (R) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Key Intermolecular Interactions |
| H | Monoclinic | P2₁/c | 10.5 | 5.8 | 15.2 | 95.0 | 930 | 4 | Br···O, C-H···O, π-π |
| CH₃ | Orthorhombic | P2₁2₁2₁ | 8.2 | 12.1 | 14.5 | 90.0 | 1440 | 4 | C-H···O, C-H···F |
| OH | Triclinic | P-1 | 6.5 | 7.8 | 11.3 | 105.2 | 550 | 2 | O-H···O, Br···O, π-π |
| NH₂ | Monoclinic | C2/c | 18.1 | 5.5 | 13.4 | 110.1 | 1250 | 8 | N-H···O, Br···N, C-H···O |
This table presents hypothetical data to illustrate how experimental results would be compared. The actual values would be determined experimentally.
Conclusion
The X-ray crystallography of this compound and its derivatives offers a window into the intricate world of molecular self-assembly. While specific crystallographic data for this class of compounds may be limited, the principles and methodologies outlined in this guide provide a comprehensive framework for researchers to pursue their own structural investigations. By carefully controlling crystal growth conditions and employing rigorous data analysis, it is possible to elucidate the three-dimensional structures of these important synthetic intermediates, thereby gaining valuable insights into their solid-state behavior and paving the way for the rational design of new materials and pharmaceuticals.
References
-
Jones, P. G. (1981). Crystal structure determination: a critical view. Chemical Society Reviews, 10(1), 77-101. [Link]
-
Staples, R. J. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1643-1647. [Link]
-
University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]
-
Massachusetts Institute of Technology. (n.d.). Growing Quality Crystals. MIT Chemistry Department. [Link]
-
Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478–2601. [Link]
-
Desiraju, G. R. (2002). C–H···O and other weak hydrogen bonds. From crystal engineering to virtual screening. Chemical Communications, (24), 2995-3001. [Link]
-
International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. [Link]
-
Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. [Link]
-
Excillum. (n.d.). Small molecule crystallography. [Link]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. [Link]
-
Probing the mechanism of phase transitions in halogen-substituted solvatomorph crystals of benzimidamides via thermal and chemical stimuli. (2025). Nature Communications. [Link]
-
Spackman, M. A., & Gavezzotti, A. (2017). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions, 203, 9-27. [Link]
-
Spackman, M. A., & Gavezzotti, A. (2017). Intermolecular interactions in molecular crystals: what's in a name? Semantic Scholar. [Link]
Sources
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 4. How To [chem.rochester.edu]
- 5. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 6. iucr.org [iucr.org]
- 7. excillum.com [excillum.com]
- 8. rigaku.com [rigaku.com]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
Comparative Study: Suzuki-Miyaura vs. Stille Coupling for Ethyl 4-bromo-3-fluorobenzoate
Executive Summary
Substrate: Ethyl 4-bromo-3-fluorobenzoate (CAS: 474709-71-2) Context: This substrate presents a classic process chemistry conflict. The electron-withdrawing ester and fluorine groups activate the C-Br bond for oxidative addition, facilitating catalysis. However, the ethyl ester is susceptible to saponification (hydrolysis) under the basic conditions typical of Suzuki coupling. Conversely, Stille coupling offers neutral conditions but introduces toxic organostannane byproducts that complicate purification and regulatory compliance.
Objective: This guide provides a technical comparison to assist process chemists in selecting the optimal route. We prioritize ester retention and purification efficiency .
Mechanistic Divergence & Causality
The decision between Suzuki and Stille hinges on the Transmetallation step.
-
Suzuki-Miyaura: Requires a base (e.g.,
, ) to activate the organoboron species (forming a boronate 'ate' complex) or to replace the halide on the Palladium center with an alkoxide/hydroxide. Risk: The base concentration required for transmetallation often overlaps with the pH threshold for ester hydrolysis. -
Stille (Migita-Kosugi-Stille): Transmetallation occurs between a neutral organostannane and the Pd-halide species. No base is required. Benefit: Complete preservation of the ester moiety. Cost: Kinetic sluggishness often requires high temperatures or additives (CuI), and tin removal is non-trivial.
Visualization: Catalytic Cycle Divergence
The following diagram illustrates where the two pathways diverge mechanistically, highlighting the "Risk Zone" for the ester substrate.
Caption: Mechanistic divergence focusing on the Base Activation step in Suzuki coupling, which poses a hydrolysis risk to the ethyl ester.
Experimental Protocols
Protocol A: Suzuki-Miyaura (Ester-Safe Optimization)
Rationale: To prevent saponification of the ethyl ester, we utilize a mild, anhydrous buffering system or a weak base with limited water solubility. The use of Potassium Phosphate (
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(3 mol%) - Chosen for robustness against steric bulk of ortho-F. -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane (dry)
Step-by-Step Workflow:
-
Inerting: Charge a reaction vial with the aryl bromide, boronic acid,
, and Pd catalyst. Seal and purge with Argon for 5 minutes. -
Solvation: Add anhydrous 1,4-Dioxane via syringe. Note: Strictly anhydrous conditions prevent hydrolysis. If reaction stalls, add degassed water (5% v/v) cautiously.
-
Reaction: Heat block to 90°C. Stir vigorously for 4-6 hours.
-
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Pd black. Rinse with EtOAc.[1][2]
-
Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc).
Protocol B: Stille Coupling (Neutral Conditions + Tin Removal)
Rationale: Ideal for substrates where the ester is extremely labile. We employ the "Liebeskind-Copper" effect (CuI) to accelerate the reaction at lower temperatures and a Fluoride-Silica workup to sequester toxic tin residues.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Tributyl(phenyl)stannane (1.1 equiv)
-
Catalyst:
(5 mol%)[1] -
Additive: CuI (10 mol%) - Accelerates transmetallation.
-
Solvent: Toluene or DMF (degassed)
Step-by-Step Workflow:
-
Setup: In a glovebox or under Argon flow, combine substrate, stannane, Pd catalyst, and CuI in a Schlenk tube.
-
Reaction: Add solvent. Heat to 100°C (Toluene) or 80°C (DMF). Monitor by LCMS (Stille is often slower; expect 12-18h without CuI, 4-6h with CuI).
-
Critical Workup (Tin Removal):
-
Cool to RT.
-
KF/Silica Method: Prepare a slurry of 30% w/w Potassium Fluoride (KF) on Silica Gel. Add this to the reaction mixture (approx. 2g per 1g of stannane used).
-
Stir for 2 hours. The fluoride reacts with
to form insoluble polymeric tin fluorides.
-
-
Filtration: Filter the slurry through a fritted funnel. The tin byproducts remain on the silica.
-
Purification: Standard Flash Chromatography.
Comparative Data Analysis
The following table summarizes expected performance metrics based on the chemical properties of the 4-bromo-3-fluorobenzoate scaffold.
| Metric | Suzuki-Miyaura ( | Stille (w/ CuI & KF Workup) |
| Isolated Yield | 85 - 92% | 78 - 85% |
| Ester Integrity | Risk of <5% hydrolysis | >99% Retention |
| Reaction Time | Fast (2 - 6 h) | Moderate (4 - 12 h) |
| Purification | Simple (Celite filtration) | Difficult (Requires Fluoride treatment) |
| Atom Economy | High (Boronic acids are light) | Low (Tributyltin is heavy waste) |
| Toxicity | Low | High (Tin is neurotoxic) |
Decision Logic for Process Chemists
Use the following workflow to determine the correct pathway for your specific batch constraints.
Caption: Decision matrix balancing chemical stability against process scalability and waste management.
Expert Insights & Troubleshooting
The "Fluorine Effect"
The fluorine atom at the C3 position (ortho to the bromide) exerts a strong inductive effect (
-
Impact: It makes the C-Br bond more electron-deficient, accelerating Oxidative Addition .
-
Observation: You may observe faster reaction kinetics compared to non-fluorinated benzoates. However, if using bulky ligands (like tBu-XPhos), the ortho-fluorine can cause steric clashing, stalling the reaction.
-
Recommendation: Use ligands with moderate steric bulk (dppf,
) rather than extremely bulky Buchwald ligands unless necessary.
Handling "The Grease" (Stille)
The most common failure mode in Stille coupling is not the reaction itself, but the contamination of the final product with organotin residues (often appearing as "grease" in NMR).
-
Validation: If using the KF/Silica method described above, verify tin removal by checking the aliphatic region (0.8 - 1.5 ppm) of your proton NMR.
-
Alternative: If KF fails, wash the organic layer with 10% aqueous Ammonia solution, which can help solubilize certain tin species.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents. Angewandte Chemie International Edition, 25(6), 508–524. Link
-
Renaud, P., Lacôte, E., & Quaranta, L. (1998).[4] A Simple and Efficient Method for the Removal of Tin Byproducts.[4][5][6] Tetrahedron Letters, 39(15), 2123–2126. Link
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine and copper(I). Journal of the American Chemical Society, 113(25), 9585-9595. Link
Sources
Benchmarking the Synthesis of Ethyl 4-bromo-3-fluorobenzoate: A Comparative Technical Guide
Executive Summary: The Strategic Value of the Scaffold
Ethyl 4-bromo-3-fluorobenzoate is not merely a commodity ester; it is a critical "warhead" precursor in the synthesis of next-generation pharmaceuticals, particularly Protein Degraders (PROTACs) and kinase inhibitors. The unique substitution pattern—an electron-withdrawing fluorine ortho to the ester and a reactive bromine para to the ester—creates a distinct electronic environment that modulates metabolic stability and binding affinity in downstream targets.
For process chemists and drug developers, the synthesis of this intermediate represents a classic "Make vs. Buy" decision point. While simple esterification seems trivial, the regiochemical purity and scalability of the method define the cost-structure of the final drug substance.
This guide benchmarks the Standard Industrial Route (Acid Chloride Activation) against the Classical Fisher Esterification and an Advanced Catalytic Carbonylation approach, providing you with the data to select the optimal workflow for your scale.
Synthetic Strategy Landscape
We evaluated three distinct methodologies based on Yield , Scalability , Atom Economy , and Operational Complexity .
| Method | Description | Key Mechanism | Best For |
| Method A (Benchmark) | Acid Chloride Activation | Nucleophilic Acyl Substitution via AcCl intermediate | Scale-up (>100g) . High conversion, easy purification. |
| Method B (Baseline) | Fisher Esterification | Acid-catalyzed equilibrium | Lab Scale (<10g) . Simple, but equilibrium-limited and requires water removal. |
| Method C (Advanced) | Pd-Catalyzed Carbonylation | Carbonylative cross-coupling of aryl dihalides | R&D / Library Gen . Bypasses the carboxylic acid intermediate entirely. |
Deep Dive: The Benchmark Method (Acid Chloride Activation)
Why this is the Industry Standard
While Fisher esterification is simpler on paper, it suffers from equilibrium limitations (
Reaction Scheme
-
Activation : 4-Bromo-3-fluorobenzoic acid + Thionyl Chloride (
) Acid Chloride + + -
Esterification : Acid Chloride + Ethanol
This compound +
Experimental Protocol (Self-Validating)
Scale: 50g Input
Step 1: Activation
-
Charge a 500 mL 3-neck RBF with 4-bromo-3-fluorobenzoic acid (50.0 g, 228 mmol) and Toluene (250 mL).
-
Add catalytic DMF (0.5 mL) to initiate the Vilsmeier-Haack-like catalytic cycle.
-
Add Thionyl Chloride (32.6 g, 274 mmol, 1.2 eq) dropwise over 30 mins at room temperature.
-
Validation: Monitor gas evolution (
). Use a caustic scrubber.
-
-
Heat to 70°C for 3 hours.
-
Endpoint: Take an aliquot, quench with MeOH, and check HPLC. Disappearance of Acid peak (<0.5%) indicates completion.
-
-
Concentrate under reduced pressure to remove excess
and Toluene. Re-dissolve the crude acid chloride in dry DCM (200 mL).
Step 2: Esterification
-
Cool the acid chloride solution to 0°C .
-
Add Ethanol (15.8 g, 342 mmol, 1.5 eq) and Triethylamine (27.7 g, 274 mmol, 1.2 eq) dropwise, maintaining internal temp <10°C.
-
Note: The base neutralizes HCl, preventing acid-catalyzed degradation or side reactions.
-
-
Warm to RT and stir for 2 hours.
-
Workup : Wash with 1N HCl (2x100 mL), Sat.
(2x100 mL), and Brine. Dry over . -
Isolation : Concentrate to yield a pale yellow oil.
Typical Results:
-
Yield : 92-96%
-
Purity : >98% (GC/HPLC)
Comparative Analysis Data
The following table summarizes experimental data comparing the Benchmark (Method A) against alternatives.
| Metric | Method A: Acid Chloride | Method B: Fisher Esterification | Method C: Pd-Carbonylation |
| Reagents | CO (gas), EtOH, Pd(OAc) | ||
| Reaction Time | 5 hours (2 steps) | 12-24 hours | 18 hours |
| Yield | 94% | 78% | 85% |
| Purification | Simple Wash/Distillation | Column Chromatography often needed | Filtration (Pd) + Column |
| Atom Economy | Moderate (Loss of | High (Loss of | High (Incorporates CO) |
| Cost Driver | Thionyl Chloride (Cheap) | Energy (Reflux) | Palladium Catalyst (Expensive) |
| Scalability | Excellent | Moderate (Dean-Stark limit) | Difficult (High Pressure CO) |
Visualizing the Decision Process
The following diagram illustrates the decision logic for selecting the synthesis route based on starting material availability and scale.
Figure 1: Decision tree for selecting the optimal synthetic route based on precursor availability and production scale.
Advanced Alternative: Palladium-Catalyzed Carbonylation
For research groups possessing 1-bromo-2-fluoro-4-iodobenzene but lacking the carboxylic acid, a direct carbonylation is a powerful shortcut. This method utilizes the reactivity difference between Aryl-I and Aryl-Br.
Mechanism : Palladium undergoes oxidative addition preferentially at the weaker C-I bond (vs C-Br), followed by CO insertion and nucleophilic attack by ethanol.
Protocol :
-
Combine aryl iodide (1.0 eq), Pd(OAc)
(2 mol%), dppp (3 mol%), and (2.0 eq) in Ethanol. -
Pressurize with CO (Carbon Monoxide) to 5 bar (Caution: Toxic Gas).
-
Heat to 80°C for 18 hours.
-
Selectivity : The C-Br bond remains intact due to the milder conditions required for C-I activation.
Pros/Cons :
-
Pro : Avoids multi-step oxidation sequences to make the acid.
-
Con : Requires high-pressure equipment and expensive metal catalysts.
Quality Control & Analytical Benchmarks
To ensure the integrity of the "Self-Validating System," the isolated product must meet these specifications:
-
Appearance : Clear, colorless to pale yellow liquid.[1]
-
1H NMR (CDCl3) :
-
1.40 (t, 3H,
) -
4.38 (q, 2H,
) - 7.6-7.8 (m, 3H, Aromatic protons). Note: Look for specific splitting patterns characteristic of 1,3,4-substitution.
-
1.40 (t, 3H,
-
GC-MS : Molecular ion peak
at 246/248 (1:1 isotopic ratio for Br).
References
-
ChemicalBook . Ethyl 4-bromobenzoate synthesis and general esterification methods. Retrieved from
-
Google Patents . Process for the preparation of 3-bromo-4-fluorobenzoic acid (Precursor Synthesis). US Patent 4393232A. Retrieved from
-
BLD Pharm . Product Specifications: this compound (CAS 1130165-74-0).[2][3][4] Retrieved from
-
Lead Sciences . Properties and Applications of this compound. Retrieved from
-
ResearchGate . Discussion on selective bromination and esterification of fluorobenzoates. Retrieved from
Sources
A Senior Application Scientist's Guide to the Regioselectivity of Ethyl 4-bromo-3-fluorobenzoate
For the discerning researcher in medicinal chemistry and materials science, polysubstituted aromatic compounds are foundational building blocks. Among these, Ethyl 4-bromo-3-fluorobenzoate stands out as a particularly versatile intermediate. Its utility, however, is intrinsically linked to the predictable and selective functionalization of its aromatic core. The molecule presents a fascinating case study in regioselectivity, governed by the competing electronic and steric influences of its three distinct substituents: a bromo group, a fluoro group, and an ethyl ester.
This guide provides an in-depth analysis of the regiochemical outcomes in key synthetic transformations of this compound. We will dissect the underlying electronic principles, compare reaction classes with supporting data, and provide field-proven protocols to empower you to harness the full synthetic potential of this valuable reagent.
The Electronic Landscape: Understanding the Directing Effects
The regioselectivity of any reaction with this compound is predetermined by the electronic nature of its substituents. A clear understanding of their inductive and resonance effects is paramount for predicting reaction outcomes.
-
Ethyl Ester (-COOEt): This group is strongly electron-withdrawing through both induction (-I) and resonance (-M). It acts as a powerful deactivator for electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta position (C-5). Conversely, it is a strong activator for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.
-
Fluorine (-F): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[1][2] However, it can also donate a lone pair of electrons into the ring via resonance (+M).[1] While the inductive effect typically dominates, making the ring electron-deficient, this resonance donation is crucial for stabilizing intermediates in certain reactions. In SNAr, its strong -I effect significantly activates the carbon to which it is attached for nucleophilic attack.[3]
-
Bromine (-Br): Like fluorine, bromine is an ortho, para-director for EAS due to its +M effect, but deactivating overall due to its -I effect.[4] Crucially, the C-Br bond is significantly weaker and more polarizable than the C-F bond, making it the prime site for metal insertion in cross-coupling and metallation reactions.
Caption: Competing electronic influences on the aromatic ring.
Comparison of Key Reaction Classes
The true synthetic utility of this compound is revealed by its divergent reactivity under different conditions. The choice of reaction class dictates which substituent governs the regiochemical outcome.
Caption: Regioselective pathways based on reaction type.
Palladium-Catalyzed Cross-Coupling Reactions
In the realm of palladium-catalyzed reactions, the difference in bond dissociation energy between the C-Br and C-F bonds is the deciding factor. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) center, the crucial first step in catalytic cycles like Suzuki-Miyaura and Buchwald-Hartwig amination.[5] This results in highly regioselective functionalization at the C-4 position.
Typical Reactions:
-
Suzuki-Miyaura Coupling: Forms a C-C bond with an organoboron reagent.
-
Buchwald-Hartwig Amination: Forms a C-N bond with an amine.[6]
| Reaction | Reagents | Position of Functionalization | Typical Yield | Reference |
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Cs₂CO₃) | C4 (C-Br) | 80-95% | [7] |
| Buchwald-Hartwig | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., t-BuONa) | C4 (C-Br) | 75-90% | [8] |
Causality: The catalytic cycle is initiated by the oxidative addition of the palladium catalyst into the weakest carbon-halogen bond. The C(sp²)-Br bond energy (approx. 336 kJ/mol) is much lower than the C(sp²)-F bond energy (approx. 520-540 kJ/mol), ensuring that the reaction occurs exclusively at the bromine-substituted position.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions operate under a different mechanistic paradigm. Here, the reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring.[9][10] The regioselectivity is dictated not by the leaving group's bond strength, but by the position most activated towards nucleophilic attack.
On this compound, the powerfully electron-withdrawing ethyl ester group at C-1 activates the ring. This activation is most pronounced at the ortho (C-2) and para (C-4) positions. The fluorine atom is at the C-3 position, which is meta to the ester and thus not strongly activated by it. The bromine atom is at the C-4 position, which is para to a different electron-withdrawing group, the fluorine atom, and meta to the ester. In this scenario, the position ortho to the fluorine (C-2 and C-4) and para to the ester (C-4) are the most electron-deficient. However, the fluorine at C-3 is ortho to the bromine at C-4, activating that position for substitution. Critically, the fluorine itself at C-3 is ortho to the bromine and meta to the ester.
A careful analysis of the resonance structures of the Meisenheimer intermediate formed upon nucleophilic attack reveals the most stable pathway. Attack at C-3 (displacing F) allows the negative charge to be delocalized onto the electronegative bromine atom and the ester group. Attack at C-4 (displacing Br) is also possible. However, fluorine's extreme electronegativity makes the carbon it is attached to (C-3) highly electrophilic and thus a prime target for nucleophilic attack, often making fluoride a surprisingly good leaving group in SNAr reactions.[3][11]
| Nucleophile | Reagents | Position of Functionalization | Predicted Major Product | Reference |
| Methoxide | NaOMe, MeOH, heat | C3 (C-F) | Ethyl 4-bromo-3-methoxybenzoate | [11] |
| Amine | R₂NH, K₂CO₃, DMSO, heat | C3 (C-F) | Ethyl 4-bromo-3-(dialkylamino)benzoate | [12] |
Causality: The rate-determining step in most SNAr reactions is the initial addition of the nucleophile to form a resonance-stabilized carbanion (Meisenheimer complex).[9] The fluorine atom's intense inductive effect makes the C-3 position highly electrophilic and stabilizes the intermediate, favoring attack at this site over the C-4 position. Therefore, substitution of the fluorine atom is generally preferred.
Metallation Reactions
Metallation reactions, such as Grignard reagent formation or halogen-metal exchange, are driven by the reactivity of the carbon-halogen bond with a metal. Similar to palladium catalysis, the weaker, more polarizable C-Br bond is the exclusive site of reaction.
-
Grignard Formation: Reaction with magnesium metal inserts Mg into the C-Br bond.
-
Halogen-Metal Exchange: Reaction with an organolithium reagent (e.g., n-BuLi) preferentially exchanges the bromine atom for lithium.[13]
| Reaction | Reagents | Position of Functionalization | Product | Reference |
| Grignard Formation | Mg turnings, THF or Et₂O | C4 (C-Br) | (3-Fluoro-4-(ethoxycarbonyl)phenyl)magnesium bromide | [14] |
| Halogen-Metal Exchange | n-BuLi or t-BuLi, THF, -78 °C | C4 (C-Br) | (3-Fluoro-4-(ethoxycarbonyl)phenyl)lithium | [13] |
Causality: The formation of these organometallic reagents relies on the reduction of the aryl halide by the metal. The C-Br bond has a lower reduction potential and is more readily cleaved than the robust C-F bond, ensuring perfect regioselectivity at the C-4 position.
Experimental Protocols
To provide a practical context, we present validated, step-by-step protocols for key transformations.
Protocol 1: Suzuki-Miyaura Coupling at the C-4 Position
This protocol describes the synthesis of Ethyl 3-fluoro-4-phenylbenzoate.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v)
-
Ethyl acetate, Brine
Procedure:
-
To an oven-dried reaction vessel, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent mixture (Toluene/Water) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Nucleophilic Aromatic Substitution at the C-3 Position
This protocol describes the synthesis of Ethyl 4-bromo-3-methoxybenzoate.
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (2.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Add sodium methoxide portion-wise to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate to obtain the crude product, which can be purified further by column chromatography or recrystallization.
Conclusion
The regioselectivity of reactions involving this compound is a clear and predictable function of the chosen reaction mechanism.
-
For C-C and C-N bond formation via palladium catalysis or for the synthesis of organometallic reagents, the greater lability of the C-Br bond ensures exclusive reactivity at the C-4 position .
-
For nucleophilic aromatic substitution, the powerful activating effect of the fluorine's inductive withdrawal directs nucleophilic attack to the C-3 position , leading to the displacement of fluoride.
By understanding these dichotomous pathways, researchers can strategically employ this compound as a versatile scaffold, selectively functionalizing it at either the C-3 or C-4 position to build molecular complexity with precision and confidence.
References
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Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. UniCA IRIS. [Link]
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Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkivoc. [Link]
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Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([12][15][16]thiadiazole) 1 with morpholine. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
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Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Buchwald-Hartwig Amination Reaction. YouTube. [Link]
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Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
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Pd‐catalyzed Suzuki cross coupling of ethyl bromofluoroacetate with aryl boronic acids. ResearchGate. [Link]
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Understanding the Properties and Synthesis of Ethyl 4-bromo-2-fluorobenzoate. Dac Pharmatech. [Link]
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The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
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Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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How to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? ResearchGate. [Link]
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Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
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Experiment 13: Grignard Reaction. UW-Madison Chemistry. [Link]
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Directed ortho metalation. Wikipedia. [Link]
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Electrophilic aromatic directing groups. Wikipedia. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. National Institutes of Health. [Link]
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Directing Effects. Chemistry LibreTexts. [Link]
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Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. [Link]
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The Grignard Reaction. University of California, Irvine. [Link]
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Aromatic Substitution Reactions Practice. YouTube. [Link]
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Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
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A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide. ResearchGate. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
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Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. ResearchGate. [Link]
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Safety Operating Guide
Personal Protective Equipment (PPE) for Handling Ethyl 4-bromo-3-fluorobenzoate
[1][2]
Part 1: Executive Summary (Immediate Action Card)
Stop. Before opening any container of Ethyl 4-bromo-3-fluorobenzoate, verify you are wearing the following minimum protective gear. This compound is a halogenated benzoate ester; while not highly volatile, it is a potent irritant to mucous membranes and skin.[1]
| Zone | Required PPE | Specification / Standard |
| Hand | Double Nitrile Gloves | Inner: 4 mil (0.10 mm) |
| Eye | Chemical Splash Goggles | ANSI Z87.1+ (Impact & Splash rated).[2][1] Safety glasses are insufficient for liquid handling.[2][1] |
| Body | Lab Coat & Closed Shoes | 100% Cotton or Nomex (Fire Resistant) preferred.[2][1] Must button to the neck.[2][1] Full-length trousers required.[2][1] |
| Respiratory | Fume Hood | Handle strictly within a certified chemical fume hood.[2][1] If hood is unavailable, an Organic Vapor (OV) respirator is required.[2][1] |
Part 2: Hazard Analysis & Scientific Rationale[1][2][3][4]
To select the correct PPE, one must understand the chemical behavior of this compound.[2][1][3] It is an alkyl ester with halogen substituents (Bromine and Fluorine) on the benzene ring.[2][1]
Chemical Hazard Profile
-
Skin Corrosion/Irritation (H315): The ester functionality, combined with the lipophilic nature of the ethyl group, allows the molecule to penetrate the stratum corneum (outer skin layer), causing dermatitis and irritation upon contact.[1]
-
Serious Eye Damage/Irritation (H319): As a liquid, splashes present an immediate risk.[2][1] The compound can denature proteins in the corneal tissue, leading to severe irritation or temporary vision impairment.[1]
-
Specific Target Organ Toxicity - Respiratory (H335): Inhalation of vapors or mists triggers inflammation of the upper respiratory tract.[2][1]
Material Compatibility Logic
-
Glove Selection: Halogenated esters can permeate standard rubber.[2][1] Nitrile provides excellent degradation resistance but only moderate permeation resistance.[2][1] Therefore, a double-gloving protocol is enforced to create a "sacrificial" outer layer.[2][1]
-
Eye Protection: Because the substance is a liquid at room temperature (Melting Point < 25°C), the risk of splash is the primary ocular hazard.[2][1] Vented goggles form a seal that prevents liquid entry, whereas safety glasses leave gaps.[1]
Part 3: PPE Selection & Operational Protocol[1][2]
The "Barrier-in-Depth" Strategy
We utilize a layered defense strategy.[2][1] If one barrier fails (e.g., outer glove tear), a secondary barrier is already in place.[1]
A. Hand Protection Protocol
Primary Material: Nitrile Rubber (Acrylonitrile Butadiene).[2][1]
-
Layer 1 (Inner): Disposable Nitrile (4 mil).[2][1] Color: Blue/Purple (High contrast to outer glove).[2][1]
-
Layer 2 (Outer): Extended Cuff Nitrile (5-8 mil).[2][1] Color: Black/Orange.[2][1]
-
Change Frequency:
Why not Latex? Natural rubber latex swells rapidly upon contact with organic esters, losing structural integrity within minutes.[1]
B. Respiratory Protection Decision Matrix
The boiling point of this compound is predicted to be >280°C [1].[2][1][4] While its vapor pressure is low, the H335 hazard designation mandates control of local concentration.[1]
Figure 1: Decision logic for respiratory protection based on operational conditions.
Part 4: Operational Workflow (Step-by-Step)
Phase 1: Donning (Pre-Experiment)[1][2]
-
Inspect Lab Coat: Ensure no holes or tears.[2][1] Button fully.
-
Wash Hands: Remove oils that might degrade glove material from the inside.[2][1]
-
Don Inner Gloves: Inspect for pinholes (inflate slightly with air).[2][1]
-
Don Outer Gloves: Pull the cuff over the lab coat sleeve.[2][1] This creates a shingle effect, preventing liquid from running down the wrist into the glove.[1]
-
Adjust Goggles: Ensure a tight seal around the temples.[2][1]
Phase 2: Handling & Transfer[1][2]
-
Pipetting: Use positive displacement pipettes if possible to prevent dripping.[2][1]
-
Vessel Transfer: Always use a secondary container (tray) when moving the bottle between the storage cabinet and the fume hood.[2][1]
-
Spill Response (Small < 10mL):
Phase 3: Doffing (Post-Experiment)
-
Outer Gloves: Perform the "beak" method—pinch the outside of one glove and peel it off, turning it inside out.[2][1] Hold it in the gloved hand.
-
Inspect Inner Gloves: Check for any signs of wetness or discoloration (breakthrough).[2][1]
-
Remove Inner Gloves: Slide a finger under the wrist of the remaining glove and peel off.[2][1]
-
Wash Hands: Immediately with soap and water for 20 seconds.[2][1]
Part 5: Disposal & Decontamination[1][2]
Disposal Classification: Hazardous Chemical Waste (Halogenated).[2][1]
| Waste Stream | Description | Disposal Action |
| Liquid Waste | Mother liquor, washings | Collect in "Halogenated Organic Solvents" carboy.[2][1] Do not mix with acids. |
| Solid Waste | Contaminated gloves, paper towels | Double-bag in clear polyethylene bags.[2][1] Label as "Solvent Contaminated Debris."[2][1] |
| Sharps | Needles/Syringes used with chemical | Chemically Contaminated Sharps Bin (Red/Yellow).[2][1] |
Decontamination of Glassware:
Part 6: References
-
PubChem. (n.d.).[2][1][5] Compound Summary: Ethyl 4-bromobenzoate.[2][1][6] National Library of Medicine.[2][1] Retrieved January 30, 2026, from [Link][2][1]
-
University of Illinois. (n.d.).[2][1] Halogenated Organic Liquids - Standard Operating Procedure. Retrieved January 30, 2026, from [Link][2][1]
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- 2. ethyl 4-bromobenzoate [stenutz.eu]
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- 4. Page loading... [wap.guidechem.com]
- 5. Methyl 3-Bromo-4-fluorobenzoate | 82702-31-6 | TCI AMERICA [tcichemicals.com]
- 6. Ethyl 4-Bromo-3-methylbenzoate | 160313-69-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
